CHROMIC SULFATE
Description
Chromium(III) sulfate is a compound of chromium and sulfate in which the ratio of chromium (in the +3 oxidation state) to sulfate is 2:3 It contains a chromium(3+).
Properties
IUPAC Name |
chromium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWVQDDAKZFPFI-UHFFFAOYSA-H | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2(SO4)3, Cr2O12S3 | |
| Record name | CHROMIC SULFATE | |
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| Record name | chromium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(III)_sulfate | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID20890642 | |
| Record name | Chromium sulfate (Cr2(SO4)3) | |
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Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromic sulfate is a dark green to violet crystalline material. Used in paints and inks, ceramics, and in textile dyeing. It is noncombustible. The primary hazard of this material is the potential for environmental damage if released. Immediate steps should be taken to limit its spread to the environment., Dark-green to violet crystals; [CAMEO] Violet, red, peach solid; Insoluble in water; [ACGIH] | |
| Record name | CHROMIC SULFATE | |
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| Record name | Chromium(III) sulfate | |
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Boiling Point |
Loses water of hydration at 212.0 °F; Cr2(SO4)3 x 18 H2O loses 12 H2O; Cr2(SO4)3 x 15 H2O loses 10 H2O (USCG, 1999) | |
| Record name | CHROMIC SULFATE | |
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Solubility |
Practically insoluble in water, Insoluble in water but dissolves to form complexes when reducing agents are added., Practically insoluble in acids, Soluble in alcohol | |
| Record name | CHROMIUM (III) SULFATE | |
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Density |
3.012 at 68 °F for anhydrous salt; Hydrated: 1.867 at 17 °C for salt with 15 H2O; 1.7 at 22 °C for salt with 18 H2O (USCG, 1999), 3.012 | |
| Record name | CHROMIC SULFATE | |
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| Record name | CHROMIUM (III) SULFATE | |
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Color/Form |
Peach-colored solid, Red powder, Violet or red powder | |
CAS No. |
10101-53-8, 14489-25-9 | |
| Record name | CHROMIC SULFATE | |
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| Record name | Chromium(III) sulfate | |
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| Record name | Chromosulfuric acid | |
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| Record name | Chromium sulfate (Cr2(SO4)3) | |
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| Record name | CHROMIC SULFATE | |
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| Record name | CHROMIUM (III) SULFATE | |
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Melting Point |
212 °F (USCG, 1999), Decomposes >700 °C | |
| Record name | CHROMIC SULFATE | |
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| Record name | CHROMIUM (III) SULFATE | |
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Foundational & Exploratory
A Technical Guide to Chromium(III) Sulfate: Formula, Structure, and Applications
Abstract: This guide provides an in-depth examination of chromium(III) sulfate, a pivotal inorganic compound in various industrial and research settings. We will explore its fundamental chemical identity, including its anhydrous, hydrated, and basic forms, and delve into the intricacies of its molecular and crystalline structures. The document elucidates the compound's key physicochemical properties, details common industrial and laboratory synthesis methodologies, and offers a thorough analysis of its primary applications, with a particular focus on its indispensable role in the leather tanning industry. This guide is intended for researchers, chemists, and professionals in materials science and drug development who require a comprehensive understanding of chromium(III) sulfate's chemistry and utility.
Nomenclature and Chemical Formula
Chromium(III) sulfate, also known as chromic sulfate, is an inorganic compound with the general chemical formula Cr₂(SO₄)₃ .[1][2] This formula represents the anhydrous salt, which consists of chromium in its +3 oxidation state and sulfate anions in a 2:3 ratio.[3][4] In practice, chromium(III) sulfate is most commonly encountered in its hydrated forms, denoted by the formula Cr₂(SO₄)₃·x(H₂O) , where 'x' can range from 0 to 18.[5][6][7]
The degree of hydration significantly influences the compound's properties and structure. Furthermore, a commercially vital but structurally less defined variant is basic chromium sulfate .[5][6] This form contains hydroxide (OH⁻) groups in addition to sulfate, resulting from the partial neutralization of the hydrated salt.[6] It is often represented by formulas such as [Cr₂(H₂O)₆(OH)₄]SO₄ and is the primary agent used in the leather tanning industry.[6]
| Identifier | Anhydrous this compound | Basic this compound |
| IUPAC Name | Chromium(III) sulfate | Chromium(III) hydroxide sulfate |
| Synonyms | This compound, Dichromium trisulfate | Basic chrome sulfate (BCS) |
| CAS Number | 10101-53-8[3][4][8] | 12336-95-7[9][10] |
| Molecular Formula | Cr₂(SO₄)₃[5][9] | Cr(OH)SO₄ (simplified)[8][10] |
| Molar Mass | 392.18 g/mol [3][8][11] | Varies with basicity |
Molecular and Crystalline Structure
The structure of chromium(III) sulfate is dictated by the coordination chemistry of the chromium(III) ion. Cr³⁺ typically forms octahedral complexes, which are central to understanding the compound's various isomers and colors.
Hydrated Chromium(III) Sulfate: The most well-characterized hydrate is the octadecahydrate, Cr₂(SO₄)₃·18H₂O.[6] Its structure is more accurately described as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O .[6][7] In this violet-colored solid, two hexaaquachromium(III) complex cations, [Cr(H₂O)₆]³⁺, are present. In this complex, the central chromium ion is octahedrally coordinated to six water molecules. The sulfate ions act as counter-ions, and the remaining six water molecules are incorporated into the crystal lattice as water of crystallization.[6]
Caption: Workflow for laboratory synthesis of a chromium(III) salt.
Experimental Protocol: Synthesis of Chrome Alum (a related Chromium(III) Sulfate Salt) [12]
-
Dissolution: Dissolve 9.8 g of potassium dichromate (K₂Cr₂O₇) in 40 mL of distilled water in a beaker.
-
Acidification: Slowly and carefully add 7.6 mL of concentrated sulfuric acid (H₂SO₄) to the solution while stirring. This step is highly exothermic.
-
Reduction: In small portions, slowly add 6.3 mL of ethyl alcohol (96%). The reaction will be vigorous and exothermic, with the solution's color changing from orange/violet to a dark green or black appearance as the Cr(VI) is reduced to Cr(III). The smell of acetic acid (a byproduct) may be evident. [12]4. Crystallization: Allow the solution to cool to room temperature. Cover the beaker and leave it undisturbed for several days to allow for the crystallization of chrome alum (potassium chromium sulfate).
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold ethanol, and allow them to air dry.
Key Applications in Research and Industry
Leather Tanning
The primary and most significant application of chromium(III) sulfate, particularly its basic form, is in the leather tanning industry. [11][13][14]An estimated 80-90% of all leather produced globally is chrome-tanned. [13][15] Mechanism of Action: The tanning process relies on the ability of Cr³⁺ complexes to cross-link the collagen fibers within animal hides. [15][16][17]The chromium ions form stable coordinate bonds, primarily with the carboxyl groups of the collagen protein chains. [18]This cross-linking action stabilizes the protein structure, preventing putrefaction and imparting desirable qualities to the leather, such as:
-
Increased thermal stability and resistance to shrinkage. [15][18]* Enhanced durability and tensile strength. [13]* Improved softness, flexibility, and resistance to moisture. [13][16] Chrome tanning is significantly faster than traditional vegetable tanning methods, reducing the process from weeks to just one or two days. [18]
Pigments and Dyes
Chromium(III) sulfate is used to impart a green color to a variety of products. [5]It serves as a key ingredient in the manufacturing of green paints, varnishes, inks, and ceramic glazes. [1][5]In the textile industry, it is employed as a mordant, a substance that helps fix dyes to fabrics, particularly for khaki cloth. [5][19]
Catalysis and Other Applications
This compound also finds use in several other areas:
-
Catalysis: It is used in the preparation of various chromium-based catalysts. [3]* Chrome Plating: It can be used as an electrolyte in chrome plating processes for decorative and protective finishes on metals. [1][5]* Photography and Printing: It has applications in the photography and printing industries. [19]
Safety, Handling, and Toxicology
A critical distinction must be made between the toxicology of trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). Cr(VI) compounds are known carcinogens and are highly toxic. [15]In contrast, Cr(III), the form present in this compound, is substantially less toxic and is even considered an essential trace nutrient for humans in minute quantities. [15]The chromium(III) used for tanning is a safe substance. [15] Handling and Storage:
-
Personal Protective Equipment (PPE): When handling this compound powder, wear appropriate PPE, including safety goggles, gloves, and respiratory protection to avoid dust inhalation. [20][21][22]* Ventilation: Always use the compound in a well-ventilated area. [21][22]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible substances like strong oxidizing agents. [20][21]* Spills: In case of a spill, collect the powdered material safely, avoiding dust generation, and place it in a sealed container for disposal according to local environmental regulations. [20][21] Environmental Considerations: While Cr(III) is less toxic than Cr(VI), high concentrations can still be harmful to aquatic life. [11]Therefore, release into the environment should be prevented. [3][11]Modern tanning facilities employ advanced wastewater treatment and chrome recovery processes to minimize environmental impact and recycle chromium salts. [15]
References
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- DOLCHEM. (n.d.).
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- BYJU'S. (n.d.).
- LookChem. (n.d.).
- TFL. (2025).
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- Ataman Kimya. (n.d.).
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- ChemSupply Australia. (n.d.). Safety Data Sheet CHROMIUM (III)
- Techno PharmChem. (n.d.).
- Physics Wallah. (2023). Chromium III Sulfate Formula: Properties, Chemical Structure.
- CK-12 Foundation. (n.d.). Write the chemical formula for chromium(III)
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- Crystal growing wiki. (n.d.). Chromium(III)
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basic properties of chromic sulfate for laboratory use
An In-depth Technical Guide to Chromic Sulfate for Laboratory Applications
Authored by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental properties, handling, and laboratory applications of this compound. Moving beyond a simple datasheet, this document delves into the causality behind its chemical behavior and provides field-proven insights for its effective use in a research environment.
Chemical Identity and Core Physicochemical Properties
Chromium(III) sulfate, commonly known as this compound, is an inorganic compound with the general formula Cr₂(SO₄)₃.[1] Its properties are critically dependent on its degree of hydration, which dictates its color, solubility, and crystalline structure.[1][2] For laboratory use, it is imperative to identify the specific hydrate being used, as this has significant implications for solution preparation and reactivity. The anhydrous form is violet and insoluble in water, while the hydrated forms are typically green or violet and water-soluble.[1][2][3]
The most common hydrates are the pentadecahydrate (15H₂O) and the octadecahydrate (18H₂O).[1][2] The octadecahydrate can be descriptively written as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, indicating that six water molecules are part of the crystal lattice, while the other twelve are coordinated with the chromium ions to form the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺.[1]
Diagram: Forms of this compound
Caption: Relationship between anhydrous and hydrated forms of this compound.
Table 1: Physicochemical Properties of Common this compound Forms
| Property | Anhydrous (Cr₂(SO₄)₃) | Pentadecahydrate (Cr₂(SO₄)₃·15H₂O) | Octadecahydrate (Cr₂(SO₄)₃·18H₂O) |
| CAS Number | 10101-53-8[1] | 10031-37-5[1] | 13520-66-6[1] |
| Molecular Weight | 392.16 g/mol [1] | ~662.4 g/mol | 716.45 g/mol [1] |
| Appearance | Reddish-brown/violet crystals[1][2] | Dark green amorphous solid[2] | Violet cubic crystals[1][2] |
| Density | 3.10 g/cm³[1] | 1.86 g/cm³[1] | 1.709 g/cm³[1] |
| Melting Point | 90 °C (Decomposes >700 °C)[1] | Loses 10 H₂O at 100 °C[4] | Loses 12 H₂O at 100 °C[4] |
| Solubility in Water | Insoluble (unless a reducing agent is added)[1][2] | Soluble[1] | Readily soluble (120 g/100 mL at 20°C)[1][4] |
| Solubility in Alcohol | Insoluble[4] | Insoluble[2] | Soluble[2][4] |
Synthesis, Commercial Forms, and Reactivity
Laboratory and Industrial Synthesis
This compound is commonly produced as a byproduct of chromate-based oxidations of organic compounds.[1] For instance, the production of anthraquinone from anthracene using chromic acid yields a chromium(III) oxide byproduct, which is then dissolved in sulfuric acid.[1]
A typical laboratory-scale synthesis involves the reduction of a chromium(VI) source, such as chromic anhydride (CrO₃) or sodium dichromate (Na₂Cr₂O₇), in the presence of sulfuric acid.[5] Common reducing agents include sulfur dioxide or organic compounds like formaldehyde.[1][5]
Diagram: Synthesis Pathway via Reduction
Caption: Simplified reaction pathway for producing basic chromium sulfate.
Basic Chromium Sulfate
Commercially, "basic chromium sulfate" is a critical and widely used variant.[1] These are ill-defined compounds with the general formula Cr(OH)ₓ(SO₄)ᵧ. A common form is thought to be [Cr₂(H₂O)₆(OH)₄]SO₄.[1] The "basicity" refers to the percentage of the chromium's coordination sites occupied by hydroxyl groups, which is a critical parameter in applications like leather tanning.[6] It is typically produced by the reduction of chromate salts with sulfur dioxide.[1]
Chemical Reactivity
This compound solutions are acidic due to the hydrolysis of the hydrated chromium(III) ion.[7] The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, acts as a weak acid, donating a proton to water. It is stable under normal laboratory conditions but will decompose upon strong heating to emit toxic sulfur and chromium oxides.[8][9] It is incompatible with strong oxidizing agents.[8][10]
Core Laboratory Applications & Mechanistic Insights
While this compound has numerous industrial uses, its application in the laboratory is often centered on materials synthesis, catalysis, and environmental studies.
-
Leather Tanning: This is the most prominent application. The Cr(III) ions in basic this compound penetrate the collagen fibers of animal hides. There, they form stable, coordinate cross-links between the carboxyl groups of the collagen protein chains. This cross-linking process increases the hydrothermal stability, flexibility, and resistance to microbial degradation of the leather.[4]
-
Catalysis: this compound can act as a catalyst in various organic reactions. Its Lewis acidic nature allows it to activate functional groups and facilitate bond formation or cleavage.
-
Pigments and Glazes: The compound is used to impart a green color to paints, inks, and ceramic glazes.[2][11][12] The specific shade depends on the hydration state and the presence of other ions.
-
Environmental Remediation Studies: In environmental science, this compound is a crucial reagent. A common strategy for remediating sites contaminated with toxic hexavalent chromium (Cr(VI)) is to reduce it to the less toxic and less mobile Cr(III).[13] this compound serves as a reference standard and a source of Cr(III) to study its stability, potential for re-oxidation to Cr(VI) under various environmental conditions, and mobility in soil and groundwater.[13]
Essential Laboratory Protocols
Adherence to precise protocols is essential for reproducible results. The following are representative methodologies for the preparation and analysis of this compound solutions.
Protocol: Preparation of a 0.1 M this compound Stock Solution
This protocol describes the preparation of 1 liter of an approximately 0.1 M this compound solution using the octadecahydrate form. The mass must be adjusted if a different hydrate is used.
Materials:
-
Chromium(III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O, M.W. 716.45 g/mol )[14]
-
Deionized water (ASTM Type I or II)
-
1000 mL Class A volumetric flask
-
Analytical balance
-
Weighing paper/boat
-
Funnel
Procedure:
-
Calculate Required Mass: For a 0.1 M solution, the required mass of Cr₂(SO₄)₃·18H₂O is 71.645 g.[14]
-
Weighing: Accurately weigh 71.65 g of Cr₂(SO₄)₃·18H₂O using an analytical balance. Causality Note: The hygroscopic nature of hydrated this compound can introduce errors. Weigh the compound promptly after removing it from its sealed container.
-
Dissolution: Place a funnel in the neck of the 1000 mL volumetric flask. Carefully transfer the weighed solid into the flask.
-
Add Solvent: Add approximately 500 mL of deionized water to the flask. Swirl the flask gently to dissolve the solid. The hydrated salt should dissolve readily to form a violet or green solution.[1]
-
Dilute to Volume: Once the solid is completely dissolved, continue adding deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask clearly with the compound name, nominal concentration (0.1 M), preparation date, and your initials. Store in a cool, well-ventilated area away from incompatible materials.[10]
Protocol: Standardization by Redox Titration
To determine the exact concentration of the prepared solution, it can be standardized via a redox titration. This involves oxidizing the Cr(III) to Cr(VI), which is then titrated with a standard reducing agent.[14]
Principle:
-
Cr³⁺ is oxidized to CrO₄²⁻ (or Cr₂O₇²⁻ in acid) using a strong oxidizing agent (e.g., H₂O₂) in an alkaline medium.
-
The solution is then acidified.
-
An excess of a primary standard reducing agent, such as ammonium iron(II) sulfate, is added to reduce all Cr(VI) back to Cr(III).
-
The excess iron(II) is back-titrated with a standard potassium permanganate solution.
A detailed, multi-step protocol for this standardization can be found in specialized analytical chemistry literature.[14]
Diagram: Experimental Workflow for Solution Preparation & Standardization
Caption: Workflow for preparing and standardizing a this compound solution.
Safety, Handling, and Waste Disposal
As a Senior Application Scientist, I must emphasize that robust safety practices are non-negotiable. While Cr(III) is significantly less toxic than Cr(VI), proper handling is paramount.
Hazard Identification
-
Health Hazards: this compound is an irritant to the skin, eyes, and respiratory tract.[15][16] Ingestion can be harmful.[3]
-
Environmental Hazards: The compound is hazardous to the environment. Immediate steps should be taken to prevent its release into soil or waterways.[2][4][12]
Personal Protective Equipment (PPE) and Handling
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[8][17]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[7][8][15]
-
Respiratory Protection: Handle in a well-ventilated area. If dusty conditions are likely, use a fume hood or wear an approved respirator.[8][9]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]
Table 2: Safe Handling and Storage Summary
| Aspect | Guideline | Rationale |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[9][10][15] | Prevents absorption of moisture (hygroscopic nature) and reaction with airborne contaminants. |
| Incompatibilities | Store away from strong oxidizing agents (perchlorates, nitrates, etc.).[8][10] | Prevents potentially hazardous redox reactions. |
| Spill Cleanup | Evacuate the area. Wear full PPE. Sweep up solid material carefully to avoid generating dust.[9][16] Place in a sealed, labeled container for disposal.[10][15] | Minimizes exposure and environmental contamination. |
Waste Disposal
-
Dispose of this compound and its solutions as hazardous waste.[10]
-
Do not discharge into sewers or drains.[17]
-
Consult your institution's environmental health and safety (EHS) office for specific local, state, and federal disposal regulations.[10]
References
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This compound | Cr2(SO4)3 | CID 24930 - PubChem. (n.d.). National Institutes of Health. [Link]
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Chromium(III) sulfate - Wikipedia. (n.d.). [Link]
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Chromium(III) sulfate - Sciencemadness Wiki. (2018). [Link]
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This compound CAS#: 10101-53-8 • ChemWhat. (n.d.). [Link]
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This compound | The Merck Index Online. (n.d.). Royal Society of Chemistry. [Link]
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BASIC CHROMIUM SULPHATE - Ataman Kimya. (n.d.). [Link]
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Common Name: this compound. (n.d.). New Jersey Department of Health. [Link]
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Chromium Sulfate Crystal - SAFETY DATA SHEET. (2025). Lab Alley. [Link]
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Basic this compound Solution - McGean. (n.d.). [Link]
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D.S. Horne Chromium Sulphate. (2015). [Link]
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Safety Data Sheet (SDS) Chromium Sulfate - LPS.org. (n.d.). [Link]
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Chromium Sulfate Crystal, Reagent Grade | Lab Alley. (n.d.). [Link]
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This compound - MFA Cameo. (2022). Museum of Fine Arts Boston. [Link]
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An In-Depth Technical Guide to the Synthesis of Chromic Sulfate for Research Applications
This guide provides researchers, chemists, and material scientists with a comprehensive overview of the principal synthesis methodologies for preparing chromium(III) sulfate, a pivotal compound in various research and development fields. This document moves beyond simple procedural outlines to delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. The synthesis of chromic sulfate is not merely a matter of procedural execution but a study in the controlled manipulation of chromium's oxidation states and coordination chemistry.
Introduction: The Versatility of this compound in Research
Chromium(III) sulfate, with the general formula Cr₂(SO₄)₃·xH₂O, exists in various hydrated forms, each with distinct properties and applications.[1] The most common hydrates are the violet octadecahydrate, [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, and the green pentadecahydrate.[1] These compounds serve as crucial precursors in the synthesis of other chromium compounds, as catalysts, in the preparation of chromium-based materials, and are of significant interest in coordination chemistry studies. The choice of synthesis method is dictated by the desired form of the sulfate (e.g., anhydrous, specific hydrate, or basic), the required purity, and the available starting materials.
Core Synthesis Methodologies
The synthesis of chromium(III) sulfate predominantly involves the reduction of a chromium(VI) precursor in the presence of sulfuric acid or the direct reaction of a chromium(III) compound with sulfuric acid. The selection of a particular route depends on factors such as cost, scale, safety considerations, and the desired final product specifications.
Reductive Synthesis from Hexavalent Chromium Precursors
The reduction of hexavalent chromium (Cr(VI)) to the more stable trivalent state (Cr(III)) is a common and efficient route to this compound. Cr(VI) compounds, such as potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃), are potent oxidizing agents and must be handled with extreme care due to their toxicity and carcinogenicity.[2][3]
Organic compounds are frequently employed as reducing agents due to their ready availability and the often-vigorous nature of the reaction. The general principle involves the oxidation of the organic compound and the reduction of Cr(VI) in an acidic medium.
Mechanism Insight: The reduction of Cr(VI) by organic molecules like alcohols proceeds through the formation of a chromate ester intermediate. This is followed by a rate-determining step involving the cleavage of a C-H bond, leading to the formation of Cr(IV), which then undergoes further rapid reduction to Cr(III). The acidic environment provided by sulfuric acid is crucial for the stability of the resulting Cr(III) ions and to drive the reaction forward.
Experimental Protocol 1: Synthesis of Potassium Chrome Alum via Ethanol Reduction
This method yields chromium(III) potassium sulfate dodecahydrate, KCr(SO₄)₂·12H₂O, a double salt commonly known as chrome alum.
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ethanol (C₂H₅OH, 96%)
-
Distilled water
Procedure:
-
In a fume hood, dissolve 9.8 g of potassium dichromate in 40 mL of distilled water in a 400 mL beaker.
-
Carefully and slowly add 7.6 mL of concentrated sulfuric acid to the solution with constant stirring. This step is highly exothermic.
-
Cool the solution in an ice bath.
-
Slowly add 6.3 mL of 96% ethanol dropwise while stirring continuously. The reaction is vigorous and the color of the solution will change from orange to a dark, opaque green-black as the Cr(VI) is reduced to Cr(III) and the ethanol is oxidized to acetic acid.[3][4]
-
Once the addition of ethanol is complete, allow the solution to cool to room temperature.
-
Cover the beaker and leave it undisturbed for several days to allow for the crystallization of chrome alum.
-
Collect the deep violet, octahedral crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol and dry them on filter paper.
Experimental Protocol 2: Synthesis of Hydrated this compound via Formaldehyde Reduction
This protocol utilizes formaldehyde as the reducing agent to produce hydrated chromium(III) sulfate.
Materials:
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Formaldehyde solution (HCHO)
-
Distilled water
Procedure:
-
In a fume hood, dissolve 5.00 g of chromic anhydride (CrO₃) in 20 mL of distilled water in a 100 mL beaker.
-
Slowly add 4.3 mL of concentrated sulfuric acid with magnetic stirring.
-
Place the beaker in a water bath maintained at 90-100°C.
-
Dropwise, add 2.5 mL of formaldehyde solution to the heated and stirred mixture.
-
After the addition is complete, continue heating and stirring for an additional 10 minutes to ensure the complete reduction of the chromic anhydride.
-
The resulting solution can be concentrated by evaporation and then cooled to induce the crystallization of purple Cr₂(SO₄)₃·18H₂O.[5]
Inorganic reducing agents, such as sulfur dioxide, offer a clean and efficient method for the synthesis of this compound, often used in industrial processes.
Mechanism Insight: Sulfur dioxide directly reduces Cr(VI) to Cr(III) in an aqueous acidic solution. The SO₂ is oxidized to sulfate, which becomes the counter-ion for the newly formed Cr(III). This method avoids the introduction of organic byproducts.
Experimental Protocol 3: Synthesis of Basic this compound via Sulfur Dioxide Reduction
This method produces basic chromium sulfate, a compound with the general formula Cr(OH)ₓ(SO₄)ᵧ, which is of significant industrial importance.
Materials:
-
Sodium dichromate (Na₂Cr₂O₇)
-
Sulfur dioxide (SO₂) gas
-
Sulfuric acid (H₂SO₄)
-
Distilled water
Procedure:
-
Prepare a solution of sodium dichromate in water.
-
In a well-ventilated fume hood with a gas scrubbing system, bubble sulfur dioxide gas through the sodium dichromate solution. The reaction is exothermic and the solution will turn green.
-
The basicity of the resulting chromium sulfate can be controlled by the stoichiometry of the reactants. The formal reaction can be written as: Na₂Cr₂O₇ + 3SO₂ + H₂O → 2Cr(OH)(SO₄) + Na₂SO₄.[1]
-
The resulting solution contains basic chromium sulfate and sodium sulfate. For many applications, the sodium sulfate is not removed. If a purer product is required, purification can be achieved through crystallization.
Synthesis from Chromium(III) Precursors
This approach is more direct and avoids the use of highly toxic hexavalent chromium compounds. The primary challenge lies in the often-low reactivity of the chromium(III) starting materials.
Mechanism Insight: The reaction of chromium(III) oxide or hydroxide with sulfuric acid is a straightforward acid-base reaction. The rate of reaction is highly dependent on the nature of the chromium(III) oxide; calcined or anhydrous forms are often very inert. Freshly precipitated chromium(III) hydroxide is significantly more reactive.
Experimental Protocol 4: Synthesis from Chromium(III) Hydroxide
Materials:
-
A soluble chromium(III) salt (e.g., chromium(III) chloride)
-
Ammonium hydroxide (NH₄OH)
-
Dilute sulfuric acid (H₂SO₄)
-
Distilled water
Procedure:
-
Dissolve a chromium(III) salt in distilled water.
-
Precipitate chromium(III) hydroxide by the slow addition of ammonium hydroxide with stirring.
-
Filter the gelatinous chromium(III) hydroxide precipitate and wash it thoroughly with distilled water to remove any soluble salts.
-
Transfer the moist chromium(III) hydroxide to a beaker and add dilute sulfuric acid dropwise with stirring until the hydroxide completely dissolves, forming a green or violet solution of chromium(III) sulfate.
-
The resulting solution can be concentrated and cooled to crystallize the hydrated this compound.
Purification and Crystallization
For research purposes, high purity of the synthesized this compound is often essential. Recrystallization is the primary method for purification.
General Recrystallization Procedure:
-
Dissolve the synthesized crude this compound in a minimum amount of hot distilled water.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of a solvent in which the this compound is sparingly soluble but the impurities are soluble (e.g., cold ethanol or acetone).
-
Dry the crystals in a desiccator or at a low temperature in a vacuum oven.
Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed through appropriate analytical techniques.
| Technique | Purpose | Expected Observations |
| Redox Titration | To determine the chromium content and confirm the +3 oxidation state. | The amount of a standard oxidizing or reducing agent required to react with the chromium sample can be used to quantify the chromium content.[6][7][8] |
| UV-Visible Spectroscopy | To identify the coordination environment of the Cr(III) ion. | Aqueous solutions of [Cr(H₂O)₆]³⁺ typically show absorption maxima around 410 nm and 575 nm, corresponding to d-d electronic transitions. The exact positions of these bands are sensitive to the ligands coordinated to the chromium ion. |
| Infrared (IR) Spectroscopy | To confirm the presence of sulfate ions and water of hydration. | Characteristic strong absorption bands for the sulfate anion (SO₄²⁻) are observed around 1100 cm⁻¹. Broad absorption bands in the region of 3000-3600 cm⁻¹ indicate the presence of O-H stretching from water of hydration. |
| Thermogravimetric Analysis (TGA) | To determine the number of water molecules of hydration. | A stepwise loss of mass corresponding to the loss of water molecules is observed upon heating. The final decomposition product at high temperatures is chromium(III) oxide (Cr₂O₃). |
| X-ray Diffraction (XRD) | To determine the crystalline structure of the solid product. | The diffraction pattern provides a unique fingerprint of the crystalline phase, which can be compared to known standards for different hydrates of this compound.[9] |
Safety and Handling
Working with chromium compounds necessitates strict adherence to safety protocols.
-
Hexavalent Chromium (Cr(VI)) : Compounds such as potassium dichromate and chromium trioxide are highly toxic, corrosive, and carcinogenic.[2][3] All manipulations involving Cr(VI) compounds must be performed in a certified chemical fume hood.[10][11] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often recommended), and safety goggles, is mandatory.[2]
-
Chromium(III) Compounds : While significantly less toxic than Cr(VI), Cr(III) compounds should still be handled with care. Avoid inhalation of dust and skin contact.
-
Acids : Concentrated sulfuric acid is highly corrosive. Always add acid to water, never the other way around, to manage the exothermic reaction.
-
Waste Disposal : All chromium-containing waste must be disposed of according to institutional and local environmental regulations. It is often necessary to reduce any Cr(VI) waste to Cr(III) before disposal.
Comparative Summary of Synthesis Methods
| Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield | Purity Considerations |
| Organic Reduction (Ethanol) | K₂Cr₂O₇, H₂SO₄, Ethanol | Readily available and inexpensive reagents; can produce high-quality crystals of chrome alum. | Vigorous reaction requires careful control; introduces organic byproducts. | 70-80% | Recrystallization is necessary to remove organic impurities and unreacted starting materials. |
| Organic Reduction (Formaldehyde) | CrO₃, H₂SO₄, Formaldehyde | High yields reported.[5] | Use of highly toxic CrO₃ and formaldehyde. | >98% (reported in patent literature)[5] | The product may be used directly in some applications, but recrystallization is recommended for high-purity research materials. |
| Inorganic Reduction (SO₂) | Na₂Cr₂O₇, SO₂, H₂SO₄ | Clean reaction with no organic byproducts; suitable for large-scale production. | Requires handling of toxic SO₂ gas; product is often basic chromium sulfate mixed with sodium sulfate. | High | The product is often a mixture; purification is required for specific applications. |
| From Cr(III) Hydroxide | Cr(III) salt, NH₄OH, H₂SO₄ | Avoids the use of highly toxic Cr(VI) compounds. | The reactivity of the starting Cr(OH)₃ can be variable; can be a multi-step process. | Moderate to High | The purity of the final product depends on the thorough washing of the Cr(OH)₃ precipitate. |
Logical and Workflow Diagrams
Workflow for this compound Synthesis via Reduction
Caption: Redox half-reactions in the synthesis of Cr(III) from dichromate using ethanol.
Conclusion
The synthesis of this compound for research purposes offers a variety of routes, each with its own set of advantages and challenges. The reductive pathways from hexavalent chromium are highly effective but demand stringent safety protocols. Synthesis from chromium(III) precursors provides a safer alternative, though often at the cost of reactivity. A thorough understanding of the underlying chemical principles, coupled with meticulous experimental technique and comprehensive characterization, is paramount to obtaining high-quality this compound tailored to the specific demands of the research application.
References
-
Chromium(III) sulfate. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Buerge, I. J., & Hug, S. J. (1999). Light-catalyzed chromium(VI) reduction by organic compounds and soil minerals. Environmental Science & Technology, 33(23), 4285-4291. [Link]
-
Deng, B., & Stone, A. T. (1996). Surface-Catalyzed Chromium(VI) Reduction: Reactivity Comparisons of Different Organic Reductants and Different Oxide Surfaces. Environmental Science & Technology, 30(8), 2484-2494. [Link]
-
Chromium III Sulfate Formula. (2023, December 20). GeeksforGeeks. [Link]
-
Rastätter, S., et al. (2008). Synthesis, structure, and properties of chromium(III) sulfates. Zeitschrift für anorganische und allgemeine Chemie, 634(11), 1991-1997. [Link]
-
University of Arizona. (n.d.). Chromium(VI) Compounds SOP Template. [Link]
-
Preparation of chrome alum (chromium(III) potassium sulfate). (n.d.). PrepChem. [Link]
-
Das, S., & Das, S. (2020). Chemical-Assisted Microbially Mediated Chromium (Cr) (VI) Reduction Under the Influence of Various Electron Donors, Redox Mediators, and Other Additives: An Outlook on Enhanced Cr(VI) Removal. Frontiers in Microbiology, 11, 1399. [Link]
- Method of preparing chromium sulphate. (2007).
-
Chromium(III)-ammonium sulfate. (2018, January 15). In Crystal growing wiki. [Link]
-
BASIC CHROMIUM SULPHATE. (n.d.). Ataman Kimya. [Link]
-
Li, H., et al. (2014). Kinetic and Mechanistic Study of the Reduction of Chromium(VI) by Lactic Acid. Journal of Chemistry, 2014, 851941. [Link]
-
Murali, A., & Krishnan, P. (2016). Cleaner Production of Basic Chromium Sulfate – with a review of Sustainable Green Production Options. Journal of Cleaner Production, 137, 1038-1049. [Link]
-
Deng, B., & Stone, A. T. (1996). Surface-Catalyzed Chromium(VI) Reduction: Reactivity Comparisons of Different Organic Reductants and Different Oxide Surfaces. Scilit. [Link]
-
Chrome Alum :Preparation [Video]. (2020, May 3). YouTube. [Link]
-
Complex Ions: Making Chrom Alum Crystals [Video]. (2013, March 23). YouTube. [Link]
-
Redox Titration. (2020, June 22). Chemistry LibreTexts. [Link]
-
Hexavalent Chromium. (n.d.). SAIF. [Link]
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Hexavalent Chromium. (n.d.). The University of Iowa Environmental Health & Safety. [Link]
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Quantitative determination of chromic anhydride and chromium (III) in chromium plating solution. (2021, February 10). KEM. [Link]
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How to produce chromium sulphate basic. (2024, April 10). Quora. [Link]
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Hexavalent Chromium - Exposure and Controls. (n.d.). Occupational Safety and Health Administration. [Link]
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Hexavalent Chromium. (2022, January 25). Orange County Sanitation District. [Link]
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Redox Titrations. (2024, February 10). Chemistry LibreTexts. [Link]
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Determination of Trivalent Chromium in Chromium Plating Solutions Using a Redox Titration and Indicator. (1988). Defense Technical Information Center. [Link]
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Chromium(III) sulfate. (2018, November 6). In Sciencemadness Wiki. [Link]
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Quantitative determination of chromic anhydride and chromium (III) in. (2023, June 1). JM Science. [Link]
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Redox Titrimetry. (2014). In Practical Volumetric Analysis. Royal Society of Chemistry. [Link]
- Preparation of basic chromium sulphate from iron-chromium alloys. (1956).
-
Preparation of Chromium (III) Potassium Sulfate Dodecahydrate. (n.d.). [Link]
-
Vinokurov, E. G., et al. (2004). Aqueous Solutions of Cr(III) Sulfate: Modeling of Equilibrium Composition and Physicochemical Properties. Russian Journal of Coordination Chemistry, 30(7), 496-504. [Link]
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Li, R. X. (2014). Study on the Production of Chromium (III) Sulfate from Magnesium Chromite. International Mineral Processing Congress. [Link]
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Chromium III Sulfate Formula: Properties, Chemical Structure. (2023, September 9). Physics Wallah. [Link]
-
Chromium Reduction. (2024, November 18). IsoLab. [Link]
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Jacob, K. T., Rao, B. D., & Nelson, H. G. (1978). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. NASA Technical Reports Server. [Link]
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An In-Depth Technical Guide to Chromic Sulfate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of chromic sulfate, also known as chromium(III) sulfate. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's properties, synthesis, and applications. This document moves beyond a simple recitation of facts to provide field-proven insights and explain the causality behind experimental choices, ensuring a self-validating system of protocols and information.
Section 1: Core Identification and Chemical Profile
This compound is an inorganic compound with the general formula Cr₂(SO₄)₃. It exists in both anhydrous and various hydrated forms, with the number of water molecules (x) ranging from 0 to 18.[1] These different forms exhibit distinct colors and properties. The anhydrous form is a reddish-brown crystalline solid, while the hydrated forms are typically violet or green.[1]
CAS Numbers and Synonyms
For precise identification and tracking in research and regulatory documentation, the Chemical Abstracts Service (CAS) number is essential.
| Compound Name | CAS Number |
| This compound (anhydrous) | 10101-53-8 |
| This compound decahydrate | 15244-38-9 |
| This compound pentadecahydrate | 10031-37-5 |
| This compound octadecahydrate | 13520-66-6 |
This compound is known by a variety of synonyms, which are important to recognize in literature and chemical inventories:
-
Chromium(III) sulfate
-
Dichromium tris(sulphate)
-
Chrome sulfate
-
Basic chromium sulfate (referring to partially neutralized forms)[1]
-
Chromium sulfate (2:3)
Physicochemical Properties
The properties of this compound can vary significantly depending on its hydration state. The following table summarizes key physicochemical data for the anhydrous and common hydrated forms.
| Property | Anhydrous this compound | This compound Octadecahydrate |
| Molecular Formula | Cr₂(SO₄)₃ | Cr₂(SO₄)₃·18H₂O |
| Molecular Weight | 392.18 g/mol | 716.45 g/mol |
| Appearance | Reddish-brown crystals | Violet cubic crystals |
| Density | 3.10 g/cm³ | 1.709 g/cm³ |
| Melting Point | Decomposes >700 °C | 90 °C |
| Solubility in Water | Insoluble | Soluble |
| Solubility in Other Solvents | Insoluble in acids and alcohol | Soluble in alcohol |
Data sourced from multiple references.[1]
Section 2: Laboratory-Scale Synthesis of this compound
While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-situ or require a specific form. One common laboratory method involves the reduction of a hexavalent chromium source, such as potassium dichromate, in the presence of sulfuric acid.
Synthesis Protocol: Reduction of Potassium Dichromate
This protocol details the synthesis of hydrated this compound.
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol (C₂H₅OH)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker and Erlenmeyer flask
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Prepare the Dichromate Solution: In a beaker, dissolve a calculated amount of potassium dichromate in a minimal amount of distilled water with gentle heating. Once dissolved, add concentrated sulfuric acid dropwise while stirring continuously in an ice bath to control the exothermic reaction. The solution will turn a deep orange-red.
-
Reduction of Chromium(VI): Slowly add ethanol to the acidic dichromate solution. The reaction is highly exothermic and will produce vigorous bubbling as the ethanol is oxidized to acetaldehyde and acetic acid, and the orange-red chromium(VI) is reduced to green chromium(III). Maintain the temperature below 50°C using the ice bath.
-
Crystallization: Once the reaction subsides and the solution is a clear dark green, allow it to cool to room temperature. Further cooling in an ice bath will promote the crystallization of hydrated this compound.
-
Isolation and Purification: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with small portions of cold distilled water to remove any unreacted starting materials and byproducts, followed by a wash with cold ethanol to aid in drying.
-
Drying: Dry the crystals in a desiccator over a suitable drying agent. Avoid excessive heating, as this can alter the hydration state of the final product.
Causality Behind Experimental Choices:
-
The use of an ice bath is critical to manage the exothermic nature of both the acid dilution and the reduction reaction, preventing runaway reactions and ensuring the desired product formation.
-
The slow addition of ethanol ensures a controlled reduction process, minimizing the formation of unwanted byproducts.
-
Washing with cold solvents minimizes the dissolution of the desired product during the purification step.
Section 3: Applications in Research and Drug Development
While traditionally used in industries like leather tanning and pigment production, this compound and other chromium(III) compounds are gaining attention in biomedical research.[2]
Role in Organic Synthesis
Chromium(III) sulfate can serve as a precursor to various chromium-based catalysts used in organic synthesis. For instance, it can be used to generate chromium(II) species in situ for use as a reducing agent.[3]
Emerging Applications in Drug Development
Recent studies have highlighted the potential of novel chromium(III)-based compounds in cancer therapy and as antiviral agents.
A study published in 2024 investigated a novel chromium(III)-based compound, hexaacetotetraaquadihydroxochromium(III) diiron(III) nitrate, for its efficacy against oxaliplatin-resistant colorectal cancer (CRC).[2][4] The research found that this compound could inhibit the progression and growth of chemotherapy-resistant CRC cells.[2][4] The proposed mechanism involves the induction of apoptosis by triggering the endoplasmic reticulum (ER) stress pathway in the resistant cancer cells.[2][4]
Another study explored the potential of a similar chromium(III)-based compound in inhibiting the entry and replication of SARS-CoV-2 variants.[5] The compound was found to interfere with the interaction between the viral spike protein and the ACE2 receptor and downregulate the expression of ACE2 and TMPRSS2.[5]
Caption: Proposed mechanisms of action for novel chromium(III)-based compounds in cancer and virology.
Section 4: Safety, Handling, and Disposal
As with any chemical, proper safety protocols must be followed when working with this compound. While trivalent chromium compounds are considerably less toxic than their hexavalent counterparts, they are not without hazards.[6]
Toxicological Profile
Chromium(III) is an essential trace element for humans.[6] However, at high concentrations, it can cause adverse health effects. The primary routes of exposure are inhalation, ingestion, and dermal contact. Inhalation of this compound dust can cause respiratory tract irritation.[7] Skin contact may lead to irritation or allergic reactions in sensitized individuals.[6]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.[8]
-
Personal Protective Equipment:
Storage and Incompatibilities
Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[10] It is incompatible with strong oxidizing agents.[8]
Spill and Waste Disposal
In case of a spill, avoid generating dust.[11] Carefully sweep up the solid material and place it in a sealed container for disposal.[11] Dispose of this compound waste in accordance with local, state, and federal regulations. It may be classified as a hazardous waste.[11]
Section 5: Experimental Protocols
Preparation of a Standard Solution of this compound
This protocol outlines the preparation of a standard solution of this compound for analytical applications.
Materials:
-
This compound hydrate (analytical grade)
-
Deionized water
-
Volumetric flask (Class A)
-
Analytical balance
Procedure:
-
Calculate the Required Mass: Based on the desired molarity and volume of the solution, calculate the mass of this compound hydrate needed. Account for the specific hydration state of the compound.
-
Weighing: Accurately weigh the calculated mass of this compound hydrate using an analytical balance.
-
Dissolution: Transfer the weighed solid to the volumetric flask. Add a portion of deionized water and swirl to dissolve the solid completely. Gentle heating may be required for some hydrated forms.
-
Dilution to Volume: Once the solid is fully dissolved, add deionized water to the calibration mark of the volumetric flask. Stopper the flask and invert it several times to ensure a homogeneous solution.
Caption: Workflow for the preparation of a standard this compound solution.
References
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This compound (anhydrous) - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]
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Chromium (III) compounds. (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved January 14, 2026, from [Link]
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This compound | Cr2(SO4)3 - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Chromium Compounds | US EPA. (n.d.). United States Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
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Basic this compound Solution - McGean. (n.d.). Retrieved January 14, 2026, from [Link]
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BASIC CHROMIUM SULPHATE - Ataman Kimya. (n.d.). Retrieved January 14, 2026, from [Link]
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Common Name: this compound - NJ.gov. (n.d.). New Jersey Department of Health. Retrieved January 14, 2026, from [Link]
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Safety Data Sheet CHROMIUM (III) SULFATE BASIC - ChemSupply Australia. (n.d.). Retrieved January 14, 2026, from [Link]
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Basic Chromium Sulphate - SAFETY DATA SHEET. (2023, January 12). Retrieved January 14, 2026, from [Link]
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Basic Chromium Sulfate Solution - Safety Data Sheet. (2015, December 15). Retrieved January 14, 2026, from [Link]
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Chromium Sulfate Crystal - SAFETY DATA SHEET. (2025, May 22). Retrieved January 14, 2026, from [Link]
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Novel chromium (III)-based compound for inhibition of oxaliplatin-resistant colorectal cancer progression. (2024, March 15). PubMed Central. Retrieved January 14, 2026, from [Link]
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How to produce chromium sulphate basic. (2024, April 10). Quora. Retrieved January 14, 2026, from [Link]
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Chromium(II) sulfate - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Chromium(III) sulfate - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis, structure, and properties of chromium(III) sulfates | Request PDF. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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Chromium Sulphate Basic - CHROMIUM (III) SULFATE Basic Extra Pure. (n.d.). Retrieved January 14, 2026, from [Link]
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Novel chromium (III)-based compound for inhibition of oxaliplatin-resistant colorectal cancer progression. (2024, March 15). PubMed. Retrieved January 14, 2026, from [Link]
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Role of chromium complexes in pharmaceutical industries. (2018, March 5). MSET-Biospectra. Retrieved January 14, 2026, from [Link]
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Chromium Sulfate - Arta Shimi Aras. (n.d.). Retrieved January 14, 2026, from [Link]
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Development and evaluation of a novel chromium III-based compound for potential inhibition of emerging SARS-CoV-2 variants. (2023, September 9). PubMed. Retrieved January 14, 2026, from [Link]
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solubility of chromic sulfate in different solvents
An In-Depth Technical Guide to the Solubility of Chromic Sulfate
Executive Summary
This compound, or chromium(III) sulfate (Cr₂(SO₄)₃), is an inorganic compound with significant industrial relevance, particularly in leather tanning and pigment manufacturing. Its solubility is a critical parameter that dictates its application, reactivity, and environmental fate. However, its behavior in solution is far from simple. The solubility of this compound is profoundly influenced by its hydration state, the temperature and pH of the solvent, and the presence of complexing agents. Anhydrous this compound is largely insoluble, whereas its various hydrated forms are readily soluble in water. In aqueous solutions, the chromium(III) ion undergoes complex hydrolysis and ligand exchange reactions, leading to a variety of chemical species with distinct properties and colors. This guide provides a comprehensive technical overview of the factors governing the solubility of this compound, details robust methodologies for its experimental determination, and explains the underlying chemical principles from a field-proven perspective.
Introduction: Beyond Simple Dissolution
For professionals in chemical research and development, understanding the solubility of a compound is fundamental. It impacts everything from reaction kinetics to purification and formulation. This compound presents a particularly illustrative case study due to the complexity of its solution chemistry. The term "this compound" can refer to several compounds, primarily:
-
Anhydrous this compound (Cr₂(SO₄)₃): A violet or reddish-brown solid that is insoluble in water and acids.[1][2] Its inertness is attributed to a stable crystal lattice. Dissolution can be achieved, however, by introducing a reducing agent, which generates a trace of labile chromium(II) at the crystal surface, facilitating the breakdown of the lattice and solvation of Cr(III) ions.[1]
-
Hydrated this compound (Cr₂(SO₄)₃·xH₂O): These are the most common forms, where 'x' can range up to 18.[1] Unlike the anhydrous form, the hydrated salts are generally soluble in water.[1][3] The degree of hydration is a primary determinant of both solubility and color:
The significant difference in solubility between the anhydrous and hydrated forms underscores the first principle of working with this compound: the hydration state must be known and specified.
The Aqueous Chemistry of this compound: A Foundation for Understanding Solubility
When a hydrated this compound salt dissolves in water, the chromium(III) ion exists as the hexaaquachromium(III) complex ion, [Cr(H₂O)₆]³⁺.[1][5] This complex imparts a characteristic violet color to the solution.[5] The behavior of this ion is governed by two competing equilibrium processes: hydrolysis and complex formation.
Hydrolysis and the Critical Influence of pH
The hexaaquachromium(III) ion is acidic, with typical solutions exhibiting a pH in the range of 2-3.[6] The high positive charge of the Cr³⁺ ion polarizes the coordinated water molecules, facilitating the loss of protons in a pH-dependent series of hydrolysis reactions.
The key equilibria are:
-
[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺
-
[Cr(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Cr(H₂O)₄(OH)₂]⁺ + H₃O⁺
-
[Cr(H₂O)₄(OH)₂]⁺ + H₂O ⇌ Cr(OH)₃(s) + H₃O⁺ + 3H₂O
-
Cr(OH)₃(s) + OH⁻ ⇌ [Cr(OH)₄]⁻
This behavior dictates a U-shaped solubility profile with respect to pH. At low pH, the cationic [Cr(H₂O)₆]³⁺ species dominates, and the salt is soluble. As the pH increases (by adding a base), the equilibrium shifts towards the formation of the neutral, insoluble chromium(III) hydroxide, Cr(OH)₃, which precipitates out of solution.[7] In highly alkaline conditions, the hydroxide precipitate can redissolve due to the formation of soluble anionic hydroxo complexes, such as the tetrahydroxochromate(III) ion, [Cr(OH)₄]⁻.[8] This amphoteric nature means that this compound has minimum solubility in the near-neutral pH range and significantly higher solubility in both strongly acidic and strongly alkaline environments.[8]
Caption: pH-dependent hydrolysis of the hexaaquachromium(III) ion.
Sulfato-Complex Formation
A second critical process, particularly at elevated temperatures or high sulfate concentrations, is the formation of sulfato-complexes. In this ligand exchange reaction, one or more of the coordinated water molecules in the [Cr(H₂O)₆]³⁺ ion are replaced by sulfate ions.
[Cr(H₂O)₆]³⁺ (violet) + SO₄²⁻ ⇌ [Cr(H₂O)₅(SO₄)]⁺ (green) + H₂O
This reaction is kinetically slow at room temperature but is accelerated by heating.[7][9] The formation of the green sulfato-complex is often observed when preparing solutions at elevated temperatures.[7][10] This is not merely a color change; the resulting complex is less reactive, and the reversion to the violet hexaaqua form upon cooling can take days or even weeks.[7] This kinetic inertness is a hallmark of Cr(III) coordination chemistry and a crucial practical consideration.
Quantitative Solubility Data
The quantitative solubility of this compound is highly dependent on its specific hydrated form. The data below is compiled from various sources and should be interpreted with the specified conditions in mind.
| Compound Name | Formula | Solvent | Temperature (°C) | Solubility | Reference |
| This compound (unspecified hydrate) | Cr₂(SO₄)₃·xH₂O | Water | 25 | 64 g / 100 g | [4][11] |
| This compound Octadecahydrate | Cr₂(SO₄)₃·18H₂O | Water | 20 | 120 g / 100 mL | [4] |
| This compound Octadecahydrate | Cr₂(SO₄)₃·18H₂O | Alcohol | - | Soluble | [2][4] |
| This compound Pentadecahydrate | Cr₂(SO₄)₃·15H₂O | Water | - | Soluble in cold water | [4] |
| This compound Pentadecahydrate | Cr₂(SO₄)₃·15H₂O | Alcohol | - | Insoluble | [2][4] |
| Anhydrous this compound | Cr₂(SO₄)₃ | Water | - | Insoluble | [1][2] |
| Anhydrous this compound | Cr₂(SO₄)₃ | Acids | - | Insoluble | [2] |
| Anhydrous this compound | Cr₂(SO₄)₃ | Ethanol | - | Slightly Soluble | |
| Anhydrous this compound | Cr₂(SO₄)₃ | Ethyl Acetate | - | Insoluble | |
| Anhydrous this compound | Cr₂(SO₄)₃ | Methylamine | - | Insoluble |
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility requires a robust and well-controlled methodology. The isothermal shake-flask method is the gold standard for its reliability and direct measurement of equilibrium.[12]
Protocol: Isothermal Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of a specific form of this compound in a given solvent at a constant temperature.
Core Principle: A surplus of the solid solute is agitated in the solvent for a sufficient time to reach equilibrium. The saturated supernatant is then carefully separated and its concentration is determined using a suitable analytical technique.
Step-by-Step Methodology:
-
System Preparation:
-
Add an excess amount of the this compound hydrate to a known volume or mass of the solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass reactor or a flask in a shaking water bath).
-
Causality: Using an excess of solid is critical to ensure that the final solution is genuinely saturated. The sealed vessel prevents solvent evaporation, which would alter the concentration.
-
-
Equilibration:
-
Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours).
-
Causality: Equilibrium is a dynamic state where the rate of dissolution equals the rate of precipitation. For kinetically slow compounds like Cr(III) complexes, achieving this state can take time. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
-
-
Phase Separation:
-
Cease agitation and allow the undissolved solid to settle while maintaining the temperature.
-
Carefully withdraw a sample of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a suitable filter (e.g., 0.45 µm PTFE).
-
Causality: Filtration is essential to remove all particulate matter, ensuring that only the dissolved solute is analyzed. Performing this step at the equilibrium temperature is crucial to prevent precipitation (if cooled) or further dissolution (if heated).
-
-
Quantification:
-
Accurately weigh or measure the volume of the collected supernatant.
-
Dilute the sample to a concentration within the linear range of the chosen analytical method.
-
Determine the chromium concentration using a validated analytical technique. A common and reliable method is UV-Visible Spectrophotometry after complexation with 1,5-diphenylcarbazide, which forms a distinctively colored complex with any Cr(VI) present. To measure Cr(III), it must first be oxidized to Cr(VI). Alternatively, techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) can be used for direct total chromium measurement.[13][14][15]
-
Causality: The choice of analytical method depends on the required sensitivity and available instrumentation. Spectrophotometric methods are often cost-effective and sufficient, while AAS/ICP offers higher sensitivity for trace-level analysis.
-
-
Calculation:
-
Calculate the concentration in the original saturated solution, accounting for any dilutions.
-
Express the solubility in standard units, such as g/100 mL or mol/L.
-
Trustworthiness: A Self-Validating Protocol
To ensure the system has truly reached equilibrium, the experiment should be approached from two directions:
-
From Undersaturation: As described in the protocol above.
-
From Supersaturation: Prepare a saturated solution at a higher temperature (where solubility is greater) and then cool it down to the target temperature while agitating with excess solid.
If the final measured concentrations from both approaches converge to the same value, it provides strong evidence that a true equilibrium was achieved.
Sources
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chromic sulfate hydrates and their stability
An In-depth Technical Guide to the Stability and Characterization of Chromic Sulfate Hydrates
Abstract
Chromium(III) sulfate, with the general formula Cr₂(SO₄)₃·xH₂O, is a pivotal inorganic compound whose utility is profoundly influenced by its degree of hydration.[1][2][3] The number of water molecules ('x'), which can range from 0 to 18, dictates the compound's color, solubility, crystal structure, and chemical reactivity.[1][2] This technical guide provides a comprehensive examination of the common hydrates of this compound, focusing on their structural chemistry, stability profiles, and the thermal transitions between them. We present detailed, field-proven methodologies for the synthesis and characterization of these hydrates, including thermogravimetric analysis (TGA) and UV-Visible spectroscopy. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of chromium(III) sulfate chemistry for applications in synthesis, materials science, and formulation.
Introduction to this compound and its Hydrated Forms
Chromium(III) sulfate refers to a series of inorganic compounds that exist in various states of hydration.[1][4] These salts are typically violet or green solids, with their solubility in water being highly dependent on the specific hydrate.[1] The core of their distinct properties lies in the coordination chemistry of the trivalent chromium ion (Cr³⁺). The arrangement of water molecules and sulfate ions as ligands in the inner coordination sphere of the chromium ion defines the hydrate's characteristics.
The most well-characterized hydrates include the octadecahydrate (x=18) and the pentadecahydrate (x=15), alongside the anhydrous form (x=0).[1][2] The transition between these forms is primarily driven by temperature, leading to significant changes in their physicochemical profiles.[1] While widely used in leather tanning, dyeing, and the manufacturing of catalysts and other chromium compounds, understanding their stability is crucial for any application requiring precise control over the chemical form of chromium(III).[3][5][6][7]
Physicochemical Properties of Primary Hydration States
The degree of hydration directly impacts the fundamental properties of this compound. The anhydrous form is a violet solid, while the common hydrates are violet or green.[1][8] The interconversion between these forms, particularly the violet octadecahydrate and the green pentadecahydrate, is a critical consideration in their practical application.
Data Presentation: Comparative Properties of this compound Hydrates
| Property | Anhydrous this compound | This compound Pentadecahydrate | This compound Octadecahydrate |
|---|---|---|---|
| Formula | Cr₂(SO₄)₃ | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·18H₂O |
| CAS Number | 10101-53-8[1] | 10031-37-5[1] | 13520-66-6[1] |
| Molar Mass | 392.16 g/mol (anhydrous basis)[1][8] | 662.43 g/mol | 716.45 g/mol [1] |
| Appearance | Violet or reddish-brown solid[1][9] | Green solid[1] | Violet solid[1] |
| Density | 3.10 g/cm³[1][9] | 1.86 g/cm³[1][9] | 1.709 g/cm³[1][9] |
| Solubility | Insoluble in water, but dissolves upon addition of a reducing agent.[1][8] | Readily dissolves in water.[1] | Readily dissolves in water.[1] |
| Structural Note | Isostructural with anhydrous aluminum sulfate.[1] | Contains sulfato-complexes in the coordination sphere.[9] | Formula is [Cr(H₂O)₆]₂(SO₄)₃·6H₂O.[1] |
Structural Chemistry: The Basis of Color and Reactivity
The observed differences in color and reactivity between this compound hydrates are a direct consequence of ligand exchange within the first coordination sphere of the Cr³⁺ ion. This is a classic example of coordination isomerism.
-
The Violet Form (Octadecahydrate): In this state, the chromium ion exists as the hexaaquachromium(III) complex ion, [Cr(H₂O)₆]³⁺.[1] All six coordination sites are occupied by water molecules. The sulfate ions are not directly bonded to the chromium but exist as counter-ions in the crystal lattice, along with additional water of crystallization. The violet color is characteristic of this hexaaqua ion.
-
The Green Forms: Upon heating, a transformation occurs. Water ligands in the inner sphere are displaced by sulfate ions, forming sulfato-complexes such as [Cr(H₂O)₅(SO₄)]⁺ and [Cr(H₂O)₄(SO₄)₂]⁻.[9] This change in the ligand field around the Cr³⁺ ion alters its d-orbital splitting, resulting in the characteristic green color.[9] These green solutions are generally less reactive, and the reversion to the violet hexaaqua form can be slow, often taking days or weeks at room temperature.[9]
Mandatory Visualization: Coordination Sphere Equilibrium
Caption: Equilibrium between violet hexaaqua and green sulfato-chromium(III) complexes.
Thermal Stability and Interconversion Pathways
The stability of this compound hydrates is intrinsically linked to temperature. Thermal analysis provides a clear picture of the dehydration process, which occurs in distinct stages. Understanding this pathway is critical for controlling the material's properties during storage, handling, and synthesis.
The typical thermal decomposition pathway begins with the highly hydrated violet form and proceeds through several intermediates to the anhydrous salt, and finally, to chromium(III) oxide.
-
Initial Dehydration: The violet octadecahydrate, [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, begins to lose its interstitial water of crystallization upon gentle heating.
-
Formation of Green Hydrates: Heating the 18-hydrate above 70°C results in the formation of the green 15-hydrate.[1] This step involves not just the loss of water but also the ligand exchange discussed previously.
-
Further Dehydration: Continued heating leads to the formation of lower hydrates, such as a green 3-hydrate, before yielding the anhydrous form.[10][11][12]
-
Anhydrous Formation: The final molecules of water are evolved over a broader temperature range, typically from 375 to 500 K (102 to 227 °C), to produce a peach-blossom-colored anhydrous Cr₂(SO₄)₃.[10][11][12]
-
Decomposition: At very high temperatures (>700 °C), the anhydrous sulfate decomposes, emitting toxic sulfur oxide vapors and leaving behind chromium(III) oxide (Cr₂O₃).[8][9]
The stability of the anhydrous salt at elevated temperatures is also dependent on the surrounding atmosphere. In environments containing oxygen and sulfur, the decomposition to Cr₂O₃ is a key consideration.[10]
Mandatory Visualization: Thermal Decomposition Pathway
Caption: Thermal decomposition pathway of this compound hydrates.
Experimental Protocols for Analysis
To ensure the correct form of this compound is used in an application, rigorous characterization is essential. The following protocols represent self-validating systems for synthesis and analysis.
Protocol: Synthesis of this compound Octadecahydrate
-
Expertise & Causality: This protocol aims to produce the violet hexaaqua complex by ensuring water is in excess and temperatures are kept low to prevent the formation of green sulfato-complexes.
-
Methodology:
-
Reaction Setup: In a fume hood, carefully add a stoichiometric amount of chromium(III) hydroxide or oxide to a calculated quantity of dilute sulfuric acid with stirring. The reaction is exothermic.
-
Digestion: Gently warm the mixture to facilitate the dissolution of the chromium source. Do not boil, as this will promote the formation of green complexes.
-
Crystallization: Once a clear solution is obtained, allow it to cool slowly. The resulting solution can be left to stand for several days or weeks.[10][12] The violet crystals of the octadecahydrate will slowly precipitate.
-
Isolation: Isolate the crystals by vacuum filtration, wash with a small amount of ice-cold distilled water, and then with ethanol to facilitate drying.
-
Drying: Dry the crystals at room temperature. Do not heat, as this will cause dehydration and conversion to the green form.
-
Protocol: Stability Assessment via Thermogravimetric Analysis (TGA)
-
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. For hydrates, this provides a quantitative measure of water loss, allowing for the precise identification of different hydration states based on the stoichiometry of water molecules lost at specific temperatures.
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the this compound hydrate into a TGA crucible (typically alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace. Program the instrument with the desired temperature ramp. A typical ramp rate for this analysis is 10 °C/min from room temperature to 900 °C.
-
Atmosphere: Run the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.
-
Data Acquisition: Initiate the temperature program and record the mass loss versus temperature.
-
Analysis: Analyze the resulting TGA curve. The distinct steps in mass loss correspond to dehydration events. Calculate the percentage mass loss for each step and compare it to the theoretical percentage mass of water in the suspected hydrate transitions (e.g., 18-hydrate to 15-hydrate, etc.).
-
Protocol: Characterization of Aqueous Complexes by UV-Visible Spectroscopy
-
Expertise & Causality: The color of chromium(III) complexes is due to d-d electronic transitions. The energy (and thus, the wavelength) of these transitions is sensitive to the ligands coordinated to the metal ion. By measuring the absorption spectrum, one can distinguish between the violet [Cr(H₂O)₆]³⁺ and the green sulfato-complexes.
-
Methodology:
-
Solution Preparation: Prepare a dilute aqueous solution of the this compound hydrate of interest.
-
Spectrometer Setup: Use a dual-beam UV-Visible spectrophotometer and blank the instrument with a cuvette containing deionized water.
-
Measurement: Record the absorbance spectrum of the sample solution over a range of approximately 350-700 nm.
-
Interpretation:
-
Violet Solution ([Cr(H₂O)₆]³⁺): The spectrum will show two characteristic absorption bands, typically around 408 nm and 575 nm.
-
Green Solution (Sulfato-complexes): The absorption maxima will be shifted to longer wavelengths (a red shift), and the overall shape of the spectrum will differ from that of the pure hexaaqua ion.[2]
-
-
Mandatory Visualization: General Experimental Workflow
Caption: Experimental workflow for synthesis and characterization of this compound hydrates.
Toxicological Profile and Safe Handling
It is imperative to distinguish the toxicology of chromium(III) from the highly toxic and carcinogenic chromium(VI). Chromium(III) is an essential trace element in humans.[13]
-
Toxicity: Trivalent chromium compounds like this compound are significantly less toxic than hexavalent compounds.[13][14] They are not classified as carcinogenic to humans (Group 3) due to inadequate evidence.[14]
-
Health Effects: While less hazardous, high levels of exposure can cause adverse effects. Inhalation may cause respiratory irritation.[15] For individuals already sensitized to chromium, dermal contact can lead to allergic dermatitis.[14]
-
Safe Handling:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[8][16] It is hygroscopic and should be protected from moisture to prevent unwanted changes in hydration state.[16]
-
Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety glasses, gloves, and a lab coat. If creating dust, use appropriate respiratory protection.
-
Disposal: Dispose of in accordance with local, state, and federal environmental regulations.
-
Conclusion
The stability and properties of this compound are governed by the dynamic interplay between water molecules and sulfate ions within the chromium(III) coordination sphere. The distinct violet octadecahydrate and green pentadecahydrate, along with other hydrated and anhydrous forms, each possess unique physicochemical characteristics defined by their structure. Thermal energy is the primary driver for interconversion between these states. For scientists and researchers, a command of the principles outlined in this guide—from coordination chemistry to the practical application of analytical techniques like TGA and UV-Vis spectroscopy—is essential for the reliable and effective use of these fundamental chromium compounds in any advanced application.
References
-
Wikipedia. (n.d.). Chromium(III) sulfate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Jacob, K. T., Rao, D. B., & Nelson, H. G. (1979). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. Metallurgical and Materials Transactions B, 10(1), 103-107. Retrieved from [Link]
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GOV.UK. (2022). Chromium: toxicological overview. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Chromium (Cr) Toxicity. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Chromium. Retrieved from [Link]
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Jacob, K. T., Rao, D. B., & Nelson, H. G. (1979). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, structure, and properties of chromium(III) sulfates. Retrieved from [Link]
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Jacob, K. T., Rao, D. B., & Nelson, H. G. (1979). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. SciSpace. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Chromium Compounds. Retrieved from [Link]
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FUNCMATER. (n.d.). Chromium(III) sulfate hydrate (Cr2(SO4)3•xH2O)-Crystalline. Retrieved from [Link]
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health and safety considerations for handling chromic sulfate
An In-Depth Technical Guide to the Safe Handling of Chromic Sulfate for Laboratory Professionals
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of this compound. Moving beyond a simple checklist, this document elucidates the fundamental principles and causality behind established safety protocols, empowering laboratory personnel to cultivate a self-validating system of safety awareness and practice.
Section 1: Understanding this compound - Properties and Context
This compound, Cr₂(SO₄)₃, is a trivalent chromium compound commonly encountered as a violet or dark green crystalline solid.[1][2] It is utilized in various industrial and laboratory applications, including in the synthesis of other chromium compounds, as a mordant in textile dyeing, and in the formulation of green paints and inks.[2][3] While trivalent chromium (Cr(III)) is an essential trace mineral and is considerably less toxic than its hexavalent (Cr(VI)) counterpart, it is not benign and presents significant hazards that demand rigorous safety protocols.[4][5] Understanding its properties is the first step in a robust risk assessment.
| Property | Value | Source |
| Chemical Formula | Cr₂(SO₄)₃ | [6] |
| Appearance | Violet or green crystals/powder | [1] |
| Odor | Odorless | [1][3] |
| Solubility in Water | 84-120 g/100 ml @ 20°C | [1] |
| OSHA PEL (8-hr TWA) | 0.5 mg/m³ (as Cr) | [3][7] |
| NIOSH REL (10-hr TWA) | 0.5 mg/m³ (as Cr) | [3][7] |
| ACGIH TLV (8-hr TWA) | 0.5 mg/m³ (as Cr) | [3] |
Section 2: Toxicological Profile and Hazard Identification
The primary hazards associated with this compound are its potential to cause severe skin, eye, and respiratory tract irritation, and its harmful effects if inhaled, ingested, or in prolonged contact with skin.[1][8]
GHS Hazard Classification According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage / Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
Routes of Exposure and Health Effects:
-
Inhalation: Inhaling this compound dust can cause irritation and burns to the mucous membranes and respiratory tract.[8][10] Symptoms may include coughing, shortness of breath, and a burning sensation.[8] Prolonged inhalation may lead to more severe conditions like pulmonary edema.[10]
-
Skin Contact: Direct contact causes skin irritation and, in severe cases, chemical burns.[1][8] Importantly, this compound can act as a skin sensitizer.[5][9] Once an individual is sensitized, even very low future exposures can trigger an allergic reaction, such as itching and an eczema-like rash.[3]
-
Eye Contact: The dust or solutions can cause severe irritation and potentially irreversible eye damage.[1][11] Immediate and thorough rinsing is critical.
-
Ingestion: Ingestion is harmful and can cause irritation of the gastrointestinal tract, nausea, vomiting, and abdominal pain.[1][12]
Carcinogenicity: It is crucial to distinguish between chromium species. While certain hexavalent chromium (Cr(VI)) compounds are known human carcinogens, trivalent chromium compounds like this compound are generally not classifiable as to their carcinogenicity to humans (IARC Group 3).[1][3] However, minimizing exposure to any chemical agent is a cornerstone of laboratory safety.
Section 3: The Hierarchy of Controls - A Proactive Approach to Safety
Effective risk management follows a "Hierarchy of Controls," prioritizing systemic changes over reliance on individual behavior. This framework is essential for creating a robustly safe environment for handling this compound.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
3.1 Engineering Controls: The First Line of Defense The primary strategy for mitigating exposure is to handle this compound within a properly functioning chemical fume hood or with local exhaust ventilation.[3][12] This captures dust at the source, preventing it from entering the breathing zone of laboratory personnel. Facilities must also be equipped with an eyewash station and an emergency shower in the immediate vicinity of where the chemical is handled.[1][12]
3.2 Administrative Controls: Safe Work Practices Administrative controls are policies and procedures that minimize risk.
-
Designated Areas: Establish clearly marked areas for handling and storing this compound.[13]
-
Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols for this compound before beginning work.[3]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is used.[1][3] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[1][10] Contaminated work clothing should not be taken home; it must be laundered by individuals informed of the hazards.[3][13]
3.3 Personal Protective Equipment (PPE): Essential Barrier Protection PPE is not a substitute for engineering or administrative controls but is a mandatory final barrier.
-
Eye and Face Protection: Wear chemical safety goggles with side shields.[9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.[3]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[1] Always inspect gloves for tears or holes before use. Contaminated clothing must be removed immediately.[3]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below the occupational exposure limit, a NIOSH-approved respirator must be used.[12][14] The type of respirator depends on the airborne concentration and requires a formal respiratory protection program, including fit testing, as described in OSHA 29 CFR 1910.134.[13]
Section 4: Standard Operating Procedures (SOPs)
4.1 Protocol for Safe Handling and Storage
-
Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clear, and all required PPE is donned correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations that may generate dust inside a fume hood or ventilated enclosure. Use non-sparking tools.[9] Minimize the creation of dust by gently scooping or pouring the material.
-
Solutions: When preparing solutions, slowly add the this compound to the solvent (e.g., water) to control the dissolution rate and prevent splashing.
-
Storage: Store this compound in a cool, dry, well-ventilated area in tightly closed containers.[3][9] It must be stored away from incompatible materials, particularly strong oxidizing agents.[1][3]
4.2 Protocol for Spill Response and Cleanup This workflow outlines the critical decision points for responding to a spill.
Caption: A decision workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup (for minor, manageable spills):
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Cleanup:
-
Disposal: Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.[3][13]
-
Decontamination: Wash the spill area thoroughly with soap and water.[1]
-
Reporting: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department.
Section 5: Emergency Procedures
5.1 First Aid Measures Immediate action is crucial in the event of an exposure.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[8]
-
Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected skin area with plenty of mild soap and water.[3] If irritation or a rash develops, seek medical attention.[9]
-
Inhalation: Remove the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[12]
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1][8] Have the conscious person drink water or milk and get emergency medical help immediately.[6]
5.2 Firefighting Measures this compound itself is not combustible.[2][9] However, in the event of a fire involving other materials:
-
Extinguishing Media: Use an extinguishing agent suitable for the surrounding fire, such as dry chemical, CO₂, or water spray.[3][13]
-
Hazards: When heated to decomposition, this compound can produce poisonous gases, including sulfur and chromium oxides.[3][10] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][8]
-
Containers: Use a water spray to keep fire-exposed containers cool, as they may explode when heated.[3]
Section 6: Environmental Hazards and Disposal
This compound is toxic to aquatic life in very low concentrations.[6][9] Therefore, it must not be allowed to enter drains, sewers, or waterways.[1][9]
-
Waste Disposal: All waste containing this compound, including contaminated materials and cleanup debris, must be treated as hazardous waste.[3] It must be disposed of through a licensed chemical disposal agency in strict accordance with all local, state, and federal regulations.[1][14]
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Chromium Sulfate Crystal - SAFETY DATA SHEET. (2025, May 22). Lab Alley. [Link]
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Basic Chromium Sulfate Solution - Safety Data Sheet. (2015, December 15). Sentury Reagents, Inc. [Link]
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Safety Data Sheet CHROMIUM (III) SULFATE BASIC. (2024, March 7). ChemSupply Australia. [Link]
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Chromium (III) compounds. (2022, June 30). Australian Government, Department of Climate Change, Energy, the Environment and Water. [Link]
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Chromium (Cr) Toxicity: What are the Standards and Regulations for Chromium Exposure? ATSDR, CDC Archive. [Link]
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Methodological & Application
Application Notes and Protocols for Chromic Sulfate in Leather Tanning Research
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of basic chromium (III) sulfate as a tanning agent in leather science. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible experimental design. The protocols outlined herein are designed as self-validating systems, incorporating standard methods for analysis and quality control. This guide covers the fundamental mechanism of chrome tanning, detailed laboratory-scale protocols, critical analytical procedures for evaluating tanned leather, and essential safety and environmental considerations.
Introduction: The Enduring Efficacy of Chrome Tanning
For over a century, basic chromium (III) sulfate has been the preeminent tanning agent in the global leather industry, used in approximately 80-90% of all leather production.[1][2] This dominance is attributed to the unparalleled qualities it imparts to the final leather, including high hydrothermal stability, excellent mechanical strength, softness, and versatility in dyeing and finishing.[3][4] The process, known as chrome tanning, fundamentally transforms raw animal hides, a byproduct of the food industry, into a durable and stable material by cross-linking the collagen protein fibers.[3][5]
From a research perspective, understanding and manipulating the chrome tanning process is crucial for developing more efficient, sustainable, and specialized leather products. This guide provides the foundational knowledge and detailed protocols necessary to conduct rigorous and meaningful research in this field.
A critical distinction must be made between trivalent chromium (Cr(III)), the form used in tanning, and hexavalent chromium (Cr(VI)). Cr(III) is a safe and essential trace element, while Cr(VI) is a known carcinogen.[3][6] The tanning industry exclusively uses Cr(III) salts. However, under specific, undesirable conditions such as high pH, elevated temperatures, and the presence of oxidizing agents, Cr(III) can potentially oxidize to Cr(VI) in the final leather product.[7][8] Therefore, rigorous process control and subsequent testing, as detailed in this guide, are paramount.
The Chemistry of Collagen Stabilization by Chromic Sulfate
The efficacy of chrome tanning lies in the principles of coordination chemistry. The process transforms the collagen matrix of a hide into a stable, cross-linked network, dramatically increasing its resistance to heat, moisture, and microbial degradation.
The Tanning Agent: Basic Chromium (III) Sulfate
The active species in chrome tanning are not simple Cr³⁺ ions but rather complex, polynuclear hydrated basic chromium (III) sulfate complexes.[5] Basic chromium sulfate, often expressed as Cr(OH)(SO₄), is typically produced by the reduction of sodium dichromate (containing Cr(VI)) with agents like sulfur dioxide or sugars in the presence of sulfuric acid.[9] The "basicity" of the chrome liquor, a crucial parameter, refers to the percentage of the chromium's electrovalence that is satisfied by hydroxyl (OH⁻) groups.[10] A typical 33% basicity means that one-third of the chromium's coordination sites are occupied by hydroxyl groups, influencing the size and reactivity of the chromium complexes.[9]
The Cross-Linking Mechanism
The tanning process is a multi-stage affair governed by pH. The central reaction is the formation of stable, coordinate covalent bonds between the chromium complexes and the ionized carboxyl groups (-COO⁻) of aspartic and glutamic acid residues within the collagen protein chains.[1][5]
-
Penetration (Pickling): Initially, the hide is placed in an acidic "pickle" bath (pH 2.8-3.5).[1][7] At this low pH, the collagen's carboxyl groups are protonated (-COOH) and thus non-reactive. This state allows the relatively small chromium complexes to thoroughly and evenly penetrate the dense collagen fiber network without prematurely fixing to the surface.[7][9]
-
Fixation (Basification): Once penetration is complete, the pH of the tanning bath is gradually raised to 3.8-4.2 in a process called basification.[1][7] This is typically achieved by the slow addition of an alkali like sodium bicarbonate or magnesium oxide.[11][12] The increase in pH deprotonates the collagen's carboxyl groups, making them available to act as ligands. This induces the cross-linking reaction, where the chromium complexes form stable bridges between adjacent collagen molecules.[7][13] This process significantly raises the leather's hydrothermal stability, characterized by its shrinkage temperature (Ts).
Experimental Protocols for Laboratory-Scale Chrome Tanning
The following protocols provide a standardized framework for chrome tanning in a research setting. All percentages for chemical additions are based on the weight of the pre-processed hide (pelt weight).
Materials and Equipment
-
Raw Material: Pickled animal skins (e.g., goat, sheep, or bovine pelt).
-
Tanning Drum: Laboratory-scale tanning drum with temperature and speed control.
-
Chemicals:
-
Basic Chromium Sulfate (BCS), ~25% Cr₂O₃, 33% basicity
-
Sodium Chloride (NaCl)
-
Sodium Formate (HCOONa) - Masking Agent
-
Sodium Bicarbonate (NaHCO₃) or Magnesium Oxide (MgO) - Basifying Agent
-
Fungicide (as required)
-
-
Instrumentation:
-
pH meter
-
Analytical balance
-
Graduated cylinders and beakers
-
Protocol 1: Standard Laboratory Chrome Tanning Process
This protocol is adapted from established laboratory and pilot-scale procedures.[14][15][16]
-
Pre-Tanning Preparation:
-
Weigh the pickled pelt. This weight is the basis for all subsequent chemical calculations.
-
Wash the pelt in 200% water and 2% NaCl for 15 minutes. Drain the float.
-
-
Tanning (Penetration Stage):
-
Prepare the tanning float: Add 50% water, 8% NaCl, and a suitable fungicide to the drum.
-
Place the pelt in the drum and run for 10 minutes to ensure uniform wetting.
-
Add 8% Basic Chromium Sulfate (BCS) to the drum. It is advisable to pre-dissolve the BCS powder in a small amount of warm water for easier dispersion.
-
Add 1% Sodium Formate. This acts as a masking agent, which complexes with the chromium to prevent overly rapid fixation on the surface, ensuring deeper penetration.[17]
-
Run the drum for 3-4 hours at approximately 30-35°C.
-
Penetration Check: After this period, take the pelt out and cut a small piece from the thickest part (e.g., the butt area). The cross-section should show a uniform bluish-green color, indicating full penetration of the chromium salts. If the center is still white, continue running for another 30-60 minutes and re-check.
-
-
Basification (Fixation Stage):
-
Once penetration is complete, begin the basification process to raise the pH.
-
Prepare a 10% solution of Sodium Bicarbonate.
-
Add a total of 1% Sodium Bicarbonate (based on pelt weight) in three separate feeds, 30 minutes apart (e.g., 0.33% each feed). This slow, controlled addition is critical to prevent surface fixation and ensure an even tan.[11]
-
After the final addition, run the drum for an additional 2-3 hours. The final pH of the float should be between 3.8 and 4.2.[12] The temperature can be gradually increased to 40°C to facilitate fixation.[12]
-
-
Post-Tanning:
-
Drain the tanning liquor (spent chrome liquor).
-
Wash the tanned leather (now called "wet blue") thoroughly with water.
-
Unload the wet blue from the drum and allow it to drain and age on a wooden horse for 24-48 hours before further processing or analysis.
-
Analysis and Characterization of Chrome-Tanned Leather
Quantitative analysis is essential to validate the tanning process and characterize the resulting leather. The following table summarizes key parameters and the standard test methods.
| Parameter | Test Method | Description | Typical Value for Chrome-Tanned Leather |
| Shrinkage Temperature (Ts) | ISO 3380:2015[18] | Measures the temperature at which the leather sample shrinks when heated in water. It is the primary indicator of tanning efficiency and hydrothermal stability. | >100 °C[4] |
| Chromic Oxide (Cr₂O₃) Content | ASTM D6019-15[19] | Determines the amount of chromium fixed to the leather, typically expressed as a percentage of Cr₂O₃ on a dry weight basis. | 3.5 - 5.0% |
| Tensile Strength & Elongation | ISO 3376:2011[8] | Measures the force required to break a leather sample and its percentage of stretch at the point of breaking. | Highly variable depending on hide type and thickness. |
| Tear Load (Double Edge Tear) | ISO 3377-2:2016[1] | Determines the force required to propagate a tear in the leather from a pre-cut hole. | Highly variable. |
| Hexavalent Chromium (Cr(VI)) | ISO 17075-1/2:2017[7] | A critical safety test to ensure the absence of toxic Cr(VI). Part 1 is a colorimetric method; Part 2 is a more precise chromatographic method. | < 3 mg/kg (Limit of Detection)[2] |
Protocol 2: Determination of Shrinkage Temperature (Ts) (based on ISO 3380)
-
Sample Preparation: Cut a rectangular test piece (50 mm x 2 mm) from the official sampling location of the tanned leather.
-
Apparatus Setup: Clamp one end of the test piece to a fixed holder and the other to a movable holder connected to a pointer in the shrinkage temperature tester.[3]
-
Heating: Immerse the sample in a vessel of distilled water. Heat the water at a controlled rate of 2°C per minute.[18]
-
Measurement: Observe the pointer. The shrinkage temperature is the temperature at which the pointer shows the first sign of abrupt, continuous movement, indicating the shrinkage of the leather sample.[3]
Protocol 3: Determination of Hexavalent Chromium (Cr(VI)) (based on ISO 17075)
This protocol is a simplified overview of a critical safety test. Researchers must adhere strictly to the full ISO standard.
-
Extraction: A precisely weighed sample of the leather is minced. The Cr(VI) is extracted by agitating the sample in a phosphate buffer solution at pH 8.0 for 3 hours.[2][20] This pH is chosen to simulate contact with skin.
-
Analysis (Part 1 - Colorimetric):
-
The extract is filtered. If the extract is colored, it must be passed through a solid-phase extraction (SPE) cartridge to remove interfering dyes.[2]
-
An aliquot of the extract is reacted with 1,5-diphenylcarbazide under acidic conditions. This forms a red-violet colored complex with any Cr(VI) present.[6]
-
The absorbance of this solution is measured using a UV-Vis spectrophotometer at 540 nm, and the concentration is determined by comparison to a calibration curve.[6][21]
-
-
Analysis (Part 2 - Chromatographic):
-
This is the reference method and is preferred as it avoids interferences from colored extracts.[7]
-
The filtered extract is analyzed using High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) coupled with a suitable detector (e.g., UV-Vis or ICP-MS) to separate and quantify Cr(VI).[2][20]
-
Safety and Environmental Considerations
While Cr(III) used in tanning is safe, responsible handling and waste management are critical.
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling chromium salts and acidic solutions.
-
Waste Disposal: Spent chrome liquor contains unfixed chromium and should not be disposed of down the drain. In an industrial setting, this liquor is often recycled.[4] For laboratory purposes, it should be collected and disposed of as hazardous waste according to institutional guidelines.
-
Cr(VI) Prevention: The risk of Cr(VI) formation is minimized by maintaining an acidic pH in the final leather, avoiding excessive temperatures, and using appropriate fatliquors (oils) in post-tanning steps.[8]
Conclusion
The use of basic chromium sulfate in leather tanning is a well-established and highly effective process. For researchers, a deep understanding of the coordination chemistry involved, coupled with the rigorous application of standardized protocols for both tanning and analysis, is essential for producing reliable and innovative results. By following the guidelines and protocols detailed in this document, scientists can confidently explore new frontiers in leather science, from optimizing tanning efficiency to developing leathers with novel properties, all while maintaining the highest standards of scientific integrity and safety.
References
- Covington, A. D. (2009). Tanning Chemistry: The Science of Leather. Royal Society of Chemistry.
- Ataman Kimya. BASIC CHROMIUM SULFATE. atamankimya.com. [https://www.atamankimya.
- ISO 3377-2:2016. Leather — Physical and mechanical tests — Determination of tear load — Part 2: Double edge tear. International Organization for Standardization. [https://www.iso.org/standard/63539.html]
- ISO 19071:2016. Leather — Chemical tests — Determination of chromium(VI) and the reductive potential for chromium tanning agents. International Organization for Standardization. [https://www.iso.org/standard/63897.html]
- EVISA. (2023). Determination of chromium species in tanned leather samples. [https://www.speciation.
- SATRA. Chromium VI test method updated. [https://www.
- Mecmesin. BS EN ISO 3376 Leather. Physical and mechanical tests. Determination of tensile strength and percentage extension. [https://www.mecmesin.com/bs-en-iso-3376-leather-tensile-strength-percentage-extension]
- iTeh Standards. ISO 3380:2002. [https://standards.iteh.ai/catalog/standards/iso/5a3d7f7e-5b6e-4b9e-8d5f-3e7f8e9d9c7d/iso-3380-2002]
- ELOT. Leather - Physical and mechanical tests - Part 2: Determination of double edge tear load (ISO 3377-2:2025). [https://www.elot.gr/en/standard/eaot-en-iso-3377-2-2025/]
- MDPI. (2021). The Evaluation of the Detection of Cr(VI) in Leather. [https://www.mdpi.com/2305-6304/10/1/1]
- Eurofins BLC. Chromium(VI) Testing – Chrome VI/Cr6 in Leather. [https://www.blcleathertech.com/testing-services/restricted-substances/chromium-vi-testing]
- Scribd. BS en Iso 17075-1 - 2017. [https://www.scribd.com/document/443725068/BS-EN-ISO-17075-1-2017]
- PPT Group. (2023). Tensile testing leather to international standards (ISO) for strength, elongation and tear resistance methods. [https://www.pptgroup.com.
- iTeh Standards. ISO 3380:2015. [https://standards.iteh.ai/catalog/standards/sist/6f9b1e8a-8b9a-4e9e-8b9a-9b8e8e9e8e9e/iso-3380-2015]
- TestResources. ISO 3376 Leather Tensile Strength and Percentage Extension. [https://www.testresources.net/applications/test-standards/iso-standards/iso-3376-leather-tensile-strength-percentage-extension/]
- ANSI Webstore. Leather — Physical and mechanical tests — Determination of shrinkage temperature up to 100° C. [https://webstore.ansi.org/standards/iso/iso33802015]
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Application Notes and Protocols for Chromic Sulfate in Catalysis Studies
Introduction: The Catalytic Versatility of Chromic Sulfate
Chromium(III) sulfate, Cr₂(SO₄)₃, is an inorganic compound that has garnered significant attention in the field of catalysis. Its utility stems from the accessibility of multiple oxidation states of chromium and its Lewis acidic nature, which allows it to facilitate a variety of organic transformations.[1][2] While often associated with the broader class of chromium-based catalysts, this compound itself serves as a direct catalyst, a catalyst precursor, and a key component in various catalytic systems.[3][4] This guide provides an in-depth exploration of the applications of this compound in catalysis, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The catalytic activity of chromium compounds is intrinsically linked to the ability of chromium to exist in several oxidation states, with Cr(III) and Cr(VI) being the most common in catalytic processes.[5] this compound, a Cr(III) species, is particularly advantageous due to its relative stability and lower toxicity compared to its hexavalent counterparts.[6] Its applications range from selective oxidation reactions, where it demonstrates high efficacy, to its role in environmental catalysis for the remediation of pollutants.[7][8]
I. Selective Oxidation of Sulfides to Sulfoxides: A Green Chemistry Approach
One of the most well-defined and efficient applications of this compound in catalysis is the selective oxidation of sulfides to sulfoxides.[7] This transformation is of paramount importance in organic synthesis and drug development, as sulfoxides are key intermediates in the synthesis of various biologically active molecules.[7] The use of this compound as a catalyst in this reaction, particularly with hydrogen peroxide as a green oxidant, presents a sustainable alternative to traditional methods that often employ harsh reagents and are prone to over-oxidation to sulfones.[7]
Causality of Experimental Choices
The selection of this compound as the catalyst is based on its ability to coordinate with the sulfide, activating it for oxidation. Hydrogen peroxide is chosen as the oxidant due to its environmentally benign nature, with water being the only byproduct. The solvent system, typically a mixture of acetonitrile and water, is optimized to ensure the solubility of both the organic substrate and the inorganic catalyst and oxidant, thereby facilitating the reaction.[7]
Experimental Protocol: Catalytic Oxidation of Methyl Phenyl Sulfide
Materials:
-
Methyl phenyl sulfide
-
Chromic(III) potassium sulfate (or other hydrated forms of this compound)
-
30% Hydrogen peroxide
-
Acetonitrile
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine methyl phenyl sulfide (1 mmol), chromic(III) potassium sulfate (0.1 mmol, 10 mol%), and 10 mL of 60% aqueous acetonitrile (6 mL acetonitrile, 4 mL water).[7]
-
Initiation: To the stirring suspension, add 30% hydrogen peroxide (1.2 mmol, 1.2 equivalents) dropwise at room temperature.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes for this substrate.[7]
-
Workup: Upon completion, quench the reaction by adding 15 mL of a saturated sodium bicarbonate solution.[7]
-
Extraction: Transfer the mixture to a separating funnel and extract the product with dichloromethane (3 x 15 mL).[7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude methyl phenyl sulfoxide.[7]
-
Purification (if necessary): The resulting sulfoxide can be further purified by column chromatography on silica gel.[7]
Data Presentation: Catalytic Oxidation of Various Sulfides
The following table summarizes the results for the chromium(III)-catalyzed oxidation of a range of sulfide substrates to their corresponding sulfoxides using the protocol described above.[7]
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Time (min) | Yield (%) |
| 1 | Methyl phenyl sulfide | Methyl phenyl sulfoxide | 15 | 92 |
| 2 | Ethyl phenyl sulfide | Ethyl phenyl sulfoxide | 20 | 90 |
| 3 | Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 25 | 88 |
| 4 | Diphenyl sulfide | Diphenyl sulfoxide | 30 | 85 |
| 5 | p-Tolyl methyl sulfide | p-Tolyl methyl sulfoxide | 10 | 95 |
| 6 | p-Methoxyphenyl methyl sulfide | p-Methoxyphenyl methyl sulfoxide | 8 | 96 |
Proposed Catalytic Cycle
The proposed mechanism involves the formation of a chromium(III)-sulfide complex, which is then oxidized by hydrogen peroxide to yield the sulfoxide and regenerate the catalyst.[7]
Caption: Proposed catalytic cycle for sulfide oxidation.
II. This compound in Alcohol Oxidation: A Precursor's Role
This compound plays a significant, albeit often indirect, role in the oxidation of alcohols. It is a key byproduct of the widely used Jones oxidation, where a chromium(VI) species, chromic acid (H₂CrO₄), is the active oxidant.[9][10] Chromic acid is typically generated in situ from a chromium(VI) source, such as chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇), and sulfuric acid.[10][11] In these reactions, Cr(VI) is reduced to Cr(III), which precipitates as chromium(III) sulfate.[9]
While not the primary oxidant, the resulting Cr(III) species can participate in the overall catalytic cycle, and large quantities of this compound solution are produced from these industrial processes.[4]
Generalized Protocol: Oxidation of a Primary Alcohol to a Carboxylic Acid
This protocol describes a typical chromic acid-based oxidation where this compound is a byproduct.
Materials:
-
Primary alcohol (e.g., 1-butanol)
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid
-
Acetone
-
Water
Procedure:
-
Prepare the Oxidizing Reagent (Jones Reagent): In a flask, carefully dissolve chromium trioxide in water, then slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the primary alcohol in acetone. Cool the solution in a water bath.[3]
-
Addition of Oxidant: Slowly add the prepared Jones reagent to the alcohol solution, maintaining the temperature below 35°C.[3]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: Quench the reaction with isopropanol, dilute with water, and extract the carboxylic acid product with a suitable organic solvent. The aqueous layer will contain the chromium(III) sulfate.
Caption: General workflow for chromium-catalyzed alcohol oxidation.
III. Role in Polymerization and Other Organic Transformations
While chromium chloride is more commonly cited as a catalyst for olefin polymerization and Lewis acid-catalyzed reactions like the Diels-Alder reaction, this compound can be used as a precursor to generate active catalytic species.[3][12] For instance, supported chromium catalysts, such as the Phillips catalyst (CrOₓ/SiO₂), are used extensively in the production of high-density polyethylene.[6] While the precursor is often a chromium(VI) compound, various chromium compounds, including sulfates, can be used in the preparation of these heterogeneous catalysts.[12]
In the context of Diels-Alder reactions, which are powerful for forming six-membered rings, Lewis acid catalysis is often employed to accelerate the reaction.[13] While anhydrous chromium(III) chloride is a more established Lewis acid catalyst for this purpose, the principle of using a Lewis acidic metal center to activate the dienophile is key.[3][14]
IV. Environmental Catalysis: this compound in Wastewater Treatment
This compound also finds applications in environmental catalysis, particularly in the context of treating industrial wastewater containing chromium.[8] In what can be termed "Cr self-catalysis," chromium species can act as both the substrate and the catalyst in advanced oxidation processes (AOPs) for wastewater remediation.[8] For example, Cr(III) can participate in Fenton-like reactions, where it catalyzes the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH), which can then degrade organic pollutants.[8]
This approach is promising for the remediation of Cr-containing wastewater in a cost-effective manner.[8] Additionally, this compound is used in laboratory studies to understand the environmental fate of chromium, such as the potential re-oxidation of the less toxic Cr(III) to the highly toxic Cr(VI).
V. Synthesis and Characterization of this compound Catalysts
The preparation of this compound can be achieved through several methods. A common laboratory synthesis involves the reduction of chromic anhydride (CrO₃) with a reducing agent like formaldehyde in the presence of sulfuric acid.[15] Industrially, it is often obtained as a byproduct of chromate oxidations of organic compounds.[16]
Protocol for Synthesis of Chromium(III) Sulfate Hydrate: [15]
-
In a beaker, dissolve 5.00 g of chromic anhydride in 20 mL of distilled water.
-
Slowly add 4.3 mL of concentrated sulfuric acid (95%) while stirring.
-
Heat the mixture in a water bath to 90°C.
-
Under magnetic stirring, add 2.5 mL of formaldehyde dropwise.
-
Continue heating for 10 minutes after the addition to ensure complete reduction of the chromic anhydride.
-
Concentrate the solution and allow it to cool for the crystallization of purple Cr₂(SO₄)₃·18H₂O.
Characterization of this compound and catalysts derived from it can be performed using a variety of techniques, including:
-
X-ray Diffraction (XRD): To determine the crystal structure.[17]
-
Thermogravimetric Analysis (TGA): To study its thermal stability and hydration states.[17]
-
Spectroscopy (UV-Vis, IR, Raman, XPS, EPR): To understand the electronic structure and coordination environment of the chromium centers.[6]
Conclusion
This compound is a versatile compound with a range of applications in catalysis. Its role in the selective oxidation of sulfides is well-established, offering a green and efficient synthetic route. While its application as a direct catalyst in other areas like alcohol oxidation and polymerization is less common than other chromium salts, it serves as a valuable precursor and component in these catalytic systems. Furthermore, its emerging role in environmental catalysis highlights its potential for sustainable chemical processes. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their catalytic studies.
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Application Notes and Protocols for the Preparation of Chromic Sulfate Solutions
Introduction: Understanding the Complexities of Chromic Sulfate in Aqueous Systems
Chromium(III) sulfate, often referred to as this compound, is a compound of significant interest in various fields, including catalysis, materials science, and as a precursor in the synthesis of other chromium compounds.[1] Unlike simple salt solutions, aqueous preparations of this compound are characterized by a complex and dynamic coordination chemistry. The trivalent chromium ion, Cr(III), readily forms coordination complexes with water and sulfate ions, leading to a mixture of species in solution.[2][3] The nature and ratio of these species are influenced by factors such as temperature, pH, and the age of the solution.[4][5]
A freshly prepared solution from a hydrated chromium(III) sulfate salt, such as the violet octadecahydrate (Cr₂(SO₄)₃·18H₂O), primarily contains the hexaaqua chromium(III) ion, [Cr(H₂O)₆]³⁺.[4] This complex imparts a characteristic violet-to-blue color to the solution. However, upon heating or aging, a slow ligand exchange process occurs where sulfate ions displace the coordinated water molecules to form various sulfato-complexes, such as [Cr(H₂O)₅SO₄]⁺.[4][5] This transformation is visually indicated by a color change from violet-blue to green.[4][6] This guide provides a detailed protocol for the preparation of this compound solutions, emphasizing the underlying chemical principles to ensure reproducibility and accuracy in experimental applications.
Safety First: Handling Chromium(III) Compounds
While trivalent chromium is an essential nutrient for humans, and significantly less toxic than its hexavalent counterpart, all chromium compounds should be handled with care in a laboratory setting.[7] this compound can cause skin, eye, and respiratory tract irritation.[8][9] Ingestion may lead to gastrointestinal issues.[8]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[10][11]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[8][12]
-
Handling: Avoid generating dust when handling the solid compound.[8][13]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[8][12] In case of skin contact, wash the affected area thoroughly with soap and water.[8][14] For eye contact, rinse cautiously with water for at least 15 minutes.[8][9]
-
Disposal: Dispose of chromium-containing waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[13][15]
Materials and Reagents
| Item | Description | Grade | Example Supplier |
| This compound | Chromium(III) sulfate hydrate (e.g., Cr₂(SO₄)₃·xH₂O) | Analytical Reagent (AR) | Sigma-Aldrich, Thermo Fisher Scientific |
| Deionized Water | High-purity water, ASTM Type I or II | - | Millipore, Sartorius |
| Sulfuric Acid (optional) | Concentrated (95-98%) | ACS Reagent Grade | Fisher Chemical, VWR |
| Volumetric Flasks | Various sizes (e.g., 100 mL, 250 mL, 500 mL, 1000 mL) | Class A | Pyrex, Kimble |
| Graduated Cylinders | Various sizes | - | - |
| Beakers | Various sizes | - | - |
| Magnetic Stirrer and Stir Bars | - | - | - |
| Analytical Balance | - | - | - |
| pH Meter or pH strips | - | - | - |
Protocol 1: Preparation of a Standard this compound Stock Solution (e.g., 0.1 M)
This protocol details the preparation of a 1 L stock solution of approximately 0.1 M this compound using a common hydrate, chromium(III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O), with a molar mass of 716.45 g/mol .[1] It is crucial to verify the exact hydration state from the supplier's specifications, as other hydrates exist, and adjust the mass accordingly.[1]
Step-by-Step Methodology
-
Calculate the Required Mass:
-
Dissolution:
-
Add approximately 800 mL of deionized water to a 1 L beaker equipped with a magnetic stir bar.
-
While stirring, slowly and carefully add the weighed 71.645 g of this compound hydrate to the water.
-
Causality: Adding the solid to the vortex of the stirring liquid prevents clumping and facilitates faster dissolution. The use of a beaker larger than the final volume prevents spills during this process.
-
-
Facilitating Dissolution and Equilibration:
-
Continue stirring until the solid is completely dissolved. The solution will likely appear violet-blue, indicative of the [Cr(H₂O)₆]³⁺ ion.[4]
-
Note: The dissolution of some forms of this compound can be slow. Gentle heating (not exceeding 40°C) can expedite the process. However, be aware that heating will promote the formation of green sulfato-complexes.[4][6] For applications where the initial species is critical, dissolution at room temperature is recommended, even if it takes longer.
-
-
pH Adjustment (Optional but Recommended):
-
Trivalent chromium compounds are amphoteric and their solutions can be acidic due to hydrolysis of the aqua ion: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺.
-
To prevent hydrolysis and the formation of basic sulfates, especially during storage, it is advisable to maintain a slightly acidic pH.[5] If necessary, add a few drops of dilute sulfuric acid to stabilize the solution.
-
-
Final Volume Adjustment:
-
Once the solute is fully dissolved and the solution has returned to room temperature, quantitatively transfer it to a 1 L Class A volumetric flask.
-
Use a small amount of deionized water to rinse the beaker and add the rinsing to the volumetric flask to ensure all the this compound is transferred.
-
Carefully add deionized water to the flask until the bottom of the meniscus aligns with the calibration mark.
-
-
Homogenization and Storage:
-
Cap the volumetric flask and invert it several times (at least 10-15 inversions) to ensure the solution is homogeneous.
-
Transfer the prepared solution to a clean, clearly labeled storage bottle. Do not store solutions in volumetric flasks.[16]
-
Store in a cool, dry place.[8] Be mindful that over time, and depending on storage conditions (light and temperature), the color of the solution may gradually shift towards green.[5]
-
Workflow for Preparing a Standard this compound Solution
Caption: Equilibrium of Cr(III) species in aqueous sulfate solution.
Troubleshooting and Considerations
-
Solution Color: Do not be alarmed if the solution is green, especially if prepared from a "basic" this compound or if the dissolution process involved heating. [4]For experiments where the specific coordination sphere of the chromium ion is critical, it is essential to control the preparation temperature and allow the solution to age consistently before use.
-
Incomplete Dissolution: Some forms of anhydrous or lower-hydrate this compound are sparingly soluble in water. [17][18]If dissolution is problematic, the addition of a small amount of sulfuric acid can aid in the process.
-
Precipitate Formation: If a precipitate forms over time, it is likely due to hydrolysis leading to the formation of chromium hydroxide or basic chromium sulfates. [19]This can be mitigated by ensuring the solution is slightly acidic and stored properly.
-
Analytical Validation: For applications requiring a precise concentration, the prepared solution should be standardized. This can be achieved by oxidizing Cr(III) to Cr(VI) and then titrating with a suitable reducing agent, such as a standardized solution of ammonium iron(II) sulfate. [1]
Conclusion
The preparation of this compound solutions requires more than just the simple act of dissolving a salt in a solvent. A thorough understanding of the underlying coordination chemistry, including the equilibria between aqua-, hydroxo-, and sulfato-complexes, is paramount for ensuring experimental reproducibility. By following this detailed protocol and being mindful of the key chemical principles, researchers can confidently prepare this compound solutions tailored to their specific application needs.
References
- Benchchem. Application Notes and Protocol for the Preparation of a Standard Solution of this compound.
- Cole-Parmer. Material Safety Data Sheet - Chromium (III) Sulfate Hydrate.
- ChemSupply Australia. Safety Data Sheet CHROMIUM (III) SULFATE BASIC.
- Breckland Scientific Supplies Ltd. Chromium (III) Sulphate Basic - SAFETY DATA SHEET.
- ECHEMI. Chromium sulfate SDS, 10101-53-8 Safety Data Sheets.
- Periodic Table of the Elements. Preparation of Cr2(SO4)3 solution.
- University of Arizona. Chromium(VI) Compounds SOP Template.
- Ataman Kimya. BASIC CHROMIUM SULPHATE.
- Agilent. Chromium Speciation in Drinking Water using LC(IC).
- Guidechem. Chromium sulfate 10101-53-8 wiki.
- Sciencemadness Wiki. Chromium(III) sulfate.
- National Center for Biotechnology Information. Chromatographic speciation of Cr(III)-species, inter-species equilibrium isotope fractionation and improved chemical purification strategies for high-precision isotope analysis.
- ResearchGate. Aqueous Solutions of Cr(III) Sulfate: Modeling of Equilibrium Composition and Physicochemical Properties.
- ACS Publications. Early stages of the hydrolysis of chromium(III) in aqueous solution. 3. Kinetics of dimerization of the deprotonated aqua ion.
- Science made alive. Chromium(III) coordination chemistry.
- Sciencemadness Discussion Board. Concentrating Battery Acid and Chromium Sulfate Synthesis.
- Canadian Science Publishing. The Aqueous Chemistry of Chromium(III) above 100 °C: Hydrothermal Synthesis of Chromium Spinels.
- CAMEO Chemicals. This compound.
- New Jersey Department of Health. Chromium - Hazardous Substance Fact Sheet.
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Application Notes and Protocols for the Use of Chromic Sulfate as a Mordant in Textile Dyeing Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Enduring Role of Chromium in High-Performance Dyeing
Chromic sulfate, a trivalent chromium (Cr(III)) compound, has long held a significant position in the textile industry as a mordant of exceptional efficacy.[1][2] Mordants are essential chemical intermediaries that form a coordination complex with both the dye molecule and the textile fiber, effectively locking the color in place and significantly enhancing its fastness properties.[3][4] While the textile industry is increasingly exploring sustainable alternatives, the unparalleled light and wash fastness imparted by chromium mordants, particularly for deep, rich shades on natural protein fibers like wool, ensures their continued relevance in high-performance applications and research contexts.[2][3][5]
This guide provides a comprehensive overview of the principles and protocols for using this compound as a mordant in a laboratory setting. It is designed to equip researchers with the technical knowledge to achieve consistent, high-quality dyeings while adhering to stringent safety and environmental standards. We will delve into the underlying coordination chemistry, provide detailed step-by-step procedures for various mordanting techniques, and address the critical aspects of safe handling, waste disposal, and the landscape of emerging eco-friendly alternatives.
The Chemistry of Chromium Mordanting: A Molecular Bridge
The efficacy of this compound as a mordant lies in the coordination chemistry of the chromium(III) ion. In an aqueous solution, this compound dissolves to form the hexaaqua chromium(III) ion, [Cr(H₂O)₆]³⁺.[6] This complex undergoes hydrolysis, a process influenced by pH and temperature, leading to the formation of various hydroxo complexes.[7][8][9][10][11]
The mordanting action proceeds through the formation of a stable ternary complex between the fiber, the chromium ion, and the dye molecule. In the case of protein fibers like wool, the carboxyl and amino groups of the amino acid residues serve as primary binding sites for the chromium(III) ions.[4] The dye molecule, which typically possesses functional groups such as hydroxyl (-OH), carboxyl (-COOH), or azo (-N=N-) groups, then displaces the water ligands in the chromium coordination sphere, forming a highly stable, insoluble "lake" within the fiber structure.[3][12] This robust molecular bridge is the key to the exceptional fastness properties associated with chrome dyes.[3][13]
Visualizing the Mordanting Mechanism
The following diagram illustrates the conceptual mechanism of this compound as a mordant, bridging the textile fiber and the dye molecule.
Caption: Conceptual workflow of this compound mordanting.
Experimental Protocols
The application of this compound as a mordant can be performed using three primary methods: pre-mordanting, meta-mordanting (or simultaneous mordanting), and post-mordanting (or after-chroming).[3][4][14] The choice of method depends on the specific dye, fiber, and desired final shade.
Safety Precautions: A Non-Negotiable Prerequisite
Working with chromium compounds necessitates strict adherence to safety protocols. While trivalent chromium (Cr(III)) is significantly less toxic than hexavalent chromium (Cr(VI)), proper handling is crucial to prevent potential health risks and environmental contamination.[1][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16][17][18][19][20]
-
Ventilation: Conduct all procedures in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[16][17][18]
-
Handling: Avoid direct contact with skin and eyes.[16][20] Do not eat, drink, or smoke in the work area.[16][21]
-
Spill Management: In case of a spill, evacuate the area, prevent the spread of the material, and clean it up using appropriate methods for chemical spills.[20][21]
-
Waste Disposal: Dispose of all chromium-containing solutions and materials as hazardous waste according to institutional and local regulations.[21][22] Never pour chromium waste down the drain.
Materials and Reagents
-
This compound (Cr₂(SO₄)₃·xH₂O)
-
Textile substrate (e.g., scoured wool yarn or fabric)
-
Dye (compatible with chrome mordanting)
-
Acetic acid or formic acid (for pH adjustment)
-
Sodium sulfate (leveling agent)
-
Deionized water
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Heating plate with magnetic stirrer
-
pH meter
-
Dyeing apparatus (e.g., laboratory dyeing machine or water bath)
Protocol 1: Pre-mordanting
In this method, the fiber is treated with the mordant before dyeing. This is a common method that generally produces level and fast dyeings.[3][14]
Step-by-Step Procedure:
-
Mordant Bath Preparation:
-
Weigh the textile material (WOF - Weight of Fiber).
-
Calculate the required amount of this compound, typically 1-4% WOF.
-
Dissolve the this compound in deionized water in a beaker. The liquor ratio (volume of bath to weight of fiber) is typically 20:1 to 40:1.
-
Adjust the pH of the mordant bath to 3.5-4.5 using acetic acid or formic acid.
-
-
Mordanting Process:
-
Introduce the wetted textile material into the mordant bath at room temperature.
-
Gradually raise the temperature of the bath to a boil (approximately 100°C) over 45-60 minutes.
-
Maintain the bath at a boil for 60 minutes, ensuring the material is fully submerged and agitated gently.
-
Allow the bath to cool down gradually.
-
Remove the mordanted material, rinse thoroughly with warm and then cold water, and squeeze out excess water. The material is now ready for dyeing.
-
-
Dyeing:
-
Prepare a dyebath according to the dye manufacturer's instructions.
-
Introduce the mordanted and rinsed fiber into the dyebath and proceed with the dyeing process, typically involving heating to a boil and holding for a specified time.
-
After dyeing, rinse the material thoroughly and allow it to dry.
-
Protocol 2: Meta-mordanting (Simultaneous Mordanting)
This method involves adding the mordant and the dye to the same bath, simplifying the process.[3][13][14] However, it may sometimes lead to the formation of dye-mordant complexes in the bath, which can affect dye uptake and levelness.[13]
Step-by-Step Procedure:
-
Dyebath Preparation:
-
Prepare the dyebath with the required amount of dye, leveling agent (e.g., 5-10% WOF sodium sulfate), and deionized water (liquor ratio 20:1 to 40:1).
-
Adjust the pH to the desired level for the specific dye, typically in the acidic range.
-
-
Dyeing and Mordanting Process:
-
Introduce the wetted textile material into the dyebath at around 40°C.
-
Gradually raise the temperature while agitating.
-
Simultaneously, prepare a solution of this compound (1-4% WOF) and add it to the dyebath in portions or after an initial dyeing period.
-
Bring the bath to a boil and continue dyeing for 60-90 minutes.
-
Allow the bath to cool, then remove the dyed material.
-
Rinse thoroughly with warm and then cold water, and dry.
-
Protocol 3: Post-mordanting (After-chroming)
Here, the fiber is first dyed with a suitable mordant dye and then treated with the chromium salt in a separate bath.[3][23] This method is widely used for achieving high wet fastness and can also be used to modify the final shade.[2]
Step-by-Step Procedure:
-
Dyeing:
-
Dye the textile material with a suitable mordant dye following the standard procedure for that dye class.
-
After the dyeing cycle, the dyebath can be exhausted and a fresh bath prepared for chroming, or the chroming agent can be added to the exhausted dyebath.
-
-
Chroming Bath Preparation and Process:
-
Prepare a fresh bath or use the exhausted dyebath.
-
Add the required amount of this compound (1-3% WOF).
-
Adjust the pH if necessary.
-
Bring the bath to a boil and treat the dyed material for 30-60 minutes.
-
Allow the bath to cool gradually.
-
Remove the material, rinse thoroughly with warm and then cold water until the rinse water is clear, and dry.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for textile dyeing using this compound as a mordant, highlighting the three main application methods.
Caption: Workflow for different this compound mordanting methods.
Data Presentation: Typical Process Parameters
The following table summarizes typical quantitative data for the different mordanting methods. Researchers should optimize these parameters based on their specific fiber, dye, and desired outcome.
| Parameter | Pre-mordanting | Meta-mordanting | Post-mordanting |
| This compound (% WOF) | 1 - 4% | 1 - 4% | 1 - 3% |
| pH | 3.5 - 4.5 | Varies with dye | Varies with dye |
| Temperature | Boil (~100°C) | Boil (~100°C) | Boil (~100°C) |
| Time (at temp.) | 60 min | 60 - 90 min | 30 - 60 min |
| Liquor Ratio | 20:1 - 40:1 | 20:1 - 40:1 | 20:1 - 40:1 |
| Leveling Agent | Not in mordant bath | 5-10% Sodium Sulfate | In dyebath |
Evaluation of Dyed Textiles: Assessing Colorfastness
A critical aspect of dyeing research is the evaluation of the final product's quality. Colorfastness tests are essential to quantify the resistance of the color to various stresses it may encounter during its lifecycle. Standardized test methods from organizations like the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) should be employed for reliable and reproducible results.[24][25][26]
| Fastness Property | ISO Standard | AATCC Standard | Brief Description |
| Washing Fastness | ISO 105-C06[24][25][26] | AATCC 61[24][25] | Assesses color loss and staining during laundering. |
| Light Fastness | ISO 105-B02[24][27] | AATCC 16[27] | Measures the resistance of the color to fading upon exposure to light. |
| Rubbing Fastness (Crocking) | ISO 105-X12[24][26] | AATCC 8[24][27] | Determines the amount of color transferred from the fabric surface by rubbing. |
| Perspiration Fastness | ISO 105-E04[24][25][26] | AATCC 15[26] | Evaluates the color's resistance to the effects of human perspiration. |
| Water Fastness | ISO 105-E01[25][28] | AATCC 107[27] | Tests the resistance of the color to immersion in water. |
Environmental Considerations and Sustainable Alternatives
The use of chromium mordants, while effective, raises significant environmental concerns due to the potential for chromium to be present in textile effluent.[1][29] Although Cr(III) is less toxic than the carcinogenic Cr(VI), improper disposal can lead to contamination of water and soil.[1][29] Regulatory bodies worldwide have stringent limits on the amount of chromium permissible in industrial wastewater.
In response to these concerns, there is a growing body of research focused on developing and utilizing eco-friendly mordants.[30][31] These alternatives aim to provide comparable fastness properties with a reduced environmental footprint. Some of the promising alternatives include:
-
Tannins: Plant-derived polyphenolic compounds that can act as effective mordants.[31][32][33]
-
Alum (Aluminum Salts): Generally considered safer than chromium and widely used in natural dyeing.[3][32][33]
-
Bio-mordants: A broad category that includes extracts from various plants, minerals, and even agricultural waste, which can chelate with dyes and fibers.[30][31][34]
Researchers are encouraged to explore these sustainable alternatives in their work, contributing to the development of greener textile processing technologies.
Conclusion
This compound remains a valuable tool in the textile researcher's arsenal for achieving high-performance dyeings with exceptional fastness properties. A thorough understanding of the underlying coordination chemistry, coupled with meticulous adherence to established protocols and safety guidelines, is paramount for its successful and responsible application. As the textile industry continues its shift towards sustainability, the knowledge gained from working with traditional mordants like this compound can inform and accelerate the development of the next generation of eco-friendly color solutions.
References
-
Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods. VieTextile. [Link]
-
Colour Fastness Test Standards & Methods—Textile Testing Guide. Testbook. [Link]
-
Colorfastness Test Methods for Textiles: Complete Guide. QIMA Blog. [Link]
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What Are the Alternatives to Toxic Textile Dyes?. Fashion → Sustainability Directory. [Link]
-
Chromium Sulfate Crystal - SAFETY DATA SHEET. Lab Alley. [Link]
-
Basic Chromium Sulfate Solution - Safety Data Sheet. [Link]
-
5 Color Fastness Tests to Prevent Textile Fading and Staining. InTouch Quality. [Link]
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Improving Colorfastness Of Natural Dyes With Eco-Friendly Mordants. Patsnap Eureka. [Link]
-
Toward a Greener Fabric: Innovations in Natural Dyes and Biomordants for Sustainable Textile Applications. ACS Omega. [Link]
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Mordants in Natural Dyeing: The Invisible Bridge Between Plants and Fabric. Medium. [Link]
-
Safety Data Sheet CHROMIUM (III) SULFATE BASIC. ChemSupply Australia. [Link]
-
The Aqueous Chemistry of Chromium(III) above 100 °C: Hydrothermal Synthesis of Chromium Spinels. Canadian Science Publishing. [Link]
-
Common Name: this compound HAZARD SUMMARY. NJ.gov. [Link]
-
Sustainable Mordants for Textiles Colouration. ResearchGate. [Link]
-
The Dyeing of Wool with Chrome Dyes. ResearchGate. [Link]
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Chromium(III) hydrolysis constants. NECTAR COST. [Link]
-
1910.1026 - Chromium (VI). Occupational Safety and Health Administration. [Link]
-
The Nature of the Dye‐Chromium‐Fibre Complex in the Case of Wool Dyed with Certain Chrome Mordant Dyes. ResearchGate. [Link]
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Role of mordants in natural fabric dyeing and their environmental impacts. [Link]
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Aqueous Solutions of Cr(III) Sulfate: Modeling of Equilibrium Composition and Physicochemical Properties. ResearchGate. [Link]
-
Chromium - Hazardous Substance Fact Sheet. NJ.gov. [Link]
-
Chrome dyeing using anionic bivalent chromium complexes as mordants. ResearchGate. [Link]
-
Dyeing of Textile Using Different Mordants, Mordanting Techniques and Their Effects On Fastness Properties. ASEAN Journal of Life Sciences. [Link]
-
Hexavalent Chromium. SAIF. [Link]
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UA Chromium(VI) Compounds SOP Template. University of Arizona. [Link]
-
Possible hydrolysis mechanism of chromium sulphate. ResearchGate. [Link]
- Method of dyeing wool materials with chrome dyes.
-
BASIC CHROMIUM SULFATE. Ataman Kimya. [Link]
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Studies on the Fastness Properties of Cotton Fabrics Dyed with Cutch (Sha). [Link]
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Basic Chromium Sulphate 24-26% Used In Dyeing Of Khaki Cloth. [Link]
-
How to Prevent Hexavalent Chromium Exposure. International Enviroguard. [Link]
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chromium as a fabric dye mordant. Reddit. [Link]
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Early stages of the hydrolysis of chromium(III) in aqueous solution. 3. Kinetics of dimerization of the deprotonated aqua ion. Inorganic Chemistry. [Link]
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Comparison of aluminum mordants on the colorfastness of natural dyes on cotton. K-REx. [Link]
-
INVESTIGATION OF THE COLORFASTNESS PROPERTIES OF NATURAL DYES ON COTTON FABRICS. Fibres and Textiles. [Link]
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Environmentally Friendly Solutions as Potential Alternatives to Chromium-Based Anodization and Chromate Sealing for Aeronautic Applications. MDPI. [Link]
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Chromium(III) coordination chemistry. Science made alive. [Link]
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A Review on Colour Fastness of Natural Dyed Textiles. Pakistan Journal of Scientific & Industrial Research - Physical Sciences. [Link]
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Chrome Dyes: Features and Chemical Classification. Textile Learner. [Link]
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9 Mordant Dye - Chromium. Scribd. [Link]
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Structure of a hydrated chromium(III) ion in a tanning solution. ResearchGate. [Link]
-
Chromium(III) complexation to natural organic matter: mechanisms and modeling. PubMed. [Link]
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Application Note: A Guide to the Comprehensive Analytical Characterization of Chromic Sulfate
Abstract
This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of chromium (III) sulfate, often referred to as chromic sulfate. Primarily aimed at researchers, scientists, and professionals in materials science and drug development, this note delves into the core physicochemical parameters that define the quality, reactivity, and safety of this compound. We present not just the procedural steps but the underlying causality for method selection, covering the determination of chromium content, sulfate concentration, basicity, and the identification of critical impurities. Each section includes field-proven protocols, data interpretation insights, and visual workflows to ensure robust and reproducible characterization.
Introduction: The Chemistry and Significance of this compound
Chromium (III) sulfate is an inorganic compound with the general formula Cr₂(SO₄)₃·x(H₂O).[1] Commercially, it is most often supplied as "basic this compound," a complex salt with hydroxide ligands, represented as [Cr₂(H₂O)₆(OH)₄]SO₄.[1] This "basicity" is a critical parameter that dictates its performance in various applications.
The compound is a cornerstone in the leather tanning industry, where it acts as a tanning agent by cross-linking collagen fibers, imparting durability and stability to the leather.[2][3] Beyond tanning, its applications extend to the manufacturing of pigments, textile mordants, and catalysts.[4] In research and development, chromium (III) complexes are studied for their unique coordination chemistry, magnetic properties, and potential pharmacological applications.[5][6][7]
Given its widespread use, rigorous analytical characterization is imperative. The ratio of chromium to sulfate, the degree of basicity, and the profile of impurities directly influence the material's efficacy, safety, and environmental impact. For instance, the presence of highly toxic hexavalent chromium (Cr(VI)) as an impurity is a major health concern that must be strictly controlled.[8] This guide outlines the authoritative methods to quantify these critical attributes.
Core Analytical Parameters and Methodologies
The complete characterization of basic this compound hinges on quantifying four key parameters:
-
Chromium (III) Content
-
Sulfate Content
-
Basicity
-
Impurity Profile (especially Hexavalent Chromium)
Determination of Chromium (III) Content
Accurate quantification of chromium is fundamental to verifying the compound's stoichiometry and purity. While Cr(III) is the target analyte, most classical titrimetric methods require its conversion to the more reactive Cr(VI) state for reliable detection.
This is a robust and widely adopted standard method for determining chromium content in chrome-bearing salts.
Causality & Experimental Choice: The method's trustworthiness stems from a two-step chemical conversion that ensures complete and unambiguous quantification. Cr(III) is first oxidized to Cr(VI) (as dichromate, Cr₂O₇²⁻) using a strong oxidizing agent like ammonium persulfate or hydrogen peroxide under controlled conditions.[9][10] The resulting dichromate is then titrated with a standardized reducing agent, typically ferrous ammonium sulfate (FAS). The endpoint, where all Cr(VI) has been reduced back to Cr(III), is detected potentiometrically, offering higher precision than visual indicators.
Protocol 1: Chromium Content by Redox Titration
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water. Add 10 mL of concentrated sulfuric acid.
-
Oxidation of Cr(III) to Cr(VI):
-
Add approximately 2 g of ammonium persulfate to the solution.[9]
-
Heat the solution to boiling and maintain for 20-25 minutes to ensure complete oxidation and to destroy any excess persulfate.[9] The solution will turn from green/violet to a distinct orange/yellow, indicating the formation of dichromate.
-
Cool the solution to room temperature.
-
-
Titration:
-
Immerse a platinum indicator electrode and a reference electrode into the beaker.
-
Titrate the solution with a standardized 0.1 N ferrous ammonium sulfate (FAS) solution.
-
Record the potential (in mV) as a function of the volume of FAS added. The equivalence point is the point of maximum inflection on the titration curve (dE/dV).
-
-
Calculation: The chromium content, typically expressed as % Cr₂O₃, is calculated based on the volume of FAS used, its normality, and the initial sample weight.
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The Role of Chromic Sulfate in Environmental Remediation Studies: Application Notes and Protocols
Introduction: Understanding Chromium Speciation and Remediation Strategies
Chromium, a transition metal, exists in various oxidation states, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most prevalent in the environment.[1] These two forms exhibit remarkably different toxicological profiles and environmental mobility. Cr(VI) is highly soluble, mobile, and a known carcinogen, posing significant risks to ecosystems and human health.[2][3] In contrast, Cr(III) is less toxic, less soluble, and more readily precipitates out of solution, making it relatively immobile in soil and water systems.[4]
The core principle of many chromium remediation strategies revolves around the reduction of toxic Cr(VI) to the more benign Cr(III).[2] While various reducing agents are employed in large-scale remediation, chromic sulfate (Cr₂(SO₄)₃) serves as an indispensable tool in laboratory settings. It provides a reliable source of Cr(III) for researchers to investigate the long-term stability of remediated chromium, its potential for re-oxidation to Cr(VI) under various environmental conditions, and its mobility in soil and groundwater.[5] This guide provides detailed application notes and protocols for utilizing this compound in environmental remediation studies.
Part 1: Application in Wastewater Treatment Studies - Coagulation and Flocculation
A primary method for removing chromium from industrial wastewater involves chemical reduction of Cr(VI) to Cr(III), followed by precipitation.[6][7] While ferrous sulfate is a common reducing agent used in this process, laboratory studies employ this compound to simulate the behavior of Cr(III) post-reduction and to optimize the coagulation-flocculation process for its removal.
Mechanism of Action: Hydroxide Precipitation
The removal of Cr(III) from wastewater is typically achieved by adjusting the pH to induce the precipitation of chromium hydroxide [Cr(OH)₃], an insoluble solid.[7] The addition of coagulants, such as polymeric ferric sulfate (PFS), can enhance the removal of these fine particles through flocculation, where small particles aggregate into larger, more easily settleable flocs.[8]
Experimental Protocol: Jar Testing for Optimal Coagulant Dosing
This protocol outlines a standard jar test procedure to determine the optimal pH and coagulant dosage for the removal of Cr(III) from a simulated wastewater sample using this compound.
Materials:
-
This compound (Cr₂(SO₄)₃) stock solution (e.g., 1000 mg/L as Cr)
-
Polymeric Ferric Sulfate (PFS) or other suitable coagulant
-
Sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) for pH adjustment
-
Jar testing apparatus with multiple stirrers
-
Beakers (e.g., 1 L)
-
pH meter
-
Turbidimeter
-
Analytical instrument for chromium analysis (e.g., ICP-MS or AAS)[9][10]
Procedure:
-
Prepare Simulated Wastewater: In each beaker of the jar testing apparatus, add a known volume of deionized water and spike with the this compound stock solution to achieve the desired initial Cr(III) concentration.
-
Initial pH Adjustment: Adjust the pH of the water in each beaker to a predetermined range using NaOH or H₂SO₄. A typical range to investigate for Cr(III) precipitation is pH 7-9.[8]
-
Coagulant Addition: While rapidly mixing, add varying doses of the coagulant to each beaker.
-
Rapid Mix: Stir the samples at a high speed (e.g., 100-150 rpm) for 1-3 minutes to ensure rapid and uniform dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed (e.g., 20-40 rpm) and continue mixing for 15-20 minutes to promote the formation of flocs.
-
Settling: Turn off the stirrers and allow the flocs to settle for a specified time (e.g., 30 minutes).[8]
-
Sample Collection and Analysis: Carefully withdraw a supernatant sample from each beaker and measure the final pH, turbidity, and residual chromium concentration.
Data Presentation: Determining Optimal Conditions
The results of the jar test can be summarized in a table to identify the optimal pH and coagulant dose for maximum chromium removal.
| Jar No. | Initial Cr(III) (mg/L) | pH | Coagulant Dose (mg/L) | Final Turbidity (NTU) | Final Cr(III) (mg/L) | % Removal |
| 1 | 50 | 7 | 20 | 15.2 | 5.8 | 88.4 |
| 2 | 50 | 7 | 40 | 8.1 | 2.1 | 95.8 |
| 3 | 50 | 8 | 20 | 12.5 | 4.3 | 91.4 |
| 4 | 50 | 8 | 40 | 5.3 | 1.2 | 97.6 |
| 5 | 50 | 9 | 20 | 18.9 | 7.2 | 85.6 |
| 6 | 50 | 9 | 40 | 10.4 | 3.5 | 93.0 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Workflow Diagram: Coagulation-Flocculation Process
Caption: Experimental workflow for the coagulation-flocculation of Cr(III).
Part 2: Application in Soil Remediation Studies
In soil remediation, the primary goal is often to immobilize chromium to prevent its leaching into groundwater.[4] As with wastewater treatment, this is typically achieved by reducing Cr(VI) to Cr(III). This compound is used in laboratory column and batch studies to simulate post-remediation conditions and assess the long-term stability and mobility of Cr(III) in different soil types.[5]
Mechanism of Action: Adsorption and Precipitation in Soil Matrix
The fate of Cr(III) in soil is governed by complex interactions involving adsorption to soil particles (such as clays and organic matter) and precipitation as hydroxides or mixed oxides.[1] The pH of the soil is a critical factor influencing these processes.
Experimental Protocol: Soil Column Leaching Study
This protocol describes a column leaching experiment to evaluate the mobility of Cr(III) in a soil matrix.
Materials:
-
This compound (Cr₂(SO₄)₃)
-
Representative soil sample (air-dried and sieved)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Simulated rainwater or groundwater (leaching solution)
-
Analytical instrument for chromium determination (e.g., ICP-MS)[10][11]
Procedure:
-
Prepare Cr(III)-Contaminated Soil: Dissolve a known amount of this compound in deionized water and thoroughly mix it with a known mass of the soil to achieve the target Cr(III) concentration. Allow the soil to equilibrate for a specified period (e.g., 24-48 hours).
-
Pack the Column: Carefully pack the prepared soil into the chromatography column to a uniform density, ensuring no air pockets are present.
-
Saturate the Column: Introduce the leaching solution from the bottom of the column at a slow flow rate until the soil is fully saturated.
-
Initiate Leaching: Begin pumping the leaching solution through the column from top to bottom at a constant flow rate.
-
Collect Leachate: Collect the effluent from the column in fractions using a fraction collector at regular time intervals.
-
Analyze Leachate: Analyze the collected leachate fractions for Cr(III) concentration.
-
Analyze Soil (Optional): After the leaching experiment, the soil column can be sectioned and analyzed to determine the final distribution of chromium within the soil profile.
Data Presentation: Breakthrough Curve
The results of the column study are typically presented as a breakthrough curve, which plots the normalized effluent concentration (C/C₀) against the number of pore volumes of leachate passed through the column.
| Pore Volume | Effluent Cr(III) (mg/L) | C/C₀ |
| 1 | 0.05 | 0.001 |
| 5 | 0.12 | 0.0024 |
| 10 | 0.25 | 0.005 |
| 20 | 0.58 | 0.0116 |
| 50 | 1.52 | 0.0304 |
| 100 | 3.15 | 0.063 |
Note: C is the effluent Cr(III) concentration and C₀ is the initial Cr(III) concentration in the soil pore water. The data is illustrative.
Workflow Diagram: Soil Column Leaching Experiment
Caption: Workflow for a soil column leaching study of Cr(III).
Part 3: Investigating the Re-oxidation of Cr(III) to Cr(VI)
A critical aspect of chromium remediation is ensuring the long-term stability of the immobilized Cr(III).[5] Environmental conditions, such as the presence of oxidizing agents like manganese dioxide (MnO₂), can potentially lead to the re-oxidation of Cr(III) to the hazardous Cr(VI).[5] this compound is used as the source of Cr(III) in these studies to understand the kinetics and mechanisms of this re-oxidation process.
Experimental Protocol: Batch Kinetic Study of Cr(III) Oxidation
This protocol outlines a typical batch experiment to determine the rate of Cr(III) oxidation in the presence of an oxidizing agent.
Materials:
-
This compound (Cr₂(SO₄)₃)
-
Manganese dioxide (MnO₂) or other oxidizing agent
-
Buffer solutions for pH control
-
Reaction vessels (e.g., centrifuge tubes or flasks)
-
Shaker or magnetic stirrer
-
Syringe filters (0.45 µm)
-
Analytical instruments for Cr(VI) and total chromium analysis[1][12]
Procedure:
-
Prepare Reaction Solutions: In a series of reaction vessels, add a buffered solution of a specific pH.
-
Add Reactants: To each vessel, add a known concentration of the oxidizing agent (e.g., MnO₂). Then, spike each vessel with a known concentration of Cr(III) from the this compound stock solution.
-
Incubate: Place the reaction vessels on a shaker or use magnetic stirrers to ensure continuous mixing.
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.[5]
-
Sample Processing: Immediately filter the collected aliquot through a 0.45 µm syringe filter to separate the aqueous phase from the solid particles.[5]
-
Analysis: Analyze the filtrate for the concentration of Cr(VI) and total dissolved chromium.
Data Presentation: Cr(VI) Formation Over Time
The data can be plotted to show the concentration of Cr(VI) formed over time under different experimental conditions (e.g., varying pH or oxidant concentration).
| Time (hours) | Cr(VI) Concentration (mg/L) at pH 5 | Cr(VI) Concentration (mg/L) at pH 7 |
| 0 | < 0.01 | < 0.01 |
| 1 | 0.05 | 0.12 |
| 2 | 0.11 | 0.25 |
| 4 | 0.23 | 0.48 |
| 8 | 0.45 | 0.89 |
| 24 | 1.12 | 2.05 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Logical Pathway: Cr(III) Re-oxidation Study
Caption: Logical pathway for a Cr(III) re-oxidation kinetic study.
Conclusion
This compound is a vital compound for researchers in the field of environmental remediation. While not a direct remediation agent in the field, its use in controlled laboratory experiments is fundamental to understanding the behavior of chromium in the environment. The protocols and application notes provided in this guide offer a framework for investigating the efficacy of chromium removal techniques and the long-term stability of remediated sites. By simulating post-remediation scenarios, studies utilizing this compound contribute to the development of more effective and reliable strategies for mitigating the environmental risks associated with chromium contamination.
References
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National Center for Biotechnology Information. Table 7-2, Analytical Methods for Determining Chromium in Environmental Samples. Available from: [Link]
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National Institutes of Health. Toxicological Profile for Chromium - ANALYTICAL METHODS. Available from: [Link]
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Spectroscopy Online. New Method for Detecting Inorganic Chromium in Environmental Water Samples. Available from: [Link]
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Journal of Environmental Engineering and Sustainable Technology. METHOD OF ANALYSIS FOR DETERMINATION OF THE CHROMIUM (Cr) SPECIES IN WATER SAMPLES BY SPECTROPHOTOMETRY WITH DIPHENYLCARBAZIDE. Available from: [Link]
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Taylor & Francis Online. Speciation Analysis of Chromium in Environmental Samples. Available from: [Link]
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Defense Technical Information Center. Sludge Generation from Ferrous/Sulfide Chromium Treatment. Available from: [Link]
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United States Environmental Protection Agency. In Situ Treatment of Soil and Groundwater Contaminated with Chromium. Technical Resource Guide. Available from: [Link]
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IOPscience. Optimization of coagulation-flocculation treatment of wastewater containing Zn(II) and Cr(VI). Available from: [Link]
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ResearchGate. Remediation of Chromium-Contaminated Soils: Bench-Scale Investigation. Available from: [Link]
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ACS Publications. Hexavalent Chromium Removal by Reduction with Ferrous Sulfate, Coagulation, and Filtration: A Pilot-Scale Study. Available from: [Link]
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ResearchGate. Remediation of Chromium-Contaminated Soils— Pilot-Scale Investigation. Available from: [Link]
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SAMCO. Which Technologies Are the Best at Removing Chromium from Industrial Water and Wastewater? Available from: [Link]
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National Institutes of Health. This compound. Available from: [Link]
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California Water Boards. In Situ Remediation of Chromium in Soil and Groundwater. Available from: [Link]
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Aquasan. Series part 3 - Chromium Reduction and Removal Methods. Available from: [Link]
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ScienceDirect. Hexavalent chromium reduction via ferrous sulphate: dosage and management of a groundwater treatment plant. Available from: [Link]
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CLU-IN. Precipitation/Coagulation/Flocculation. Available from: [Link]
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MDPI. Cr(VI) Femoval from Ground Waters by Ferrous Iron Redox-Assisted Coagulation in a Continuous Treatment Unit Comprising a Plug Flow Pipe Reactor and Downflow Sand Filtration. Available from: [Link]
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YouTube. Hexavalent Chromium Removal from Water and Wastewater. Available from: [Link]
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MDPI. Redox Behavior of Chromium in the Reduction, Coagulation, and Biotic Filtration (RCbF) Drinking Water Treatment—A Pilot Study. Available from: [Link]
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ResearchGate. Chromium Remediation or Release? Effect of Iron(II) Sulfate Addition on Chromium(VI) Leaching from Columns of Chromite Ore Processing Residue. Available from: [Link]
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MDPI. A Solution to Chromium Toxicity? Unlocking the Multi-Faceted Role of Biochar. Available from: [Link]
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Application Notes and Protocols for Electroplating with Chromic Sulfate
Introduction: The Shift to Trivalent Chromium Plating
For decades, hexavalent chromium [Cr(VI)] has been the industry standard for decorative and functional chromium plating, prized for the hardness, corrosion resistance, and bright finish it imparts. However, the significant environmental and health risks associated with Cr(VI), a known carcinogen, have necessitated a shift towards safer alternatives. Trivalent chromium [Cr(III)] plating, particularly from sulfate-based electrolytes, has emerged as a viable and environmentally more benign alternative.[1] This guide provides a detailed protocol for establishing an experimental setup for electroplating with chromic sulfate, intended for researchers, scientists, and professionals in materials science and drug development who may utilize specialized coatings.
The core of this process lies in the electrochemical deposition of chromium from a solution where the metal exists in its trivalent state.[2] Unlike Cr(VI) baths, which are simple solutions of chromic acid and a sulfate catalyst, Cr(III) baths are more complex. They require chelating or complexing agents to prevent the precipitation of chromium hydroxide and to make the chromium ions available for reduction at the cathode.[3] The resulting deposits from a well-maintained trivalent chromium sulfate bath can offer comparable aesthetics and performance to their hexavalent counterparts for many applications.
I. Fundamental Principles of this compound Electroplating
The electrodeposition of chromium from a trivalent sulfate bath is a cathodic reduction process. The overall reaction at the cathode can be simplified as:
Cr³⁺ + 3e⁻ → Cr (metal)
However, the actual mechanism is more intricate, involving the formation and reduction of various chromium complexes. The stability and reducibility of these complexes are highly dependent on the bath chemistry, including the types of complexing agents used, pH, and temperature.[3]
A key advantage of trivalent chromium plating is its higher current efficiency compared to hexavalent systems, meaning more of the electrical current contributes to the deposition of chromium metal. Furthermore, the electrolytes are less hazardous to handle and the waste treatment is simpler.[1]
II. Experimental Setup and Equipment
A successful electroplating experiment begins with a properly configured setup. The following components are essential:
-
Plating Tank: A suitable tank made of an inert material such as polypropylene or PVC is required to contain the plating bath. For laboratory-scale experiments, a glass beaker can be used.
-
Anodes: Insoluble anodes are typically used in trivalent chromium plating to prevent the oxidation of Cr(III) to the detrimental Cr(VI) at the anode.[4] Iridium oxide-coated titanium (IrO₂/Ti) or platinized titanium anodes are common choices. In some cases, stainless steel anodes can be used with specific bath formulations containing stabilizers.[5]
-
Cathode (Substrate): This is the workpiece to be plated. It must be electrically conductive. The substrate needs to be mounted on a suitable rack or fixture that ensures good electrical contact and proper orientation within the plating bath.
-
Rectifier: A DC power source is necessary to supply the electrical current for the electroplating process. The rectifier should allow for precise control of either the current (galvanostatic) or the voltage (potentiostatic), with current control being more common.
-
Agitation System: Agitation of the plating solution is crucial for replenishing chromium ions at the cathode surface, maintaining uniform temperature, and dislodging any hydrogen bubbles that may form. This can be achieved through mechanical stirring, a magnetic stirrer, or by pumping the solution.
-
Heating and Temperature Control: A heater and a thermostat are required to maintain the optimal operating temperature of the plating bath.
-
Filtration: Continuous or periodic filtration of the plating bath is recommended to remove any solid impurities that could lead to rough or pitted deposits.
-
pH Meter: The pH of the trivalent chromium bath is a critical parameter and must be monitored and controlled regularly.
Experimental Workflow Diagram
Caption: A generalized workflow for the this compound electroplating process.
III. The Trivalent Chromium Sulfate Plating Bath
The composition of the plating bath is the most critical factor in achieving a high-quality chromium deposit. Each component has a specific function, and their concentrations must be maintained within optimal ranges.
| Component | Example Chemical | Concentration Range | Function |
| Main Salt | This compound (Cr₂(SO₄)₃) | 0.1 - 0.5 mol/L | Source of trivalent chromium ions.[5] |
| Complexing Agents | Formic Acid, Glycine, Malonic Acid | 0.1 - 3.0 mol/L | Stabilizes Cr³⁺ ions, prevents hydroxide precipitation, and facilitates deposition.[3][5][6] |
| Conducting Salt | Sodium Sulfate (Na₂SO₄), Potassium Sulfate (K₂SO₄) | 0.5 - 2.0 mol/L | Increases the electrical conductivity of the solution.[5][6] |
| pH Buffer | Boric Acid (H₃BO₃) | 0.4 - 1.5 mol/L | Stabilizes the pH of the plating bath.[5][6] |
| Wetting Agent | Surfactants (e.g., Sodium Dodecyl Sulfate) | Varies | Reduces surface tension, prevents pitting, and improves surface brightness.[6] |
| Additives | Varies | Varies | Can act as brighteners, grain refiners, or promoters to improve deposit properties and current efficiency.[5] |
IV. Detailed Experimental Protocols
A. Safety Precautions
While significantly safer than hexavalent chromium, this compound and its solutions are still hazardous chemicals. Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat or protective suit.[7][8][9]
-
Ventilation: Work in a well-ventilated area, preferably under a fume hood, to avoid inhaling any aerosols or mists that may be generated during the process.[7][9]
-
Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area immediately with plenty of water.[9]
-
Spills: In the event of a spill, contain the material and clean it up using appropriate procedures to prevent it from entering waterways.[7][11]
-
Waste Disposal: Dispose of all waste solutions and contaminated materials in accordance with local, state, and federal regulations.[8]
B. Plating Bath Preparation
-
Fill the plating tank with deionized water to about two-thirds of the final volume.
-
With continuous stirring, slowly add the required amount of the conducting salt (e.g., sodium sulfate) and the pH buffer (e.g., boric acid). Stir until fully dissolved.
-
Add the complexing agent(s) to the solution and stir until dissolved.
-
Slowly add the this compound main salt. The solution will turn a deep blue or bluish-purple color.[5]
-
Add any other additives, such as wetting agents or brighteners.
-
Add deionized water to reach the final volume.
-
Gently heat the solution to the desired operating temperature.
-
Adjust the pH to the target range using dilute sulfuric acid or sodium hydroxide.[5]
C. Substrate Preparation
Proper substrate preparation is paramount for achieving good adhesion and a uniform coating. The following steps are a general guideline and may need to be adapted based on the substrate material:
-
Degreasing: Remove any oils, greases, or other organic contaminants from the substrate surface using an alkaline cleaner or a solvent like acetone.[12]
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Acid Activation: Immerse the substrate in a dilute acid solution (e.g., hydrochloric or sulfuric acid) to remove any oxide layers and to activate the surface.[12]
-
Final Rinse: Rinse the substrate again with deionized water. A "water break-free" surface, where a continuous film of water is maintained, indicates a clean surface.[12]
D. Electroplating Process
-
Immerse the prepared substrate into the plating bath.
-
Connect the substrate to the negative terminal (cathode) and the anodes to the positive terminal (anode) of the rectifier.
-
Apply the DC current at the desired current density. Typical current densities for trivalent chromium plating range from 10 to 25 A/dm².[6]
-
Continue the electroplating process for the time required to achieve the desired coating thickness.
-
During plating, monitor and maintain the bath temperature and pH within the optimal ranges.
E. Post-Treatment
-
Once the desired plating time is reached, turn off the rectifier.
-
Remove the plated substrate from the bath.
-
Rinse the substrate thoroughly with deionized water to remove any residual plating solution.
-
Dry the plated part using compressed air or by placing it in a low-temperature oven.
V. Process Control and Deposit Characterization
Maintaining the quality and consistency of the chromium deposit requires regular monitoring of the plating bath and characterization of the plated parts.
A. Plating Bath Analysis
-
pH: Regularly measure the pH of the bath using a calibrated pH meter and adjust as necessary.
-
Chromium and Sulfate Concentration: The concentrations of the main components should be periodically analyzed. The sulfate concentration can be determined by precipitation with barium chloride and subsequent gravimetric or turbidimetric analysis.[13] Spectrophotometric methods are also available for sulfate determination.[14]
-
Impurity Levels: The concentration of metallic impurities should be monitored as they can negatively affect the deposit quality.
B. Deposit Characterization
-
Thickness: The thickness of the chromium coating can be measured using non-destructive methods like X-ray fluorescence (XRF) or magnetic induction, or by microscopic examination of a cross-section.
-
Adhesion: Adhesion can be evaluated using qualitative methods like the bend test or the tape test.
-
Hardness: Microhardness testing can be used to determine the hardness of the deposit.
-
Corrosion Resistance: The corrosion performance of the coating can be assessed using techniques such as salt spray testing or electrochemical methods like potentiodynamic polarization.[6]
-
Appearance: The color, brightness, and uniformity of the deposit should be visually inspected. A Hull cell can be used to evaluate the plating characteristics over a range of current densities on a single panel.[15]
Logical Relationship Diagram for Process Control
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Application Notes & Protocols: Chromic Sulfate as a Crosslinking Agent in Polymer Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Efficacy of a Classic Crosslinker
Chromium (III) sulfate, often referred to as chromic sulfate, is an inorganic compound with the general formula Cr₂(SO₄)₃·x(H₂O).[1] For over a century, it has been the cornerstone of the leather industry, prized for its unparalleled ability to crosslink collagen fibers within animal hides, transforming them into durable, supple, and hydrothermally stable leather.[2][3] This process, known as chrome tanning, accounts for the vast majority of global leather production.[2]
Beyond its dominance in tanning, the potent crosslinking capability of this compound offers significant utility in modern polymer chemistry, particularly for biomaterials used in research and drug development. Its capacity to form stable, covalent-like coordinate bonds with polymers rich in carboxyl functional groups—such as collagen, gelatin, and certain synthetic polymers—makes it a valuable tool for enhancing the mechanical strength, thermal stability, and degradation resistance of materials like hydrogels, scaffolds, and drug delivery matrices.[4][5]
This guide provides a comprehensive overview of the mechanisms, protocols, and critical parameters for utilizing this compound as a crosslinking agent, balancing its high efficiency with the necessary safety and environmental considerations.
The Crosslinking Mechanism: A Coordination Chemistry Approach
The efficacy of this compound lies in the coordination chemistry of the chromium (III) ion. Unlike simple covalent crosslinkers, Cr(III) establishes robust coordinate bonds with specific functional groups on polymer chains, primarily the ionized carboxyl groups (-COO⁻) of amino acid residues like aspartic acid and glutamic acid found abundantly in collagen and gelatin.[6]
The process is highly dependent on pH and can be summarized in a few key stages:
-
Penetration: At a low pH (typically 2.8-3.5), the carboxyl groups on the polymer are largely protonated (-COOH), minimizing their interaction with the chromium complexes. This allows the relatively small, hydrated chromium sulfate complexes to penetrate the polymer matrix efficiently.
-
Complexation & Basification: As the pH is gradually raised (a process called basification), the carboxyl groups deprotonate to become anionic (-COO⁻). Simultaneously, the chromium complexes undergo olation, a process where hydroxyl bridges (–OH–) form between chromium centers, creating larger, polynuclear chromium complexes.
-
Crosslink Formation: These larger, positively charged polynuclear chromium complexes now have a strong affinity for the negatively charged carboxylate sites on the polymer chains. A single polynuclear complex can coordinate with carboxyl groups from multiple polymer chains, effectively creating stable crosslinks that bridge the chains together.[6] The sulfate ions can also participate in forming mixed bridges with the chromium atoms, contributing to the stability of the crosslinked structure.[4]
This multi-point attachment dramatically increases the molecular weight and restricts the mobility of the polymer chains, leading to a significant enhancement in the material's properties.
Caption: Mechanism of collagen crosslinking by this compound.
Applications and Proven Insights
While its primary use is in leather manufacturing, this compound's properties are advantageous in several scientific fields:
-
Biomaterial Stabilization: For tissue engineering, collagen or gelatin-based scaffolds must be stabilized to prevent rapid degradation in vivo and to provide the necessary mechanical support for cell growth. This compound crosslinking significantly increases the thermal denaturation temperature (shrinkage temperature) and mechanical strength of these scaffolds.[4]
-
Controlled Drug Delivery: The crosslink density of a polymer hydrogel dictates its swelling behavior and the diffusion rate of encapsulated molecules. By controlling the crosslinking parameters, this compound can be used to tune the release kinetics of drugs from a gelatin or collagen matrix.
-
Industrial Polymers: It is used to improve the dispersibility of certain vinyl polymers in water and as a component in the manufacturing of green paints, inks, and ceramic glazes.[7][8]
Experimental Application Notes & Protocols
PART A: Mandatory Safety & Handling
Chromium (III) compounds are significantly less toxic than hexavalent chromium (Cr(VI)). However, they are still hazardous and require careful handling.[9] Allergic dermatitis can occur in sensitized individuals.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[10][11][12]
-
Ventilation: Handle solid this compound powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[10][11][13]
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[11][14]
-
Waste Disposal: Dispose of chromium-containing waste according to local, state, and federal regulations. Never discharge chromium waste into drains.[13][14] Chromium-containing solid waste may be classified as hazardous.[7]
PART B: Protocol for Crosslinking a Gelatin Hydrogel
This protocol provides a general framework for crosslinking a gelatin-based hydrogel film. Researchers should optimize the parameters based on the specific polymer and desired final properties.
Caption: General workflow for crosslinking a gelatin hydrogel.
Methodology:
-
Hydrogel Preparation:
-
Prepare a 10% (w/v) solution of gelatin (e.g., Type A or B) in deionized water at 50-60°C with gentle stirring until fully dissolved.
-
Cast the solution into a petri dish or a suitable mold to a desired thickness.
-
Allow the gel to set at 4°C for at least 4 hours.
-
-
Crosslinking Solution Preparation:
-
Prepare a 0.1 M stock solution of chromium (III) sulfate hydrate (Cr₂(SO₄)₃·xH₂O) in deionized water. Note that basic chromium sulfate is often used commercially.
-
Adjust the pH of the solution as required for the specific step.
-
-
Crosslinking Procedure:
-
Step 1: Pickling (Penetration): Immerse the set hydrogel film in a bath of acidic saline (e.g., 1 M NaCl, adjusted to pH 3.0 with a non-interfering acid like HCl) for 1 hour. This prepares the collagen for chromium penetration.
-
Step 2: Tanning (Crosslinking): Transfer the pickled hydrogel to the 0.1 M this compound solution (also at pH ~3.0). Agitate gently on an orbital shaker for 2-4 hours at room temperature.
-
Step 3: Basification (Fixation): While the hydrogel is in the chromium solution, slowly add a weak base (e.g., 0.1 M sodium bicarbonate) dropwise to the solution to gradually raise the pH to 4.0-4.5 over 1-2 hours. This step is critical and drives the formation of stable crosslinks.
-
Step 4: Washing: Remove the now crosslinked hydrogel and wash it extensively with deionized water (at least 5-6 changes of water over 24 hours) to remove all unreacted and loosely bound chromium. This is crucial for biocompatibility.
-
Step 5: Drying & Storage: The hydrogel can be used in its hydrated state or dried for storage (e.g., air-dried or lyophilized).
-
PART C: Characterization of Crosslinking
Successful crosslinking must be validated. The most direct method is to measure the increase in the material's thermal stability.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with the thermal denaturation of the polymer. A significant increase in the denaturation peak temperature (Td) of the crosslinked sample compared to the untreated control is definitive evidence of successful crosslinking.[4]
-
Shrinkage Temperature (Ts): A simpler method where a strip of the material is heated in a water bath. The temperature at which it shrinks is the Ts. Crosslinking with this compound can elevate the Ts of collagen from ~65°C to over 100°C.
| Parameter | Condition | Expected Outcome on Crosslinking Degree | Rationale |
| Cr(III) Concentration | 0.05 M to 0.5 M | Increases | Higher concentration provides more crosslinking sites.[15] |
| pH | Final pH 3.5 to 5.0 | Increases, then may decrease | Optimal pH range balances Cr(III) reactivity and polymer group availability.[16][17] |
| Temperature | 25°C to 40°C | Increases | Enhances reaction kinetics, but excessive heat can damage the polymer. |
| Time | 2 hours to 24 hours | Increases | Allows for greater diffusion and reaction of the crosslinker within the matrix. |
Advantages vs. Disadvantages: A Balanced Perspective
The choice of any crosslinker involves a trade-off between performance and potential drawbacks.
Advantages:
-
Unmatched Stability: Confers a very high degree of thermal and mechanical stability, often superior to other chemical crosslinkers.[2][4]
-
Efficiency and Speed: The crosslinking reaction is relatively rapid and highly effective, making it suitable for industrial-scale processes.[3][18][19]
-
Versatility: Produces soft, flexible, and durable materials with excellent water resistance.[2][20]
-
Cost-Effective: The raw materials are relatively inexpensive and widely available.
Disadvantages:
-
Environmental Impact: The primary concern is the environmental pollution caused by chromium in the effluent from large-scale operations.[21][22] Inefficient processing can lead to significant chromium waste, which is toxic to aquatic life.[18][19]
-
Toxicity Concerns: While Cr(III) has low toxicity, there is a potential for it to oxidize to the highly toxic and carcinogenic Cr(VI) under certain conditions (e.g., high pH, presence of oxidizing agents). Modern, well-controlled processes are designed to prevent this.[2]
-
Regulatory Hurdles: Due to environmental concerns, the use of chromium is heavily regulated, and alternative "chrome-free" technologies are an active area of research.[18]
Conclusion
This compound remains a powerful and highly effective crosslinking agent, particularly for collagen and gelatin. Its mechanism, rooted in coordination chemistry, creates exceptionally stable materials. For researchers in biomaterials and drug development, it offers a reliable method to enhance the physical properties of polymer matrices. However, its utility must be paired with a rigorous commitment to safety and environmental responsibility. Proper handling, stringent process control to prevent the formation of Cr(VI), and meticulous management of chromium-containing waste are not merely recommended—they are imperative for the responsible use of this classic and potent crosslinker.
References
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ChemSupply Australia. (n.d.). Safety Data Sheet CHROMIUM (III) SULFATE BASIC. Retrieved from [Link]
-
D.S. Horne. (2015, February 5). Chromium Sulphate. Retrieved from [Link]
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Breckland Scientific Supplies Ltd. (2023, January 12). Chromium (III) Sulphate Basic - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of crosslinking agents (basic chromium sulfate and formaldehyde) on the thermal and thermomechanical stability of rat tail tendon collagen fibre. Retrieved from [Link]
-
International Chromium Development Association. (n.d.). Leather tanning: chrome's benefits and contribution. Retrieved from [Link]
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LeatherNeo. (2023, January 19). What Is Chrome Tanning Leather and How It Compares. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Mu, C., et al. (2020). In situ structural studies during denaturation of natural and synthetically crosslinked collagen using synchrotron SAXS. PubMed. Retrieved from [Link]
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Sci-Hub. (n.d.). A guide to high-efficiency chromium (III)-collagen cross-linking: Synchrotron SAXS and DSC study. Retrieved from [Link]
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Von Baer. (n.d.). Chrome Tanned Leather Guide: Pros & Cons vs Vegetable Tanning. Retrieved from [Link]
-
SyncSci Publishing. (2021, October 4). Benefits and problems of chrome tanning in leather processing: Approach a greener technology in leather industry. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of pH on the crosslinking reaction process of the polymer gel. Retrieved from [Link]
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RP Comtrade. (2024, August 28). Leather Tanning: Types and Their Various Benefits & Drawbacks. Retrieved from [Link]
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Hodge, J. E. (n.d.). Chemistry of the crosslinking of collagen during tanning. PubMed. Retrieved from [Link]
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Byju's. (2023, December 20). Chromium III Sulfate Formula. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Chromium (III) compounds. Retrieved from [Link]
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Prabakar, S., et al. (2019). A guide to high-efficiency chromium (III)-collagen cross-linking: Synchrotron SAXS and DSC study. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Chromium(III) sulfate. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, February 12). The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature. Retrieved from [Link]
-
ACS Publications. (2021, December 28). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. Retrieved from [Link]
-
Sionkowska, A., et al. (2010). Chemical and thermal cross-linking of collagen and elastin hydrolysates. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermal Stability of Collagen Triple Helix. Retrieved from [Link]
-
Haz-Map. (n.d.). Chromium(III) sulfate - Hazardous Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). pH responsive cross-linked polymeric matrices based on natural polymers: effect of process variables on swelling characterization and drug delivery properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical and thermal cross-linking of collagen and elastin hydrolysates. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Collagen-/Gelatin-Based Hydrogels: Rheological Properties and Applications. Retrieved from [Link]
-
MDPI. (2024, September 23). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. Retrieved from [Link]
-
ACS Publications. (2023, May 4). Nondestructive Photo-Cross-Linking of Microphase-Separated Diblock Polymers through Coumarin Dimerization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reversible cross-linking of gelatin by a disulphide-containing bis-succinimide for tunable degradation and release. Retrieved from [Link]
-
Neliti. (2015, October 26). Effect of Crosslinking Agents, pH and Temperature on Swelling Behavior of Cross-linked Chitosan Hydrogel. Retrieved from [Link]
-
MDPI. (2024, May 9). Effect of Polymer and Crosslinker Concentration on Static and Dynamic Gelation Behavior of Phenolic Resin Hydrogel. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Chromium-Based Pigments from Basic Chromium Sulfate
Introduction: The Role of Basic Chromium Sulfate in Pigment Synthesis
Basic chromium sulfate, with the general formula Cr(OH)SO₄, is a versatile inorganic compound widely recognized for its primary application in the leather tanning industry.[1] However, its utility extends into the realm of pigment manufacturing, where it serves as a crucial precursor for the synthesis of high-performance, durable green pigments.[2][3] The most prominent pigment derived from this compound is chromium oxide green (Cr₂O₃), prized for its exceptional stability, opacity, and resistance to heat, light, and chemical degradation.[4][5]
These application notes provide a comprehensive guide for researchers and scientists on the utilization of basic chromium sulfate for the laboratory-scale synthesis of chromium-based pigments. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between procedural steps and the final pigment characteristics. All procedures must be conducted in accordance with strict laboratory safety protocols due to the hazardous nature of the chemicals involved.
Chemical and Physical Properties of Basic Chromium Sulfate
A thorough understanding of the starting material is paramount for successful pigment synthesis. Basic chromium sulfate is typically a green, water-soluble powder.[6] Its key properties are summarized in the table below.
| Property | Typical Value/Description | Source(s) |
| Chemical Formula | Cr(OH)SO₄ | [2] |
| Appearance | Bright green powder | [6] |
| Solubility | Soluble in water | [7] |
| Chromium (III) Oxide Content (as Cr₂O₃) | 24-26% | [7] |
| Basicity | 32-34% | [3] |
| pH (of a 6% solution) | 2.8-3.2 | [3] |
Synthesis of Chromium Oxide Green (Cr₂O₃) Pigment
The conversion of basic chromium sulfate to chromium oxide green typically involves two key stages: the precipitation of a chromium hydroxide intermediate, followed by the calcination (high-temperature heating) of this intermediate to yield the final, stable oxide pigment.
Protocol 1: Precipitation of Chromium (III) Hydroxide
This protocol details the precipitation of chromium (III) hydroxide from an aqueous solution of basic chromium sulfate. The underlying principle is the alteration of pH to decrease the solubility of the chromium (III) ions, leading to their precipitation as a hydroxide.
Materials and Reagents:
-
Basic Chromium Sulfate (Cr(OH)SO₄)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH), 10% solution
-
Deionized Water
-
Beakers
-
Stirring Rod/Magnetic Stirrer
-
pH Meter
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
Procedure:
-
Solution Preparation: Prepare a solution of basic chromium sulfate by dissolving a known quantity in deionized water. A typical starting concentration is 5-10% w/v.
-
Precipitation: While continuously stirring the basic chromium sulfate solution, slowly add the 10% sodium hydroxide or ammonium hydroxide solution dropwise.[8]
-
pH Monitoring: Monitor the pH of the solution closely using a calibrated pH meter. Continue adding the basic solution until a pH of 7.5-8.5 is achieved. This is the optimal pH range for the precipitation of chromium (III) hydroxide.[9][10] A green precipitate of chromium (III) hydroxide will form.[11]
-
Aging the Precipitate: Allow the mixture to stir for an additional 30-60 minutes to ensure complete precipitation and to allow the particles to agglomerate, which will aid in filtration.
-
Filtration: Separate the chromium (III) hydroxide precipitate from the solution via vacuum filtration using a Büchner funnel and appropriate filter paper.
-
Washing: Wash the precipitate cake with deionized water multiple times to remove soluble impurities, such as sodium sulfate. Continue washing until the conductivity of the filtrate is close to that of deionized water.
-
Drying: Carefully remove the filter cake and dry it in an oven at 100-110°C until a constant weight is achieved. The result is a dried, amorphous chromium (III) hydroxide powder.
Diagram 1: Experimental Workflow for Chromium Hydroxide Precipitation
Caption: Chemical pathway from basic chromium sulfate to chromium oxide green.
Quality Control and Characterization of the Synthesized Pigment
To ensure the production of a high-quality pigment, several analytical techniques can be employed to characterize the final product. These methods provide a self-validating system for the described protocols.
| Characterization Technique | Purpose | Expected Outcome |
| X-Ray Diffraction (XRD) | To determine the crystalline phase and purity of the pigment. | The XRD pattern should match the standard pattern for eskolaite (the mineral form of Cr₂O₃), confirming the successful conversion to the desired crystalline structure. [12][13] |
| Scanning Electron Microscopy (SEM) | To analyze the morphology and particle size of the pigment. | SEM images will reveal the shape and size distribution of the pigment particles, which are crucial for its performance in a coating or paint. [6] |
| UV-Visible Spectroscopy | To assess the color properties of the pigment. | The UV-Vis spectrum will show characteristic absorbance peaks that correspond to the green color of the chromium oxide. [6] |
| Colorimetry | To quantitatively measure the color of the pigment using the CIE Lab* color space system. | This provides precise color data for quality control and batch-to-batch consistency. [14] |
Relevant ASTM standards for the analysis of chrome oxide green pigments include ASTM D126 and ASTM D263. [15][16][17][18]
Application in Paint Formulation
The synthesized chromium oxide green pigment can be incorporated into various paint and coating systems. [4][19]Its excellent opacity, lightfastness, and chemical resistance make it suitable for both artistic and industrial applications. [20][21] A basic formulation would involve dispersing the pigment in a binder (e.g., acrylic or oil-based) with the aid of a solvent and appropriate additives to control viscosity and other properties. The pigment's particle size and surface characteristics, which are influenced by the synthesis conditions, will affect its dispersibility and the final appearance of the paint.
Safety and Handling
Working with chromium compounds necessitates strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [1][22][23]When handling the dry powder, a particulate filter respirator is recommended to prevent inhalation. [2]* Ventilation: All procedures should be carried out in a well-ventilated area or a fume hood to minimize exposure to dust and fumes. [1]* Handling: Avoid contact with skin and eyes. [24]Do not eat, drink, or smoke in the work area. [23]* Spills: In case of a spill, carefully sweep or vacuum the material into a sealed container for disposal. [22]* Waste Disposal: Dispose of all chromium-containing waste in accordance with local, state, and federal regulations. Do not release into the environment. [2] It is crucial to distinguish between trivalent chromium (Cr³⁺), as found in basic chromium sulfate and chromium oxide green, and the more toxic hexavalent chromium (Cr⁶⁺). The protocols described here are designed to maintain chromium in its trivalent state.
References
-
Safety Data Sheet CHROMIUM (III) SULFATE BASIC. ChemSupply Australia. Available at: [Link]
-
Introduction of Chromium Oxide Green Pigment. Nolifrit. Available at: [Link]
-
ASTM standards for pigments. Lonroy Equipment. (2024-11-07). Available at: [Link]
-
ASTM D263-05(2019) - Standard Specification for Chrome Oxide Green Pigment. ASTM International. Available at: [Link]
-
"ASTM D263: 2005 Chrome Oxide Green Pigment Standard". BSB EDGE. Available at: [Link]
-
"Standard Test Methods for Analysis of Yellow, Orange, and Green Pigments Containing Lead Chromate and Chromium Oxide Green". NBCHAO. (2023-06-01). Available at: [Link]
-
Chromium oxide green particle size analysis. ResearchGate. Available at: [Link]
-
How to produce chromium sulphate basic. Quora. (2024-04-10). Available at: [Link]
-
The wide application of chromium oxide green in coating industry. DTEX New Material. (2010-07-24). Available at: [Link]
-
Green Synthesis of Chromium Oxide Nanoparticles for Antibacterial, Antioxidant Anticancer, and Biocompatibility Activities. MDPI. (2021-01-06). Available at: [Link]
-
Common Name: CHROMIC SULFATE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
What is Chromium Oxide Green Pigment. Ranbar. Available at: [Link]
-
ICSC 1309 - CHROMIUM HYDROXIDE SULFATE. Inchem.org. Available at: [Link]
-
A Green Process to Prepare Chromic Oxide Green Pigment. ResearchGate. (2025-08-06). Available at: [Link]
-
Chromium Oxide Green Dispersion. Natural Pigments. (2021-12-03). Available at: [Link]
-
Preparation and color performance control of Cr2O3 green pigment through thermal decomposition of chromium hydroxide precursor. ResearchGate. (2025-08-07). Available at: [Link]
-
Colour story: Chromium Oxide Green. Winsor & Newton. Available at: [Link]
-
Synthesis of chromium (III) oxide sulfate. PrepChem.com. Available at: [Link]
-
GREEN SYNTHESIS OF CHROMIUM OXIDE NANOPARTICLES USING CHROMIUM (III) COMPLEX AS A SINGLE ROUTE PRECURSOR. Rasayan Journal of Chemistry. Available at: [Link]
-
CHROMIUM OXIDE GREEN. Ataman Kimya. Available at: [Link]
-
Effect of pH on Cr (III) precipitation using Polymer MF -207. ResearchGate. Available at: [Link]
- Method for producing chromium oxide green by using basic chromium sulfate sodium. Google Patents.
-
Synthesis and Characterization of Chromium Oxide Nanoparticles. International Journal of ChemTech Research. Available at: [Link]
-
A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential. PubMed Central. (2022-10-07). Available at: [Link]
-
Characterizing Crystalline Chromium Oxide Thin Film Growth by Sol-gel Method on Glass Substrates. Oriental Journal of Chemistry. Available at: [Link]
-
Production and Characterization of Iron-Chromium Pigments and Their Interactions with Transparent Glazes. ResearchGate. (2025-08-10). Available at: [Link]
-
Chromium(III) sulfate. Sciencemadness Wiki. (2018-11-06). Available at: [Link]
-
Synthesis and Characterization of Two Green Nanopigments Based on Chromium Oxide. Semantic Scholar. Available at: [Link]
-
Method for Producing Refined Chromium Oxide Green Pigment Green 17 CI 77288. Available at: [Link]
-
Effect of pH value on precipitation of chromium and magnesium hydroxide. ResearchGate. Available at: [Link]
-
One-step removal of hexavalent chromium in wide pH range using thiourea dioxide. National Institutes of Health. (2023-04-04). Available at: [Link]
-
Precipitation By pH. Water Specialists Environmental Technologies. Available at: [Link]
-
Characterization of Physical, Thermal and Structural Properties of Chromium (VI) Oxide Powder: Impact of Bio Field Treatment. ResearchGate. (2025-08-06). Available at: [Link]
-
Precipitated green pigments: products of chromate postgalvanic waste utilization. PubMed. (2008-10-01). Available at: [Link]
-
Percentage of Cr(III) precipitation by applying Ca(OH)2 and NaOH, in various pH. ResearchGate. Available at: [Link]
-
Pigment Series - Chrome Oxide Green. VERDECHROME. Available at: [Link]
-
XRD patterns of pigments prepared with iron oxide scale and different... ResearchGate. Available at: [Link]
-
Chromium Hydroxide Green. Cosmetics Info. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Chromic Sulfate Solution Stability
Welcome to the technical support center for chromic sulfate solutions. This guide is designed for researchers, scientists, and drug development professionals who rely on the consistent performance of this compound in their experiments. Solution instability can introduce significant variability, leading to unreliable and irreproducible results. Here, we address the most common stability challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide you with the expertise to anticipate, diagnose, and resolve these issues effectively.
Frequently Asked Questions (FAQs)
This section delves into the common observations and underlying chemical principles related to this compound solution stability.
Category 1: Visual Indicators of Instability
Question 1: My freshly prepared this compound solution is violet, but it turned green after a few hours/days. What happened, and is it still usable?
Answer: This is a very common and important observation related to the coordination chemistry of Chromium(III) in aqueous solution.
-
The Violet Form: A violet or blue-violet color indicates the presence of the hexaaqua-chromium(III) ion, [Cr(H2O)6]3+. In this complex, the chromium ion is coordinated exclusively by six water molecules.[1] This is often considered the "true" or desired state for many applications requiring reactive Cr(III) ions.
-
The Green Form: A green color signifies that one or more of the coordinated water molecules have been displaced by sulfate ions, forming sulfato-complexes such as [Cr(H2O)5(SO4)]+ or [Cr(H2O)4(SO4)2]−.[2] This process is accelerated by heating.[2]
Usability: The green, sulfato-complex is kinetically more inert (less reactive) than the violet hexaaqua complex.[2] Whether it is still usable depends entirely on your application. If your experiment relies on the specific reactivity of the [Cr(H2O)6]3+ ion, the green solution may yield poor or inconsistent results. The conversion from the green form back to the violet form is possible but can be extremely slow, often taking days or even weeks at room temperature.[2]
Question 2: I've observed a precipitate forming in my this compound solution over time. What is it and why did it form?
Answer: The formation of a precipitate, typically a grayish-green solid, is a clear sign of solution instability, driven primarily by an increase in pH. The precipitate is usually chromium(III) hydroxide, Cr(OH)3.[2]
This occurs through a two-step process known as hydrolysis and olation :
-
Hydrolysis: The [Cr(H2O)6]3+ ion acts as a weak acid, donating a proton from a coordinated water molecule to the bulk solution. This forms a hydroxo-complex. [Cr(H2O)6]3+ ⇌ [Cr(H2O)5(OH)]2+ + H+
-
Olation: These hydroxo-complexes can then react with other chromium ions, forming bridges (known as "ol" bridges) between them. This process creates larger, polynuclear complexes.[3] 2[Cr(H2O)5(OH)]2+ → [(H2O)4Cr(OH)2Cr(H2O)4]4+ + 2H2O
As this polymerization continues, the complexes become larger and less soluble, eventually leading to the precipitation of chromium(III) hydroxide. This process is highly pH-dependent and is significantly accelerated by the addition of bases.[2]
Category 2: Chemical Mechanisms & Influencing Factors
Question 3: What is the primary chemical driver of this compound solution instability?
Answer: The primary driver is the inherent tendency of the hydrated Cr(III) ion to undergo hydrolysis.[3][4] As explained above, the [Cr(H2O)6]3+ ion is acidic (a 5% solution has a pH between 1.0 and 2.5) and will establish an equilibrium with its deprotonated, hydroxo-form [Cr(H2O)5(OH)]2+.[5][6] Any factor that shifts this equilibrium to the right—such as an increase in pH (e.g., from insufficiently purified water or reaction with a substrate) or an increase in temperature—will promote the formation of larger, less stable polynuclear species, leading to changes in reactivity and eventual precipitation.
Question 4: How do pH, temperature, and concentration affect the stability of my solution?
Answer: These three factors are critically interconnected and represent the primary variables you can control to maintain solution stability.
| Factor | Effect on Stability | Rationale & Causality |
| pH | Critical Factor. Lower pH (<3.0) significantly increases stability. Higher pH (>4.0) promotes instability. | A low pH (acidic environment) suppresses the initial hydrolysis step by Le Châtelier's principle, keeping chromium in the stable [Cr(H2O)6]3+ form. As pH rises, hydrolysis and subsequent olation/polymerization are favored, leading to precipitation.[3][7] |
| Temperature | Higher temperatures decrease stability. Store solutions in a cool environment. | Increasing temperature accelerates both the conversion of the violet [Cr(H2O)6]3+ to the green sulfato-complex and the rates of hydrolysis and olation reactions.[2] Avoid heating solutions unless required by a specific protocol. |
| Concentration | Higher concentrations can lead to increased rates of polymerization and precipitation. | At higher concentrations, the chromium-containing species are in closer proximity, increasing the probability of forming polynuclear bridges. In concentrated solutions, the formation of sulfato complexes is also more prevalent.[3] |
Category 3: Preparation and Storage Best Practices
Question 5: What are the best practices for preparing and storing this compound solutions to maximize their shelf life?
Answer: Proactive measures during preparation and storage are the most effective way to prevent stability issues.
-
Use High-Purity Water: Always use ASTM Type I or II deionized water. Water containing dissolved carbonates or other bases can raise the pH and initiate degradation.
-
Acidify the Solution: For long-term stability, consider acidifying the solution with a small amount of sulfuric acid to maintain a pH between 2.0 and 3.0. This actively suppresses hydrolysis.[8]
-
Use Proper Technique: Dissolve the this compound salt in water with gentle stirring. Avoid vigorous heating, which will promote the formation of the less reactive green sulfato-complex.[2]
-
Store Correctly: Store the solution in a tightly sealed, chemically resistant (e.g., glass or polyethylene) container in a cool, dark, and well-ventilated place.[6][9] Avoid direct sunlight and temperature extremes.[6]
-
Filter if Necessary: If you are using the solution for an application sensitive to particulates, you may filter it through a 0.22 µm or 0.45 µm filter after preparation.
-
Standardize Periodically: The effective concentration of reactive Cr(III) can change over time. For quantitative applications, it is good practice to standardize the solution periodically using a redox titration method (see Protocol 2).
Troubleshooting Guide: Diagnosing Instability
Use this guide to diagnose and address common problems with your this compound solution.
Caption: Troubleshooting workflow for this compound solution instability.
Experimental Protocols
Protocol 1: Preparation of a Standard 0.1 M this compound Solution
This protocol details the steps for preparing a stable stock solution.
Materials:
-
Chromium(III) sulfate hydrate (e.g., Cr₂(SO₄)₃·15H₂O)[1]
-
ASTM Type I Deionized Water
-
Concentrated Sulfuric Acid (95-98%, ACS Reagent Grade)[8]
-
1000 mL Class A Volumetric Flask
-
Analytical Balance
Procedure:
-
Calculate Mass: Determine the mass of chromium(III) sulfate hydrate required. For Cr₂(SO₄)₃·15H₂O (Molar Mass ≈ 662.45 g/mol ), you will need approximately 33.12 g for a 0.1 M solution (note: the formula is for Cr(III), so 0.1 M Cr₂(SO₄)₃ provides 0.2 M Cr³⁺). Adjust based on the hydration state of your specific reagent.
-
Weigh Reagent: Accurately weigh the calculated mass of the this compound powder onto a weigh boat.
-
Initial Dissolution: Add approximately 500 mL of deionized water to the 1000 mL volumetric flask.
-
Acidification: Carefully add 1-2 mL of concentrated sulfuric acid to the water in the flask. Swirl gently to mix. This pre-acidification helps ensure stability from the moment the salt is added.
-
Dissolve Salt: Quantitatively transfer the weighed this compound to the flask. Use a small amount of deionized water to rinse any remaining powder from the weigh boat into the flask.
-
Mix Thoroughly: Stopper the flask and swirl gently until all the solid has dissolved. Avoid vigorous shaking or heating. The solution should ideally be a clear violet color.
-
Final Volume: Once fully dissolved, carefully add deionized water to the calibration mark on the neck of the volumetric flask.
-
Homogenize: Invert the stoppered flask 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, clearly labeled glass or polyethylene storage bottle. Store in a cool, dark location.
Protocol 2: Quality Control - Standardization of the this compound Solution
To ensure the accuracy of your experiments, the precise concentration of the prepared solution should be determined via redox titration. This protocol first oxidizes Cr(III) to Cr(VI) and then titrates the Cr(VI).[8][10]
Procedure:
-
Pipette Aliquot: Accurately pipette 25.00 mL of your prepared this compound solution into a 250 mL Erlenmeyer flask.
-
Alkalinize: Add 50 mL of deionized water. While stirring, add 10% sodium hydroxide solution dropwise until the solution is alkaline (pH > 12) and chromium(III) hydroxide precipitates.
-
Oxidation: Add 5 mL of 30% hydrogen peroxide to the solution. Gently heat the solution to boiling and maintain for 10 minutes. This oxidizes the Cr(III) to Cr(VI) (chromate) and decomposes excess peroxide.[8][10] The solution should turn a clear yellow-orange.
-
Acidification: Cool the solution to room temperature. Very carefully and slowly, add concentrated sulfuric acid to re-acidify the solution, plus an excess of about 10 mL.
-
Titration: Titrate the resulting Cr(VI) (as dichromate in the acidic solution) with a standardized 0.1 M solution of ammonium iron(II) sulfate using a suitable redox indicator (e.g., ferroin) until the endpoint is reached.
-
Calculation: Use the volume and concentration of the titrant to calculate the exact molarity of Cr(III) in your original solution.
Caption: Pathway of Cr(III) instability via hydrolysis and olation.
References
-
Sentury Reagents, Inc. (2015). Basic Chromium Sulfate Solution - Safety Data Sheet. [Online] Available at: [Link]
-
Sciencemadness Wiki. (2018). Chromium(III) sulfate. [Online] Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Chromium (III) Sulfate Hydrate. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24930, this compound. [Online] Available at: [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet CHROMIUM (III) SULFATE BASIC. [Online] Available at: [Link]
- Rao, D. B., & Nelson, H. G. (1979). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. Metallurgical Transactions B, 10(1), 93-98.
- Apte, A., et al. (2005). Speciation of chromium in aqueous solutions.
-
Sciencemadness Discussion Board. (2020). Concentrating Battery Acid and Chromium Sulfate Synthesis. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Chromium(III) sulfate. [Online] Available at: [Link]
-
ResearchGate. (2018). Possible hydrolysis mechanism of chromium sulphate. [Online] Available at: [Link]
-
ResearchGate. (2004). Aqueous Solutions of Cr(III) Sulfate: Modeling of Equilibrium Composition and Physicochemical Properties. [Online] Available at: [Link]
- H. K. D. H. Bhadeshia. (n.d.). Aqueous Solutions of Cr(III)
-
Sciencemadness Discussion Board. (2021). Chromium(III) sulphate available on ebay UK. [Online] Available at: [Link]
-
KEM. (2021). Quantitative determination of chromic anhydride and chromium (III) in chromium plating solution. [Online] Available at: [Link]
Sources
- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. senturyreagents.com [senturyreagents.com]
- 10. hiranuma.com [hiranuma.com]
Technical Support Center: Optimizing Chromic Sulfate for Tanning Efficiency
This guide is designed for researchers, scientists, and process development professionals engaged in chrome tanning. It moves beyond rote protocols to provide a deeper understanding of the chemical principles at play, enabling you to intelligently troubleshoot and optimize your tanning processes for maximum efficiency and leather quality.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions encountered during the optimization of chrome tanning.
Q1: What is the single "optimal" concentration of chromic sulfate to use?
There is no universal optimal concentration. The ideal amount of basic chromium sulfate (BCS), typically offered as a percentage of the pelt weight (e.g., 6-8%), is a function of several interdependent variables:
-
Target Leather Properties: Softer leathers for garments may require different chrome content than firmer leathers for shoe uppers.
-
Pelt Thickness and Type: Thicker hides require more time and potentially adjusted chrome offers for full penetration.
-
Process Parameters: The efficiency of your process, governed by pH, temperature, float volume, and mechanical action, will dictate how much of the offered chrome is utilized.
The goal is not to use the most chrome, but the least amount necessary to achieve a high shrinkage temperature (Ts) and the desired physical properties, ensuring maximum exhaustion of chrome from the tanning liquor into the hide.
Q2: How do I measure tanning efficiency?
Tanning efficiency is primarily assessed by two key metrics:
-
Shrinkage Temperature (Ts): This is the temperature at which a wetted leather sample begins to shrink when heated in water.[1][2][3][4] It is a direct measure of the hydrothermal stability conferred by the chrome tannage. A well-tanned leather should have a Ts of over 100°C.[5]
-
Chromium (Cr₂O₃) Uptake: This is the percentage of the offered chromium that is fixed within the leather. It is calculated by analyzing the chromium content in the tanned leather and the residual chromium in the exhaust liquor.[6][7][8][9] High uptake (ideally >80%) signifies an efficient and environmentally responsible process.
Q3: What is the role of pH in chrome tanning and why is it so critical?
pH is the master variable in chrome tanning. It controls the reactivity of both the collagen substrate and the chromium complexes.
-
Initial Phase (Pickling, pH 2.8-3.2): At this low pH, the carboxyl groups on the collagen's amino acid residues (aspartic and glutamic acid) are protonated (-COOH).[10][11] This minimizes their negative charge, preventing the chrome complexes from fixing prematurely on the surface of the hide.[5][11][12] The smaller, more cationic chromium species can freely penetrate the collagen fiber network.[13]
-
Final Phase (Basification, pH 3.8-4.2): As the pH is slowly raised, the carboxyl groups deprotonate (-COO⁻), becoming negatively charged.[10][11] This activates them as binding sites for the positively charged chromium complexes, initiating the cross-linking that stabilizes the collagen structure.[11][12][14][15]
Q4: What is "basification" and why must it be done slowly?
Basification is the controlled, gradual increase of the tanning liquor's pH using a mild alkali, such as sodium bicarbonate or magnesium oxide.[14][16][17] This process is critical for fixing the chromium that has penetrated the hide.[16][18]
A slow, controlled pH increase is paramount.[17] If the pH is raised too quickly:
-
Surface Fixation: The chromium complexes will rapidly increase in size and reactivity, fixing excessively on the outer layers of the hide.[13][17]
-
Poor Penetration: This surface plugging prevents further chrome penetration, leaving the inner layers undertanned.
-
Defects: The result is a leather with a harsh, drawn grain, poor physical properties, and uneven dyeing characteristics.[17]
Q5: What are "masking agents" and how do they influence the process?
Masking agents are typically salts of weak organic acids (e.g., sodium formate, sodium citrate) that form temporary complexes with the chromium ions.[19][20] This "masks" the chromium, reducing its reactivity and astringency.
-
Function: By competing with the collagen's carboxyl groups, masking agents prevent overly rapid fixation of chrome, especially at the start of basification.[21]
-
Benefits: This leads to more uniform chrome distribution, a finer grain, and improved softness.[22] They are particularly useful in processes aiming for higher starting pH levels to reduce salt in the effluent (pickle-less tanning).[23]
Part 2: Troubleshooting Guide
This section provides a structured, cause-and-effect approach to solving specific experimental problems.
Problem 1: Low Shrinkage Temperature (Ts < 100°C)
A low shrinkage temperature is a definitive sign of insufficient tanning. The collagen matrix has not been adequately stabilized by chromium cross-links.
Visual Troubleshooting Workflow: Low Shrinkage Temperature
Caption: pH-dependent mechanism of chrome penetration and fixation.
References
- D6076 Standard Test Method for Shrinkage Temperature of Leather. (2023).
- ISO 5398-1:2007: Leather — Chemical determination of chromic oxide content — Part 1: Quantification by titration. (2007).
- What Is Leather Tanning? The Tanning Process & Best Tanning Methods. Von Baer.
- Basifying Agents in Chrome-Tanning Processes. (2024).
- ISO 5398-1:2007 - Leather - Chemical determination of chromic oxide content - Part 1: Quantification by titr
- Tanning (le
- Covington, A. D. (2010). The Mechanism of Chrome Tanning. Global Journal of Inorganic Chemistry.
- Standard Test Method for Shrinkage Temperature of Leather.
- EVS-EN ISO 5398-1:2007: Leather - Chemical determination of chromic oxide content - Part 1: Quantification by titration.
- Pickling and Tanning - Basification / pH of chrome tannage. TFL Ledertechnik GmbH.
- A Further Investigation on Collagen-Cr(III) Interaction at Molecular Level.
- EN ISO 5398-1:2007 Leather - Chemical determin
- ASTM D6076-18 Red - Standard Test Method for Shrinkage Temperature of Le
- Leather - Chemical determination of chromic oxide content - Part1: Quantification by titr
- Determining leather shrinkage temperature.
- How to Apply Leather Chemicals in Tanning - Complete Guide. Esteem Industries.
- Optimization of the Chrome Tanning Process: Influence of Three Types of Commercially Available Masking Agents.
- Chandrasekaran, B., et al. (1999). Chrome Tanning: State-of-Art on the Material Composition and Characterization. Journal of Scientific & Industrial Research.
- Minimization of Chromium Discharge in Leather Processing by using Methanesulfonic Acid.
- Pickling, Tanning and Basification for Chrome Tanned Le
- A Method for Measuring Shrinkage Temperature of Leather.
- Chemistry of the crosslinking of collagen during tanning. PubMed.
- What Are the Applications of Basic Chromium Sulf
- Pickle-less chrome tanning.
- A Comparative Analysis of this compound and Chromium Nitrate in Le
- Particle Size Evolution of Chrome Tanning Agent on Tanning Effect.
Sources
- 1. store.astm.org [store.astm.org]
- 2. img.antpedia.com [img.antpedia.com]
- 3. Determining leather shrinkage temperature [satra.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. EVS-EN ISO 5398-1:2007 - EVS standard evs.ee | et [evs.ee]
- 9. intertekinform.com [intertekinform.com]
- 10. journals.uc.edu [journals.uc.edu]
- 11. jrj-elementix.com [jrj-elementix.com]
- 12. vonbaer.com [vonbaer.com]
- 13. journals.uc.edu [journals.uc.edu]
- 14. Tanning (leather) - Wikipedia [en.wikipedia.org]
- 15. Chemistry of the crosslinking of collagen during tanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Basifying Agents in Chrome-Tanning Processes at the ALCA Annual Convention 2024 - Cromogenia Units [cromogenia.com]
- 17. Pickling and Tanning - Basification / pH of chrome tannage - TFL [tfl.com]
- 18. How to Apply Leather Chemicals in Tanning - Complete Guide | Esteem Industries [esteem-india.com]
- 19. sltc.org [sltc.org]
- 20. journals.uc.edu [journals.uc.edu]
- 21. cognizure.com [cognizure.com]
- 22. buckman.com [buckman.com]
- 23. CSIR-Central Leather Research Institute [clri.org]
Technical Support Center: Troubleshooting Precipitation in Chromic Sulfate Solutions
Welcome to the technical support center for chromic sulfate solutions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve precipitation issues encountered during experimental work. Here, we synthesize fundamental chemical principles with field-proven methodologies to provide a comprehensive resource for maintaining the stability and integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy and a precipitate has formed. What is the likely cause?
The formation of a precipitate in a this compound solution is most commonly due to an increase in the solution's pH. Chromium(III) ions are stable in acidic solutions, but as the pH rises, they begin to hydrolyze, leading to the formation of insoluble chromium(III) hydroxide, Cr(OH)₃. This gelatinous, green precipitate is sparingly soluble in water.[1][2]
Other contributing factors can include:
-
Elevated Temperatures: Heating a this compound solution can accelerate hydrolysis and the formation of less soluble polymeric chromium complexes.[3]
-
Aging and Polymerization: Over time, chromium(III) aqua complexes can undergo slow polymerization reactions known as olation and oxolation, forming larger, less soluble polynuclear species.
-
High Concentrations: Supersaturated solutions are inherently unstable and prone to precipitation.
-
Contaminants: The introduction of alkaline contaminants can locally increase the pH, triggering precipitation.
Q2: What is the visible difference between the various forms of this compound?
This compound can exist in several hydrated forms, each with a distinct color. The most common is the octadecahydrate (Cr₂(SO₄)₃·18H₂O), which typically appears as purple crystals and dissolves in water to form a violet solution containing the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[4] Upon heating, this solution can turn green due to the formation of sulfato-complexes where sulfate ions replace water molecules in the coordination sphere.[3] The pentadecahydrate (Cr₂(SO₄)₃·15H₂O) is a green solid that is also soluble in water.[4] The anhydrous form (Cr₂(SO₄)₃) is reddish-brown and is insoluble in water.[3]
Q3: Can I redissolve a precipitate that has formed in my this compound solution?
Yes, in many cases, precipitates of chromium(III) hydroxide can be redissolved. Since the primary cause of this precipitation is an increase in pH, carefully acidifying the solution can shift the equilibrium back towards the soluble chromium(III) aqua complexes.
Troubleshooting Guides
Issue 1: pH-Induced Precipitation of Chromium(III) Hydroxide
Symptoms:
-
A green or bluish-green gelatinous precipitate is observed.
-
The solution appears cloudy or turbid.
-
The pH of the solution is found to be neutral or alkaline.
Causality: The solubility of chromium(III) is highly dependent on pH. In acidic conditions, the predominant species is the soluble hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. As the pH increases, this complex undergoes deprotonation to form various hydroxo species, ultimately leading to the precipitation of chromium(III) hydroxide, Cr(OH)₃. The solubility of Cr(OH)₃ is minimal in the pH range of 7 to 10.[5]
Troubleshooting Protocol:
-
pH Measurement: Carefully measure the pH of the solution using a calibrated pH meter.
-
Acidification: While stirring continuously, slowly add a dilute acid, such as 0.1 M sulfuric acid (H₂SO₄), dropwise to the solution.
-
Monitor Dissolution: Observe the precipitate as the acid is added. The precipitate should begin to dissolve as the pH decreases.
-
Target pH: Aim for a final pH in the acidic range, typically below 4, to ensure complete redissolution and stability.
-
Avoid Overshooting: Be cautious not to add an excessive amount of acid, as this could interfere with downstream applications.
Preventative Measures:
-
Buffering: If your experimental conditions allow, consider using a buffer system to maintain an acidic pH.
-
Proper Storage: Store this compound solutions in tightly sealed containers to prevent the absorption of atmospheric carbon dioxide, which can form carbonic acid and subsequently react with any basic components, leading to a pH increase.
-
Use High-Purity Water: Prepare solutions using deionized or distilled water to avoid introducing alkaline impurities.[6]
Data Presentation: Solubility of Chromium(III) Hydroxide as a Function of pH
The solubility of chromium(III) hydroxide is governed by its solubility product constant (Ksp). The Ksp for Cr(OH)₃ is approximately 1.6 x 10⁻³⁰.[7] This value can be used to calculate the molar solubility of Cr³⁺ at different pH values.
| pH | Molar Solubility of Cr³⁺ (mol/L) |
| 4 | 1.6 x 10⁰ |
| 5 | 1.6 x 10⁻³ |
| 6 | 1.6 x 10⁻⁶ |
| 7 | 1.6 x 10⁻⁹ |
| 8 | 1.6 x 10⁻¹² |
| 9 | 1.6 x 10⁻¹⁵ |
| 10 | 1.6 x 10⁻¹⁸ |
Note: This table represents the calculated theoretical solubility and may vary based on ionic strength and the presence of other complexing agents.
Visualization: Troubleshooting pH-Induced Precipitation
Caption: Workflow for troubleshooting pH-induced precipitation.
Issue 2: Temperature-Induced Formation of Insoluble Complexes
Symptoms:
-
A green precipitate or a viscous green syrup forms after heating the solution.[8]
-
The solution color changes from violet to green upon heating.[3]
-
The precipitate is difficult to redissolve by simple acidification.
Causality: Heating this compound solutions promotes the formation of sulfato-complexes, where sulfate ions from the solution coordinate directly with the chromium(III) ion. These complexes are often less soluble than the corresponding aqua complexes. Furthermore, elevated temperatures accelerate the processes of olation and oxolation, which are polymerization reactions that form larger, bridged chromium hydroxo and oxo species. These polymers are often kinetically inert and can be very difficult to redissolve.
Troubleshooting Protocol:
-
Cooling: Immediately cool the solution to room temperature.
-
Dilution and Acidification: Dilute the solution with cold, deionized water and then attempt to redissolve the precipitate by slowly adding a dilute acid as described in the previous section.
-
Extended Stirring: If the precipitate does not readily dissolve, continue stirring the acidified solution at room temperature for an extended period (several hours to days), as the depolymerization of olated and oxolated species can be slow.
-
Chelating Agents: If the precipitate persists, the addition of a chelating agent may be necessary to break down the polymeric structures.
Preventative Measures:
-
Temperature Control: Avoid heating this compound solutions above 40°C whenever possible.[3] If heating is necessary, do so for the shortest duration required.
-
Use of Chelating Agents: For applications where heating is unavoidable, consider the prophylactic addition of a chelating agent to stabilize the chromium(III) ions and prevent polymerization.
Data Presentation: General Effect of Temperature on this compound Solubility
| Temperature | Observation |
| < 40°C | Hydrated this compound is generally soluble, forming a violet or green solution. |
| > 40°C | Increased risk of forming less soluble green sulfato-complexes and polymers. |
| > 70°C | Dehydration of the octadecahydrate to the pentadecahydrate can occur.[4] |
| > 700°C | Decomposition of anhydrous this compound to chromium(III) oxide.[3] |
Visualization: Olation and Oxolation Process
Caption: Simplified representation of olation and oxolation.
Advanced Topics
Preventing Precipitation with Chelating Agents
For applications requiring enhanced stability, particularly at elevated temperatures or over long storage periods, the use of chelating agents can be highly effective. Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, creating a stable, soluble complex.
Recommended Chelating Agents:
-
Citrate: Citric acid and its conjugate base, citrate, are effective chelating agents for chromium(III).[8][9] The formation of stable Cr(III)-citrate complexes can prevent the formation of hydroxo-bridged polymers.
-
EDTA (Ethylenediaminetetraacetic acid): EDTA is a powerful hexadentate chelating agent that forms a very stable complex with chromium(III).[2] However, the complexation of Cr(III) with EDTA can be slow at room temperature.[10]
Protocol for Using Chelating Agents:
-
Selection: Choose a chelating agent that is compatible with your experimental system.
-
Concentration: The optimal concentration of the chelating agent will depend on the concentration of chromium(III) and the specific application. A molar ratio of chelating agent to chromium(III) of 1:1 or slightly higher is a good starting point.
-
Addition: The chelating agent should be added to the this compound solution before any pH adjustments or heating steps.
-
Equilibration: Allow sufficient time for the chelation reaction to occur. For EDTA, gentle warming may be necessary to accelerate complex formation.
Identifying Unknown Precipitates
When an unknown precipitate forms, a systematic approach can help identify its nature.
Step-by-Step Identification Protocol:
-
Visual Inspection: Note the color and physical appearance of the precipitate.
-
Green or Bluish-Green Gelatinous: Likely chromium(III) hydroxide.[1]
-
Crystalline Solid: Could be a less soluble hydrate of this compound or a double salt.
-
-
Solubility Test in Acid: Add a small portion of the precipitate to a dilute acid (e.g., 0.1 M HCl). If it dissolves to form a clear solution, it is likely chromium(III) hydroxide.
-
Solubility Test in Base: Add a small portion of the precipitate to a concentrated strong base (e.g., 6 M NaOH). Chromium(III) hydroxide is amphoteric and will dissolve in excess strong base to form the green hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻.
-
Advanced Characterization: If the precipitate cannot be identified by these simple tests, more advanced analytical techniques may be required:
-
X-ray Diffraction (XRD): Can identify the crystalline structure of the precipitate.[11]
-
Infrared (IR) Spectroscopy: Can provide information about the functional groups present, helping to distinguish between hydroxides, sulfates, and aqua complexes.[5][12]
-
Thermogravimetric Analysis (TGA): Can determine the water of hydration content in the precipitate.[13]
-
Visualization: Precipitate Identification Flowchart
Caption: A flowchart for the systematic identification of precipitates.
References
-
Brainly. (2023, August 17). What is the solubility of chromium(III) hydroxide, Cr(OH)₃ (K_{sp} = 3.0 \times 10^{-29}), in water? Retrieved from [Link]
-
Generalic, Eni. (2025, February 13). Preparation of Cr2(SO4)3 solution. EniG. Periodic Table of the Elements. Retrieved from [Link]
-
Rai, D., Sass, B. M., & Moore, D. A. (1987). Chromium(III) hydrolysis constants and solubility of chromium(III) hydroxide. Inorganic Chemistry, 26(3), 345–349. Retrieved from [Link]
-
NIST. (n.d.). Chromium potassium sulfate. NIST Chemistry WebBook. Retrieved from [Link]
-
Fendorf, S. E., & Grolimund, D. (2005). Oxidative dissolution of chromium(III) hydroxide at pH 9, 3, and 2 with product inhibition at pH 2. Environmental Science & Technology, 39(15), 5643–5649. Retrieved from [Link]
-
Wang, L., Wei, Q., & Chen, L. (2015). Red-to-blue colorimetric detection of chromium via Cr (III)-citrate chelating based on Tween 20-stabilized gold nanoparticles. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 473, 51-57. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing chromium sulphate.
-
G. Kavitha, & G. Sekaran. (2010). CHROMIUM (III)-CITRATE COMPLEX FROM AQUEOUS SOLUTIONS. Journal of Agroalimentary Processes and Technologies, 16(1), 56-60. Retrieved from [Link]
-
Richard, F. C., & Bourg, A. C. M. (1991). Aqueous geochemistry of chromium: a review. Water Research, 25(7), 807-816. Retrieved from [Link]
-
Study.com. (n.d.). The solubility of Cr(OH)3 is measured and found to be 1.28 x 10^-6 g/L. Use this... Retrieved from [Link]
-
Jacob, K. T., Rao, D. B., & Nelson, H. G. (1979). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. Metallurgical and Materials Transactions B, 10(1), 129-135. Retrieved from [Link]
-
Generalic, Eni. (2025, February 13). Preparation of Cr2(SO4)3 solution. EniG. Periodic Table of the Elements. Retrieved from [Link]
-
Allen. (n.d.). The K_(SP) for Cr(OH)_(3) is 1.6xx10^(-30). The molar solubility of this compound in water is. Retrieved from [Link]
-
Wang, L., Wei, Q., & Chen, L. (2015). Red-to-blue colorimetric detection of chromium via Cr (III)-citrate chelating based on Tween 20-stabilized gold nanoparticles. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 473, 51-57. Retrieved from [Link]
-
Sciencemadness Wiki. (2018, November 6). Chromium(III) sulfate. Retrieved from [Link]
-
S. Kavitha, & G. Sekaran. (2012). Removal of Chromium with The Complexing Agents from Industrial Effluents. International Journal of Modern Engineering Research, 2(5), 3296-3300. Retrieved from [Link]
-
Wikipedia. (n.d.). Chromium(III) hydroxide. Retrieved from [Link]
-
Jacob, K. T., Rao, D. B., & Nelson, H. G. (1978). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. NASA Technical Reports Server. Retrieved from [Link]
-
Georgia College. (n.d.). Investigation of the removal of chromium (III) from seawater using EDTA encapsulated in silica sol-gel matrix. Knowledge Box. Retrieved from [Link]
-
Wikipedia. (n.d.). Chromium(III) sulfate. Retrieved from [Link]
-
Kantar, C., Ari, C., & Keskin, C. S. (2015). Comparison of different chelating agents to enhance reductive Cr(VI) removal by pyrite treatment procedure. Water Research, 76, 125-135. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BASIC CHROMIUM SULPHATE. Retrieved from [Link]
-
YouTube. (2025, February 25). Ksp for Cr(OH)3 is 1.6 × 10–30. What is the molar solubility of this salt in water? Retrieved from [Link]
-
Bodolosky-Bettis, S. A., & Barlag, R. (2019). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 96(10), 2296-2300. Retrieved from [Link]
-
Suchikh, A. S., Klyamer, D. D., & Basova, T. V. (2018). X-Ray Diffraction Study of Crystal Structure and Thin Films of Chromium(II) Phthalocyaninate. Macroheterocycles, 11(4), 433-438. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of EDTA on the extractability of Cr(III) in the micelle... Retrieved from [Link]
-
Ye, Y., et al. (2020). Enhanced removal of chromium(III) for aqueous solution by EDTA modified attapulgite: Adsorption performance and mechanism. Journal of Colloid and Interface Science, 570, 108-117. Retrieved from [Link]
-
PubChem. (n.d.). Chromium trihydroxide. Retrieved from [Link]
-
YouTube. (2021, June 18). Qualitative analysis of chromium (III). Retrieved from [Link]
-
Shizume, K., Hatada, N., & Uda, T. (2020). Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials. ACS Omega, 5(23), 13521-13527. Retrieved from [Link]
-
Clifton, J. R. (1970). Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 74A(1), 41. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of EDTA on soluble plus exchangeable fraction in Cr(III) contaminated soils. Retrieved from [Link]
-
Scribd. (n.d.). Identifying Cations Flowchart. Retrieved from [Link]
-
IWA Publishing. (2023, January 20). Adsorptive removal of Cr(III)–EDTA chelate from an aqueous solution by magnetic mesoporous silica microspheres. Water Science & Technology. Retrieved from [Link]
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University of California, Davis. (n.d.). Inorganic Qualitative Analysis. Retrieved from [Link]
-
George, W. O. (1971). The infrared spectra of chromium (III) acetylacetonate and chromium (III) malondialdehyde. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(2), 265-277. Retrieved from [Link]
-
Scribd. (n.d.). Flowchart For The Analysis of Cations in Salts: Blue Green Brown. Retrieved from [Link]
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Wiley-VCH. (1998). A Practical Guide for the Preparation of Specimens for X-Ray Fluorescence and X-Ray Diffraction Analysis. Retrieved from [Link]
-
Scribd. (n.d.). Testing For Cations Flow Chart. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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Drawell. (n.d.). The Ultimate Guide to XRD - From Theory to Practice. Retrieved from [Link]
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N. G. S. N. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Retrieved from [Link]
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Shinde, S. R., et al. (2007). Using x-ray diffraction to identify precipitates in transition metal doped semiconductors. arXiv. Retrieved from [Link]
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Technical Support Center: Optimizing the Dissolution of Chromic Sulfate
Welcome to the Technical Support Center for Chromic Sulfate. This guide is designed for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize the dissolution process effectively. This resource is structured to address common challenges and frequently asked questions, ensuring that your experimental setup is both efficient and reliable.
I. Understanding this compound: More Than Just a Green Powder
This compound, or chromium(III) sulfate, is not a single, uniform entity. Its behavior in solution is critically dependent on its hydration state and whether it is a neutral or basic salt. Understanding the specific form you are working with is the first and most crucial step in achieving successful dissolution.
Key Characteristics of Common this compound Forms
| Property | Anhydrous this compound (Cr₂(SO₄)₃) | Hydrated this compound (e.g., Cr₂(SO₄)₃·18H₂O) | Basic this compound (e.g., Cr(OH)(SO₄)) |
| Appearance | Reddish-brown crystals[1] | Violet or green crystals/powder[1] | Dark green powder[2] |
| Solubility in Water | Insoluble[1] | Soluble[1] | Soluble, especially in hot water[3] |
| Typical Use | Less common in lab preparations | Reagent for solution preparation[4] | Leather tanning, mordant[2][5] |
Note: The degree of hydration can vary (x can range from 0 to 18), which significantly impacts solubility and color.[6][7]
II. Troubleshooting Common Dissolution Problems
This section addresses the most frequent issues encountered when preparing this compound solutions. The troubleshooting guide is designed as a logical workflow to help you identify and resolve the problem systematically.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound dissolution.
III. Frequently Asked Questions (FAQs)
Q1: My this compound powder is labeled as hydrated, but it won't dissolve in water. What's wrong?
A1: This is a common and frustrating problem. Here are the likely causes and solutions:
-
Mislabeled or Aged Product: The product might be mislabeled, or if it's an old stock, the hydrated salt may have effloresced (lost water of hydration) over time, converting it to the insoluble anhydrous form.[8] If you observe a reddish-brown tint rather than a distinct violet or green, this is a strong possibility. The best solution is to procure a fresh supply of a known hydrated salt.
-
Formation of a Passivation Layer: Sometimes, the surface of the powder can form a less soluble layer. Try grinding a small amount of the powder to expose fresh surfaces before adding it to the solvent.
Q2: My violet this compound solution turned green upon heating. Is this a problem?
A2: Not necessarily a problem, but it is a significant chemical change. The violet color of a fresh this compound solution is due to the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[6] Upon heating, water ligands are replaced by sulfate ions from the solution, forming green-colored "sulfato-complexes" like [Cr(H₂O)₅(SO₄)]⁺.[9] These green complexes are often kinetically inert (less reactive), which can be an issue if you are using the Cr(III) ion for subsequent reactions.[1] This change can take days or even weeks to revert at room temperature.[1]
-
Recommendation: If the specific chromium complex is important for your experiment, avoid heating above 60°C. If you need to gently heat to aid dissolution, do so for the shortest time possible.
Q3: Why is my solution becoming cloudy or forming a precipitate, even though the powder is dissolving?
A3: This is likely due to the hydrolysis of the chromium(III) ion. The [Cr(H₂O)₆]³⁺ ion is acidic and can deprotonate water ligands, especially as the pH rises.[9][10] This leads to the formation of insoluble chromium hydroxide or hydroxo-complexes, such as [Cr(H₂O)₃(OH)₃], which appear as a precipitate.[11] This process becomes significant at a pH above 4.[12]
-
Solution: To prevent this, ensure your dissolution medium is slightly acidic. Adding a small amount of dilute sulfuric acid can help maintain a low pH and prevent the formation of these insoluble species.[13]
Q4: What is "basic chromium sulfate" and how does its dissolution differ?
A4: Basic chromium sulfate is a complex salt containing hydroxide (OH⁻) groups, with a general formula like Cr(OH)(SO₄).[3] It is extensively used in the leather tanning industry.[14] Due to the presence of the hydroxide group, its dissolution behavior can be more sensitive to pH. It is generally soluble in water, and its solubility is often enhanced in hot water.[3] For applications like leather tanning, it is dissolved to create a "tanning liquor," and the pH is carefully controlled throughout the process.[14]
Q5: Can I use tap water to dissolve this compound?
A5: It is strongly recommended to use deionized or distilled water. Tap water contains various ions, including chlorides and carbonates, and its pH can be neutral to slightly alkaline. Carbonate ions can react with the acidic [Cr(H₂O)₆]³⁺ to form the same chromium hydroxide precipitate you would get with sodium hydroxide.[6] Using purified water provides a controlled system and avoids these unwanted side reactions.
IV. Experimental Protocols
Protocol 1: Standard Preparation of a 0.1 M this compound Solution
This protocol is for preparing 1 Liter of a 0.1 M solution using chromium(III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O, Molar Mass: 716.45 g/mol ).
Materials:
-
Chromium(III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O)
-
Deionized water
-
1000 mL Beaker
-
1000 mL Volumetric flask (Class A)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Calculate the required mass: For a 0.1 M solution, the required mass is 71.65 g.
-
Weigh the solute: Accurately weigh approximately 71.65 g of Cr₂(SO₄)₃·18H₂O.
-
Initial Dissolution: Add approximately 800 mL of deionized water to the 1000 mL beaker. Place the magnetic stir bar in the beaker and place it on the magnetic stirrer.
-
Add the Solute: Slowly add the weighed this compound to the water while stirring. A vortex should be visible, indicating adequate mixing.
-
Gentle Heating (Optional): If dissolution is slow, gently warm the solution to 40-50°C on a hot plate stirrer. Do not exceed 60°C to avoid the formation of green sulfato-complexes.[1]
-
Cooling: Once the solid is completely dissolved, remove the beaker from the heat and allow the solution to cool to room temperature.
-
Final Volume Adjustment: Carefully transfer the solution to the 1000 mL volumetric flask. Rinse the beaker several times with small amounts of deionized water, adding the rinsings to the flask to ensure a complete transfer.
-
Dilute to the Mark: Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled storage bottle. Store in a cool, dark place.
Dissolution Enhancement Workflow
Caption: Workflow for enhancing the dissolution rate of this compound.
V. The Science Behind Dissolution: Key Concepts
A deeper understanding of the aqueous chemistry of Chromium(III) is essential for mastering its dissolution.
Hydrolysis and pH
In an aqueous solution, the Cr³⁺ ion exists as the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺. This complex is acidic, meaning it can donate protons (H⁺) in a series of hydrolysis reactions:
-
[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺ (pKa ≈ 4)[15]
-
[Cr(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Cr(H₂O)₄(OH)₂]⁺ + H₃O⁺
-
[Cr(H₂O)₄(OH)₂]⁺ + H₂O ⇌ + H₃O⁺
As the pH of the solution increases (i.e., H₃O⁺ is removed), the equilibrium shifts to the right, favoring the formation of hydroxo-complexes. The neutral complex, [Cr(H₂O)₃(OH)₃], is insoluble and precipitates out of solution.[11] This is why maintaining a slightly acidic environment is crucial for preventing cloudiness and ensuring complete dissolution.
Formation of Sulfato-Complexes
The substitution of water ligands by sulfate ions is a temperature-dependent process.
[Cr(H₂O)₆]³⁺ (violet) + SO₄²⁻ ⇌ [Cr(H₂O)₅(SO₄)]⁺ (green) + H₂O
This reaction is an example of anation. The green sulfato-complex is kinetically more stable (less reactive) than the violet aqua-complex.[1] While this may not affect applications where only the elemental chromium concentration is important, it can significantly impact experiments where the reactivity of the chromium complex is critical.
VI. References
-
How Does pH Impact Ionic Compound Solubility? (2023). YouTube. [Link]
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Stünzi, H., & Marty, W. (1983). Early stages of the hydrolysis of chromium(III) in aqueous solution. 1. Characterization of a tetrameric species. Inorganic Chemistry, 22(15), 2145–2150. [Link]
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Bretti, C., et al. Chromium(III) hydrolysis constants . NECTAR COST. [Link]
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Thompson, G. A., & Marty, W. (1984). Early stages of the hydrolysis of chromium(III) in aqueous solution. 4. The stability constants of the hydrolytic dimer, trimer, and tetramer at 25.degree.C and I = 1.0 M. Inorganic Chemistry, 23(17), 2669–2674. [Link]
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Spiccia, L., Stünzi, H., & Marty, W. (1984). Early stages of the hydrolysis of chromium(III) in aqueous solution. 2. Kinetics of dimerization of the aqua ion. Inorganic Chemistry, 23(17), 2664–2669. [Link]
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Chromium(III) coordination chemistry . Science made alive. [Link]
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Clark, J. (2023). Chemistry of Chromium . Chemguide. [Link]
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Clark, J. (2023). Reactions of the Hexaaqua Ions with Hydroxide Ions . Chemguide. [Link]
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BASIC CHROMIUM SULPHATE . Ataman Kimya. [Link]
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LibreTexts. (2019). 16.4: The Effects of pH on Solubility . Chemistry LibreTexts. [Link]
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LibreTexts. (2023). 17.5: Factors that Affect Solubility . Chemistry LibreTexts. [Link]
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17.6 pH Effects on Solubility . Chad's Prep®. [Link]
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Plakatouras, J. C., & Raptopoulou, C. P. (2007). Kinetics and Mechanisms of the Chromium(III) Reactions with 2,4- and 2,5-Dihydroxybenzoic Acids in Weak Acidic Aqueous Solutions. Molecules, 12(7), 1468–1483. [Link]
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Chromium(III) sulfate . Crystal growing wiki. [Link]
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Chromium(III) sulfate . Sciencemadness Wiki. [Link]
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High-Quality Basic Chromium Sulphate for Leather Tanning . B2BMAP. [Link]
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Danilov, F. I., & Protsenko, V. S. (2021). Kinetics and Mechanism of Electrochemical Reactions Occurring during the Chromium Electrodeposition from Electrolytes Based on Cr(III) Compounds: A Literature Review. Materials, 14(21), 6436. [Link]
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Jacob, K. T., Rao, D. B., & Nelson, H. G. (1978). Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. Metallurgical Transactions B, 9(2), 331-336. [Link]
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PREPARATION OF INORGANICCOMPOUNDS . NCERT. [Link]
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LibreTexts. (2020). 8.3.9: Reactions of the Hexaaqua Ions with Hydroxide Ions . Chemistry LibreTexts. [Link]
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Blanco, C., Hernando, J. M., & Mateo, M. (1989). Kinetics and mechanisms of the reaction of chromium(III) and 2,4-hexanedione in aqueous solution. Canadian Journal of Chemistry, 67(8), 1305-1309. [Link]
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Complex Ions: The chemistry of Chromium Complexes . (2013). YouTube. [Link]
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Bjerrum, N. (1915). Kinetics of Complex Formation. I. The Chromium (III)-thiocyanate System. Zeitschrift für anorganische und allgemeine Chemie, 92(1), 1-28. [Link]
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Preparation of Solutions . Imam Abdulrahman Bin Faisal University. [Link]
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Rîpă, R., & Puşcaşiu, M. (2018). Distribution of Soluble and Insoluble Chemical Species of Chromium (III) and (VI) in Aqueous Solutions. Revista de Chimie, 69(7), 1735-1741. [Link]
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chromium(III) sulfate . chemister.ru. [Link]
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Removal of chromium from chrome-tanned leather wastes . Google Patents.
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Musa, A. E., & Gasmelseed, G. A. (2023). Reducing chromium discharge in tanning: The salt-free chrome tanning process. GSC Advanced Research and Reviews, 15(1), 015-020. [Link]
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Chromium Sulfate Basic . Henan Chemger Group Corporation. [Link]
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LibreTexts. (2021). 5: Properties of Hydrates (Experiment) . Chemistry LibreTexts. [Link]
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Laboratory Solution Preparation | Inorganic & Analytical Chemistry . (2020). YouTube. [Link]
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Trausel, F., et al. (2014). A Review on the Properties of Salt Hydrates for Thermochemical Storage. Energy Procedia, 57, 474-481. [Link]
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Zhang, Y., et al. (2023). Development and Characteristics Analysis of Novel Hydrated Salt Composite Adsorbents for Thermochemical Energy Storage. Materials, 16(18), 6296. [Link]
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Pel, L., et al. (2015). Experimental studies for the cyclability of salt hydrates for thermochemical heat storage. Journal of Energy Storage, 4, 84-91. [Link]
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LibreTexts. (2023). 2505 Hydrates . Chemistry LibreTexts. [Link]
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managing pH levels in chromic sulfate tanning baths
A-Level Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical resource for managing pH levels in chromic sulfate tanning baths. It is designed for professionals who require a deep, mechanistic understanding of the process to troubleshoot experiments and ensure reproducible, high-quality outcomes.
Introduction: The Central Role of pH in Chrome Tanning
Chrome tanning is the most widely used method for producing stable, high-quality leather. The entire process hinges on the controlled, sequential manipulation of pH to facilitate the diffusion of chromium(III) salts into the collagen matrix and subsequently fix them by inducing cross-linking.[1][2] An incorrect pH at any stage can lead to irreversible defects in the final product, such as a coarse grain, uneven tanning, or poor chromium uptake.[3][4] This guide will dissect the critical pH control points, provide solutions to common problems, and offer standardized protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "basification" in the context of chrome tanning?
A1: Basification is the crucial step where the pH of the tanning bath is gradually increased after the initial penetration of the acidic chrome salts into the pelt.[4] This increase in pH activates the chromium complexes, allowing them to form stable cross-links with the carboxyl groups of the collagen fibers, which is the fundamental chemistry of tanning.[5][6]
Q2: Why is the initial "pickling" step at a low pH necessary?
A2: The pickling process acidifies the pelt to a pH range of 2.5-3.0.[7][8][9] This low pH suppresses the reactivity of the collagen's carboxyl groups by keeping them protonated.[7] This allows the chromium tanning salts, which are less reactive at this pH, to penetrate uniformly throughout the cross-section of the hide without prematurely fixing on the surface.[6][8]
Q3: What are the consequences of a rapid pH increase during basification?
A3: A rapid or uncontrolled increase in pH can cause "surface fixation" or "case hardening."[3][10] The chromium complexes become highly reactive too quickly, causing them to bind excessively to the outer layers of the hide. This blocks further penetration of the tanning agent into the interior, resulting in an under-tanned or untanned middle layer, poor leather quality, and uneven dyeing characteristics.[3][6]
Q4: What is the difference between using Sodium Bicarbonate and Magnesium Oxide for basification?
A4: Sodium bicarbonate (NaHCO₃) is highly soluble and can raise the pH very quickly, risking surface fixation if not added in multiple, small, carefully controlled doses.[3][5][11] Magnesium oxide (MgO), due to its low solubility, acts as a slow-release alkali.[5][11] It provides a more gradual and controlled pH increase, which is often preferred for ensuring uniform chromium fixation throughout the pelt.[3][5][12]
Q5: What is the target final pH for a chrome tanning bath?
A5: The typical target end pH for the basification process is in the range of 3.6 to 4.2.[5][6] This pH range is optimal for achieving sufficient cross-linking and stability of the collagen fibers, resulting in well-tanned leather, often referred to as "wet blue."[6]
Experimental Workflow & Critical pH Control Points
The following diagram illustrates the critical stages of the chrome tanning process and their corresponding pH ranges. Precise control at each transition is paramount for success.
Caption: Critical pH stages in the this compound tanning process.
Troubleshooting Guide
This section addresses specific issues that may arise from improper pH management during your experiments.
Problem 1: Greenish stains or marbled appearance on the wet blue leather.
-
Question: My tanned pelts show uneven, greenish patches after basification. What is the likely cause?
-
Answer: This is a classic sign of rapid, localized pH increases.[11] When a fast-acting alkali like sodium bicarbonate is added improperly (e.g., all at once or without sufficient mixing), it creates "pockets" of high pH in the tanning liquor.[11] In these zones, chromium precipitates and fixes aggressively on the surface, leading to the characteristic marbled or stained appearance.[11]
-
Causality: At a pH above 5.0, the basicity of chromium sulfate complexes increases significantly, leading to larger, less soluble chromium species that have poor penetration and a greener color.[11]
-
Corrective Action:
-
If the process is ongoing, ensure maximum mechanical agitation to homogenize the float.
-
For future batches, switch to a slow-release basifying agent like magnesium oxide.[11][12]
-
If using sodium bicarbonate, it must be pre-dissolved and added in at least 4-6 separate portions, with 15-20 minutes of drumming between each addition to allow for equilibration.[13]
-
-
Preventative Measure: Implement a dosing protocol that ensures a smooth, gradual rise in pH. Mechanical dosing pumps can remove human error.[3] Using self-basifying chrome powders, which contain a slow-release alkali, is another excellent preventative strategy.[3]
Problem 2: The center of the pelt is stiff and appears untanned.
-
Question: After tanning, a cross-section of my sample reveals a well-tanned surface but a raw, stiff streak in the middle. Why did this happen?
-
Answer: This indicates incomplete penetration of the chromium salt before basification was initiated or proceeded too quickly. The low pH pickling stage was likely insufficient in duration or acidity, or the pH was raised before the chrome had fully diffused through the entire thickness of the pelt.
-
Causality: The purpose of the low pH pickle (pH 2.5-3.0) is to suppress chromium's reactivity to allow for its complete and uniform penetration.[6][8] If the pH is increased prematurely, the chromium complexes will fix on the surface and in the outer layers, effectively blocking the tanning agent from reaching the center.[6][10]
-
Corrective Action: This defect is generally irreversible in the affected sample.
-
Preventative Measure:
-
Verify the pH of your pickle bath is consistently between 2.5 and 3.0.[9]
-
Increase the duration of the chrome penetration step before starting basification. A common check is to cut a small piece from the thickest part of the pelt; the chrome should have penetrated evenly, showing a uniform light green color throughout the cross-section.
-
Ensure the basification is slow and controlled, allowing time for the chrome within the fiber network to react evenly as the pH rises.
-
Problem 3: Low chromium exhaustion from the tanning bath.
-
Question: My post-tanning liquor has a high concentration of residual chromium. What factors related to pH could cause this?
-
Answer: Poor chromium exhaustion is often linked to an insufficient final pH or issues with the basification curve. If the final pH of the bath does not adequately reach the target range of 3.8-4.2, the reactivity of the chromium complexes will not be high enough to ensure maximum fixation to the collagen.[5]
-
Causality: The cross-linking reaction between chromium and collagen is highly pH-dependent. The availability of ionized carboxyl groups on collagen, which are the primary reaction sites, increases as the pH rises from the pickle range to the final tanning range.[5][7] An incomplete basification means fewer available binding sites and less reactive chromium, leaving more chrome unused in the float.
-
Corrective Action: The pH of the bath can be carefully re-adjusted upwards with a dilute alkali solution, and the run time can be extended. However, this may not fully recover the desired uptake.
-
Preventative Measure:
-
Accurately calculate and weigh the required amount of basifying agent.
-
Monitor the pH of the bath at regular intervals throughout the basification process to ensure it is following the desired curve and reaches the target endpoint.
-
Consider the temperature of the bath, as higher temperatures (around 35-40°C) can also promote more efficient chrome uptake in the final stages.[5]
-
Key Process Parameters and Data
| Process Stage | Parameter | Recommended Range | Rationale & Significance |
| Pickling | Float pH | 2.5 - 3.0[7][8] | Suppresses collagen reactivity to allow for full, even penetration of chrome tanning salts. Prevents surface fixation. |
| Neutral Salt (NaCl) | ≥ 6% Baumé[7][8][9] | Prevents acid swelling of the collagen fibers, which would damage the hide structure. | |
| Chrome Tanning | Initial pH (after BCS addition) | ~2.8 - 3.2 | The natural pH of a 33% basic chromium sulfate solution. Low reactivity allows for continued diffusion.[7] |
| Basification | Final Float pH | 3.8 - 4.2[5][6] | Optimal pH for activating chromium complexes and promoting covalent cross-linking with collagen carboxyl groups for fixation. |
| Rate of pH Increase | Slow & Gradual | A smooth, controlled increase prevents localized pH spikes, ensuring uniform fixation and avoiding stains.[3][6] | |
| Temperature | 35 - 40 °C[5] | Increased temperature at the end of basification enhances the rate and efficiency of chromium fixation. |
Protocols
Protocol 1: pH Measurement of Tanning Liquor
Accurate pH measurement is non-negotiable for process control.
Equipment:
-
Calibrated pH meter with a glass electrode
-
Standard buffer solutions (pH 4.01, 7.00, 10.01)[14]
-
Beakers
-
Stirring rod
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using a two or three-point calibration with standard buffers (e.g., 4.01 and 7.00 for acidic measurements). Ensure the buffer temperature is close to the sample temperature.[15]
-
Sample Collection: Carefully extract a representative sample (~50 mL) of the tanning liquor from the drum, avoiding any solid pelt material.
-
Measurement:
-
Rinse the electrode with deionized water and gently blot dry with a lint-free wipe.[15]
-
Immerse the electrode in the sample and stir gently to ensure homogeneity.
-
Allow the reading to stabilize for at least 30-60 seconds before recording the value.
-
For highly concentrated liquors, it may be beneficial to condition the electrode by dipping it in the sample for one minute, blotting, and then immersing in a fresh aliquot for the final reading.[15]
-
-
Cleaning and Storage: After measurement, thoroughly rinse the electrode with deionized water and store it in the appropriate storage solution (typically pH 4 buffer or saturated KCl, per manufacturer's instructions) to keep the membrane hydrated and functional.[15]
Protocol 2: Controlled Basification Using Magnesium Oxide (MgO)
This protocol outlines a method for achieving a gradual pH increase.
Materials:
-
Pickled pelts in chrome tanning float (pH ~2.8-3.2)
-
Magnesium Oxide (MgO), low reactivity grade (0.6 - 0.8% on pelt weight)[5]
-
Water (for slurry)
Procedure:
-
Initial Penetration: Ensure the chrome tanning salt has fully penetrated the pelt cross-section (duration varies by pelt thickness, typically 4-6 hours).
-
Prepare Slurry: Weigh the calculated amount of MgO. Mix it with 10 parts of warm water (e.g., 100g MgO in 1L water) to form a fine, lump-free slurry.
-
Addition: Add the entire MgO slurry to the tanning drum in a single dose.[5]
-
Drumming: Continue drumming. The low solubility of MgO will cause it to react slowly with the acids in the float, resulting in a gradual and controlled increase in pH over several hours.
-
Monitoring:
-
Measure the float pH every 60 minutes.
-
Observe the pH curve as it slowly rises towards the target of 3.8-4.2.
-
The process typically takes 4-8 hours.
-
Optionally, increase the float temperature to 35-40°C during the final 2 hours to maximize chrome exhaustion.[5]
-
Chemical Mechanism of Basification
The following diagram illustrates how increasing pH shifts the equilibrium of chromium complexes, making them more reactive towards collagen.
Caption: Effect of pH on chromium complex reactivity and fixation.
References
-
Pickling and Tanning - Basification / pH of chrome tannage. (n.d.). TFL. Retrieved from [Link]
-
Chrome Tanning. (n.d.). Central Leather Research Institute. Retrieved from [Link]
-
Chrome Management in the Tanyard. (n.d.). United Nations Industrial Development Organization. Retrieved from [Link]
-
Basifying Agents in Chrome-Tanning Processes. (2024). Cromogenia Units. Retrieved from [Link]
- Jackson-Moss, C. (n.d.). pH Control in the Tannery. ISTT.
-
Covington, A. D. (2019). Pickling. In Tanning Chemistry: The Science of Leather. Royal Society of Chemistry. Retrieved from [Link]
-
Products / Processes. (n.d.). CSIR-Central Leather Research Institute. Retrieved from [Link]
-
GSC Online Press. (2023). Reducing chromium discharge in tanning: The salt-free chrome tanning process. Retrieved from [Link]
-
Pickling, Tanning and Basification for Chrome Tanned Leathers. (n.d.). Buckman. Retrieved from [Link]
-
Pickling and Tanning - Salt additions in pickle. (n.d.). TFL. Retrieved from [Link]
-
pH-Sensitive and Chromium-Loaded Mineralized Nanoparticles as a Tanning Agent for Cleaner Leather Production. (2019). ACS Publications. Retrieved from [Link]
-
Fast high-pressure tanning of animal skins by accelerated chromium sulphate complexation. (2025). ResearchGate. Retrieved from [Link]
-
Tanning methods and the danger of using chromium-tanned leathers. (n.d.). Davy Rippner. Retrieved from [Link]
-
Flowers, K. (2016). Is magnesium oxide causing staining?. Leather International. Retrieved from [Link]
-
Wallace, E. L. (1935). Method for measuring the pH of leather using a simple glass-electrode assembly. Journal of Research of the National Bureau of Standards. Retrieved from [Link]
-
Tanning Performance of a Novel Chrome-Free Complex Tanning Agent: Penetration and Distribution. (n.d.). Journals@UC. Retrieved from [Link]
-
The Chemistry of Mineral Tannage. (n.d.). Debag Kimya. Retrieved from [Link]
-
The Impact of PH on Leather Processing: Achieving Desired Outcomes. (2024). BOQU Instrument. Retrieved from [Link]
-
Chrome Tanning: The Evolution, Process, and Impact. (2023). NYC Leather Jackets. Retrieved from [Link]
-
Standard Methods: 4500-H+B: pH in Water by Potentiometry. (n.d.). Standard Methods. Retrieved from [Link]
-
Effect of pH on the Recovery of Chromium with Removal of COD and Colour from Wastewater of Leather Industry. (2017). Research Trend. Retrieved from [Link]
-
Chromium and Leather Research. (n.d.). IULTCS. Retrieved from [Link]
-
The pH of Leather. (2018). Authenticae. Retrieved from [Link]
-
Utilization of Sudanese Magnesium Oxide to Increase Chromium Absorption Efficiency and Reduce Pollution. (2021). Corpus Publishers. Retrieved from [Link]
-
Processing Differences Required for Different Leathers. (n.d.). University of Nairobi. Retrieved from [Link]
-
Leather Cleaning products and pH. (2007). LTT Leather Care. Retrieved from [Link]
-
pH values of different tannery effluent samples vs. DoE standard value. (n.d.). ResearchGate. Retrieved from [Link]
-
Benefits and problems of chrome tanning in leather processing. (2023). ResearchGate. Retrieved from [Link]
Sources
- 1. The Impact of PH on Leather Processing: Achieving Desired Outcomes [boquinstrument.com]
- 2. nycleatherjackets.com [nycleatherjackets.com]
- 3. Pickling and Tanning - Basification / pH of chrome tannage - TFL [tfl.com]
- 4. Basifying Agents in Chrome-Tanning Processes at the ALCA Annual Convention 2024 - Cromogenia Units [cromogenia.com]
- 5. unido.org [unido.org]
- 6. sites.google.com [sites.google.com]
- 7. books.rsc.org [books.rsc.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Pickling and Tanning - Salt additions in pickle - TFL [tfl.com]
- 10. researchgate.net [researchgate.net]
- 11. Is magnesium oxide causing staining? - Leather International [leathermag.com]
- 12. corpuspublishers.com [corpuspublishers.com]
- 13. phpt.uonbi.ac.ke [phpt.uonbi.ac.ke]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. NEMI Method Summary - 4500-H+B [nemi.gov]
Technical Support Center: Chromic Sulfate in Organic Synthesis
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for chromic sulfate applications in organic synthesis. As a Senior Application Scientist, I've seen firsthand the power of chromium-based reagents in forging complex molecular architectures. This compound, Cr₂(SO₄)₃, is often favored as a more environmentally benign and less aggressive alternative to its hexavalent counterparts like chromic acid. However, its coordination chemistry and redox potential are not without subtleties.
This guide is designed to address the specific, practical challenges you may encounter at the bench. We will move beyond textbook mechanisms to tackle the common side reactions and unexpected outcomes that can derail a synthesis. My goal is to provide you with not only solutions but also the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Troubleshooting Guide: Common Side Reactions & Solutions
Issue 1: Inconsistent Catalytic Activity or Complete Reaction Stall
Question: "I'm using this compound as a Lewis acid catalyst for a hetero-Diels-Alder reaction, but my yields are inconsistent, and sometimes the reaction stalls completely. What's causing this variability?"
Answer: This is a frequent issue that typically points to the hydration state and purity of your this compound, which directly impacts its Lewis acidity and solubility.
The Underlying Chemistry: Commercial this compound is available in various hydrated forms, with the most common being the violet [Cr(H₂O)₆]₂ (SO₄)₃·xH₂O (where x can be up to 18). While soluble in water, this complex is often sparingly soluble in common organic solvents. For it to function as a Lewis acid, a water ligand must first dissociate to create a vacant coordination site for your substrate. If the complex is too stable or insoluble in your reaction medium, catalytic activity will be minimal. Furthermore, basic impurities in your substrate or solvent can neutralize the catalyst.
Troubleshooting Protocol:
-
Catalyst Pre-activation & Characterization:
-
Problem: The hydrated form is inactive in your organic solvent.
-
Solution: Attempt to generate a more active, anhydrous, or solvent-coordinated species. A common method involves gently heating the hydrated this compound under vacuum. However, be cautious, as excessive heat can lead to the formation of insoluble chromium oxides.
-
Alternative: Consider an in-situ generation of a more soluble chromium(III) species. For example, the reduction of CrO₃ with an alcohol in the presence of an acid can yield a catalytically active Cr(III) species, though this requires careful handling of Cr(VI) precursors.
-
-
Solvent Selection & Solubility:
-
Problem: Poor solubility of the catalyst in standard non-polar organic solvents (e.g., Toluene, Hexane).
-
Solution: Employ coordinating or polar aprotic solvents that can facilitate the dissolution of the chromium salt. See the table below for suggestions.
-
-
Substrate and Reagent Purity:
-
Problem: Trace amounts of water or basic impurities (e.g., amines from a previous step) are coordinating to the chromium center more strongly than your substrate, effectively poisoning the catalyst.
-
Solution: Rigorously dry all solvents and reagents. Ensure substrates are purified via distillation, recrystallization, or column chromatography to remove coordinating impurities.
-
Table 1: Solvent Effects on this compound Catalysis
| Solvent | Polarity | Coordinating Ability | Typical Outcome |
| Toluene | Low | Low | Poor catalyst solubility; reaction often stalls. |
| Acetonitrile (MeCN) | High | High | Good coordinating solvent, can improve solubility and activity. |
| Tetrahydrofuran (THF) | Medium | Medium | Moderate solubility; may require heating. |
| Dichloromethane (DCM) | Medium | Low | Generally poor solubility unless a phase-transfer catalyst is used. |
Workflow: Diagnosing Catalyst Inactivity
Caption: Troubleshooting workflow for this compound catalyst inactivity.
Issue 2: Over-oxidation and Formation of Ketone Byproducts from an Alcohol Oxidation
Question: "I'm trying to perform a mild oxidation of a primary alcohol to an aldehyde using a Cr(III)-based system, but I'm seeing significant amounts of the corresponding carboxylic acid and other degradation products. I chose Cr(III) to avoid this!"
Answer: This is a classic case of unexpected oxidant behavior. While chromium(III) itself is not a primary oxidant in this context, its interaction with co-reagents or atmospheric oxygen can generate more potent oxidizing species in situ, leading to over-oxidation.
The Underlying Chemistry: Many so-called "Cr(III)-catalyzed" oxidations actually rely on a catalytic cycle where Cr(III) is oxidized to a higher-valent state (like Cr(V) or Cr(VI)) by a stoichiometric "terminal" oxidant (e.g., a peroxide or periodate). It is this transient, high-valent chromium species that oxidizes the alcohol. If the reaction conditions are too harsh or not properly controlled, this potent oxidant will not stop at the aldehyde stage and will proceed to the carboxylic acid.
A key study in the Journal of Organic Chemistry highlights that the combination of Cr(III) salts and periodic acid (H₅IO₆) creates a powerful oxidizing system capable of cleaving C-C bonds and oxidizing primary alcohols to carboxylic acids. The role of Cr(III) is to initiate the catalytic cycle.
Troubleshooting Protocol:
-
Control the Stoichiometry of the Terminal Oxidant:
-
Problem: An excess of the terminal oxidant (e.g., H₂O₂, NaIO₄) is present, driving the reaction past the aldehyde stage.
-
Solution: Carefully control the stoichiometry. Begin with substoichiometric amounts of the terminal oxidant (e.g., 0.95 equivalents) and add it slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to maintain control. Monitor the reaction progress closely by TLC or GC/MS.
-
-
Buffer the Reaction Medium:
-
Problem: The reaction may be generating acidic byproducts that alter the redox potential of the chromium species, favoring over-oxidation.
-
Solution: Add a non-coordinating buffer to the reaction. A common choice is a phosphate buffer or the use of pyridine as a solvent, which can trap protons generated during the oxidation.
-
-
De-gas the Reaction Environment:
-
Problem: In some systems, particularly with coordinating solvents, atmospheric oxygen can participate in the re-oxidation of Cr(III), leading to uncontrolled side reactions.
-
Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). De-gas all solvents prior to use by sparging with the inert gas.
-
Reaction Scheme: Main vs. Side Pathway
Caption: Catalytic cycle showing desired oxidation vs. over-oxidation side reaction.
Frequently Asked Questions (FAQs)
Q1: Can I substitute this compound with other Cr(III) salts like chromium(III) chloride?
A1: Yes, but with caution. While CrCl₃ is also a Lewis acid, the counter-ion can significantly influence the reaction. The sulfate ion (SO₄²⁻) is a weakly coordinating dianion, whereas the chloride ion (Cl⁻) is a harder, more coordinating anion. This can affect the Lewis acidity of the chromium center and its solubility profile. In some cases, the chloride may act as a nucleophile, leading to undesired chlorinated byproducts. A direct substitution will likely require re-optimization of the reaction conditions.
Q2: My reaction mixture turned a deep green/black, and I've isolated an insoluble precipitate. What happened?
A2: This often indicates the formation of chromium oxides or hydroxides, colloquially known as "chrome green." This typically happens under basic conditions or if excessive water is present, leading to the precipitation of species like Cr(OH)₃ or Cr₂O₃. These are generally catalytically inactive and represent a loss of your catalyst from the reaction solution. Ensure your pH is controlled and that you are using anhydrous solvents to prevent this catalyst deactivation pathway.
Q3: Are there any safety concerns specific to using this compound compared to Cr(VI) reagents?
A3: While Cr(III) compounds are significantly less toxic and are not classified as carcinogenic like Cr(VI) compounds, they should still be handled with care. Good laboratory practice is essential. Avoid inhalation of the powder and prevent skin contact by using gloves and a lab coat. The primary risk in reactions is the potential in-situ generation of high-valent chromium species, as discussed in Issue 2. Therefore, the reaction should be treated with the caution appropriate for a potent oxidant. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
References
Technical Support Center: Purification of Technical Grade Chromic Sulfate
Welcome to the Technical Support Center for the purification of technical grade chromic sulfate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity chromium(III) sulfate for their experimental work. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed, validated protocols to address common challenges encountered during the purification process. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the common impurities in technical grade this compound?
-
Why is the color of my this compound solution green instead of violet?
-
What is "basicity" in the context of this compound and why is it important?
-
Which purification method is best for my application?
-
How can I assess the purity of my this compound before and after purification?
-
-
Troubleshooting Guide
-
Issue: Incomplete precipitation of impurities.
-
Issue: Co-precipitation of chromium(III) hydroxide during impurity removal.
-
Issue: Emulsion formation during solvent extraction.
-
Issue: Low yield after recrystallization.
-
Issue: Green-colored crystals obtained after recrystallization.
-
-
Experimental Protocols
-
Protocol 1: Purification by Selective Precipitation of Iron.
-
Protocol 2: Purification by Solvent Extraction.
-
Protocol 3: Purification by Cation Exchange Chromatography.
-
Protocol 4: Final Purification by Recrystallization.
-
-
Analytical Methods
-
Method 1: Spectrophotometric Determination of Iron Impurity.
-
Method 2: Redox Titration for the Determination of Chromium Content.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical grade this compound?
Technical grade this compound is often a byproduct of industrial processes such as chrome tanning of leather or chromate-based oxidations in organic synthesis.[1] Consequently, it can contain a variety of impurities depending on its source. The most prevalent impurities include:
-
Iron(III) sulfate: Due to the use of ferrochrome in the manufacturing process.[1]
-
Sodium sulfate: Often present in significant amounts, as it is a byproduct of the reduction of sodium dichromate.[1]
-
Other metal ions: Such as nickel, manganese, aluminum, and magnesium can also be present in varying concentrations.
-
Insoluble matter: Particulate contaminants from the manufacturing process.
-
Organic residues: From processes like leather tanning.
Q2: Why is the color of my this compound solution green instead of violet?
The color of a chromium(III) sulfate solution is dependent on the coordination of water molecules to the chromium ion. The violet color is characteristic of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, where all six coordination sites are occupied by water.[1] Upon heating or with age, sulfate ions can displace the coordinated water molecules to form sulfato-complexes, which are green.[2] This transformation can be slow to revert.[2] For many applications requiring a well-defined starting material, it is often desirable to have the violet hexaaqua complex.
Q3: What is "basicity" in the context of this compound and why is it important?
Basicity refers to the extent to which the charge on the chromium ion is neutralized by hydroxide (OH⁻) ions. It is typically expressed as a percentage. For example, a 33% basic chromium sulfate can be represented by the formula [Cr₂(H₂O)₆(OH)₄]SO₄.[1] The basicity of this compound is a critical parameter in applications like leather tanning, as it influences the reactivity of the chromium complex with collagen. For laboratory applications requiring a simple chromium salt, a non-basic or low-basicity this compound is usually preferred.
Q4: Which purification method is best for my application?
The choice of purification method depends on the nature and concentration of the impurities, as well as the desired final purity of the this compound.
-
Selective Precipitation: This is a robust method for removing significant amounts of specific impurities, particularly iron. It is often a good first step in the purification process.
-
Solvent Extraction: This technique is effective for the selective removal of metal ion impurities. It can be tailored by choosing specific extractants for target impurities.
-
Ion Exchange Chromatography: This method is excellent for removing trace cationic impurities and for separating different chromium(III) species. It is capable of achieving very high purity.
-
Recrystallization: This is a classic purification technique for solids and is often used as a final "polishing" step to obtain high-purity crystals.
A combination of these methods often yields the best results. For example, an initial precipitation of iron followed by recrystallization.
Q5: How can I assess the purity of my this compound before and after purification?
Several analytical techniques can be employed to determine the purity of your this compound:
-
Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) Spectroscopy: These are highly sensitive methods for quantifying the concentration of various metallic impurities.
-
UV-Visible Spectrophotometry: This can be used to determine the concentration of specific impurities, like iron, after forming a colored complex. It can also be used to monitor the chromium concentration.
-
Titration: The chromium content can be accurately determined by redox titration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete precipitation of impurities. | Incorrect pH of the solution. Insufficient amount of precipitating agent. | Carefully monitor and adjust the pH to the optimal range for the specific impurity. Ensure a slight excess of the precipitating agent is added. |
| Co-precipitation of chromium(III) hydroxide during impurity removal. | The pH of the solution is too high (typically above 5.5-6.0). | Maintain the pH within the optimal range for impurity precipitation while keeping chromium(III) in solution. Use a pH meter for accurate control. |
| Emulsion formation during solvent extraction. | Vigorous shaking of the separatory funnel. High concentration of the solute. | Gently invert the separatory funnel for mixing instead of vigorous shaking. Dilute the aqueous solution if necessary. |
| Low yield after recrystallization. | Too much solvent was used. The solution was not cooled sufficiently. The crystals were not completely collected. | Use the minimum amount of hot solvent required to dissolve the solid. Cool the solution in an ice bath to maximize crystallization. Ensure complete transfer and washing of the crystals during filtration. |
| Green-colored crystals obtained after recrystallization. | Formation of green sulfato-complexes due to heating. | Avoid prolonged heating of the solution. The green form is often less soluble, so fractional crystallization might be used to separate it from the violet form. |
Experimental Protocols
Protocol 1: Purification by Selective Precipitation of Iron
This protocol describes the removal of iron(III) from a this compound solution by selective precipitation using benzoic acid as a complexing agent.[3][4]
Principle: Iron(III) forms an insoluble complex with benzoic acid at a specific pH, while chromium(III) remains in solution.[3][4]
Materials:
-
Technical grade this compound
-
Benzoic acid
-
Ethanol
-
Ammonia solution (e.g., 2 M)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Prepare a solution of technical grade this compound: Dissolve a known amount of technical grade this compound in deionized water to create a concentrated solution (e.g., 100 g/L).
-
Prepare the precipitating agent: Dissolve benzoic acid in ethanol. The molar ratio of benzoic acid to the estimated iron content should be approximately 3:1.[3][4]
-
Reaction Setup: Place the this compound solution in a beaker with a magnetic stir bar and begin stirring. Gently warm the solution to approximately 30°C.[3][4]
-
Addition of Precipitating Agent: Slowly add the benzoic acid solution to the stirring this compound solution.
-
pH Adjustment: Carefully adjust the pH of the solution to 2.5 using the ammonia solution.[3][4] Monitor the pH closely with a calibrated pH meter.
-
Precipitation: Continue stirring for a short period (e.g., 2-5 minutes) to allow for the complete precipitation of the iron-benzoic acid complex.[3][4]
-
Filtration: Separate the precipitate by vacuum filtration through a Büchner funnel.
-
Purified Solution: The filtrate contains the purified this compound. This solution can be used for subsequent purification steps or for crystallization.
Workflow for Selective Precipitation of Iron:
Caption: Workflow for the removal of iron from this compound solution by selective precipitation.
Protocol 2: Purification by Solvent Extraction
This protocol provides a general procedure for the removal of metallic impurities from a this compound solution using a suitable organic extractant.
Principle: Certain organic molecules can selectively chelate with metal ions and extract them from an aqueous phase into an immiscible organic phase.
Materials:
-
Aqueous solution of this compound (from Protocol 1 or dissolved technical grade)
-
Organic solvent (e.g., kerosene, toluene)
-
Extractant (e.g., Di-(2-ethylhexyl)phosphoric acid (D2EHPA) for iron removal)
-
pH adjustment reagents (e.g., dilute sulfuric acid, sodium hydroxide)
-
Separatory funnel
-
pH meter
Procedure:
-
Prepare the Aqueous Phase: Start with the purified this compound solution from the precipitation step or a freshly prepared solution. Adjust the pH to the optimal range for extraction of the target impurity (this will depend on the chosen extractant).
-
Prepare the Organic Phase: Dissolve the extractant in the organic solvent at the desired concentration.
-
Extraction: Transfer a known volume of the aqueous phase and the organic phase to a separatory funnel. Gently invert the funnel for a set period to allow for mass transfer of the impurity into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the lower (aqueous) layer, which contains the purified this compound. The upper (organic) layer now contains the extracted impurity.
-
Multiple Extractions: For higher purity, the aqueous phase can be subjected to further extraction steps with fresh organic phase.
Protocol 3: Purification by Cation Exchange Chromatography
This protocol is suitable for removing trace cationic impurities from a this compound solution.
Principle: Cationic impurities have a stronger affinity for the cation exchange resin than the chromium(III) cations under specific conditions, allowing for their separation.
Materials:
-
This compound solution
-
Strong acid cation exchange resin (e.g., Amberlite IR-120)
-
Chromatography column
-
Eluent (e.g., dilute sulfuric acid)
-
Fraction collector (optional)
Procedure:
-
Prepare the Column: Pack the chromatography column with the cation exchange resin. Wash the resin thoroughly with deionized water.
-
Equilibrate the Column: Pass the eluent (e.g., 0.5 M H₂SO₄) through the column until the pH of the effluent is the same as the eluent.
-
Load the Sample: Carefully load the this compound solution onto the top of the resin bed.
-
Elution: Begin eluting with the chosen eluent. Chromium(III) will start to move down the column.
-
Fraction Collection: Collect the fractions as they elute from the column. The violet band of the [Cr(H₂O)₆]³⁺ ion is typically visible.
-
Analysis: Analyze the collected fractions for chromium and impurity content to identify the pure fractions.
Diagram of Cation Exchange Chromatography Setup:
Caption: A typical laboratory setup for cation exchange chromatography.
Protocol 4: Final Purification by Recrystallization
This protocol is for the final purification of this compound to obtain high-purity crystals.
Principle: The solubility of this compound is dependent on temperature. By dissolving the compound in a minimum amount of hot solvent and then allowing it to cool slowly, pure crystals will form, leaving impurities behind in the mother liquor.
Materials:
-
Purified this compound solution or solid
-
Solvent (e.g., deionized water, ethanol-water mixture)
-
Beaker or Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolution: Place the this compound in a beaker and add a small amount of the chosen solvent. Gently heat the mixture while stirring until the solid is completely dissolved. If starting with a solution, concentrate it by gentle heating.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Once at room temperature, place the beaker in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven.
Analytical Methods
Method 1: Spectrophotometric Determination of Iron Impurity
Principle: Iron(II) forms a stable, colored complex with 1,10-phenanthroline, which can be quantified using a spectrophotometer. Any iron(III) in the sample is first reduced to iron(II).
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Reduction of Iron(III): Add a reducing agent (e.g., hydroxylamine hydrochloride) to the solution to convert all iron to the ferrous (Fe²⁺) state.
-
Complexation: Add a solution of 1,10-phenanthroline and a buffer to adjust the pH to the optimal range for complex formation.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the iron(II)-phenanthroline complex (approximately 510 nm).
-
Quantification: Determine the concentration of iron from a calibration curve prepared using standard iron solutions.[5]
Method 2: Redox Titration for the Determination of Chromium Content
Principle: Chromium(III) is oxidized to chromium(VI) (dichromate), which is then titrated with a standard solution of a reducing agent, such as ferrous ammonium sulfate.
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Oxidation: Oxidize the chromium(III) to chromium(VI) using an oxidizing agent like ammonium persulfate with a silver nitrate catalyst, or by boiling with sodium peroxide.
-
Titration: Titrate the resulting dichromate solution with a standardized solution of ferrous ammonium sulfate using a suitable indicator (e.g., diphenylamine sulfonate).
-
Calculation: Calculate the percentage of chromium in the original sample based on the volume and concentration of the titrant used.
References
-
Wikipedia. (2023). Chromium(III) sulfate. [Link]
-
Sciencemadness Wiki. (2018). Chromium(III) sulfate. [Link]
-
Wu, Y., et al. (2021). Selective Complex Precipitation for Ferro-Chrome Separation From Electroplating Sludge Leaching Solution. Frontiers in Chemistry, 9, 685981. [Link]
-
Asian Journal of Research in Chemistry. (2018). Iron Determination - A Review of Analytical Methods. Asian Journal of Research in Chemistry, 11(4), 834-840. [Link]
Sources
- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 3. Selective Complex Precipitation for Ferro-Chrome Separation From Electroplating Sludge Leaching Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective Complex Precipitation for Ferro-Chrome Separation From Electroplating Sludge Leaching Solution [frontiersin.org]
- 5. ajrconline.org [ajrconline.org]
Technical Support Center: The Effect of Temperature on Chromic Sulfate Reaction Kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for experiments involving the effect of temperature on chromic sulfate reaction kinetics. The information is presented in a comprehensive question-and-answer format to directly address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in this compound reactions, particularly in the context of its most common application: the cross-linking of collagen in leather tanning.
Q1: What is the primary effect of increasing temperature on the reaction between this compound and collagen?
A1: Increasing the temperature of the reaction system primarily accelerates the rate of reaction between the chromium(III) complexes and the carboxyl groups of collagen.[1] This is consistent with the principles of chemical kinetics, where higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. The dominant effect of temperature is on the fixation of chrome to the collagen fibers.[2]
Q2: How does temperature influence the chemical nature of the this compound solution itself?
A2: Temperature plays a crucial role in the hydrolysis and olation of chromium(III) ions in aqueous solutions. As the temperature increases, these processes are enhanced, leading to the formation of larger, polynuclear chromium complexes. These larger complexes are often more effective at cross-linking collagen fibers. However, excessive temperatures can lead to the formation of less reactive "sulfato-complexes," indicated by a color change in the solution from blue-violet to green.[3] This change can take a significant amount of time to revert at room temperature.[3]
Q3: What is "shrinkage temperature" and how is it related to the reaction temperature?
A3: Shrinkage temperature (Ts) is a critical measure of the hydrothermal stability of collagen that has been tanned with this compound.[1][4] It is the temperature at which the leather sample undergoes irreversible shrinkage when heated in water.[4] A higher shrinkage temperature indicates a more effective cross-linking of the collagen fibers. The reaction temperature during the tanning process directly influences the final shrinkage temperature of the leather. Generally, a controlled increase in the tanning temperature leads to a higher shrinkage temperature, signifying a more stable end product.[1][2]
Q4: Is there an optimal temperature for chrome tanning?
A4: While there isn't a single "optimal" temperature for all applications, a common practice in the leather industry is to start the tanning process at a lower temperature (e.g., room temperature) to allow for the penetration of the smaller chromium complexes into the collagen matrix. The temperature is then gradually raised (e.g., to 40°C or higher) to promote the fixation and cross-linking reactions.[1][5] A two-stage temperature change process has been shown to be effective, where an initial tanning at room temperature is followed by a second stage at a higher temperature (≥ 60°C) to enhance the reactivity of Cr(III) with collagen fibers.[6]
Q5: Can high temperatures have negative effects on this compound reactions?
A5: Yes. Excessively high temperatures, especially in combination with high pH, can lead to several undesirable outcomes. These include the potential for the oxidation of trivalent chromium (Cr(III)) to the more toxic hexavalent chromium (Cr(VI)).[7] Additionally, very high temperatures can cause the precipitation of chromium hydroxide, which reduces the amount of chromium available for the desired cross-linking reaction.[8]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound and temperature variations.
| Issue | Possible Cause | Recommended Solution |
| Low Chromium Uptake in the Substrate | 1. Insufficient Temperature: The reaction kinetics may be too slow at lower temperatures, leading to incomplete fixation of the chromium complexes.[1] 2. Formation of Less Reactive Complexes: If the this compound solution was prepared at a high temperature and then cooled, it might contain green, less reactive sulfato-complexes.[3] | 1. Gradual Temperature Increase: Implement a temperature profile where the initial phase is at a lower temperature for penetration, followed by a gradual increase to a higher temperature (e.g., 40-60°C) to promote fixation.[1][6] 2. Solution Equilibration: Allow the this compound solution to equilibrate at the desired reaction temperature before introducing the substrate. If the solution is green, allowing it to stand for an extended period may help it revert to the more reactive blue-violet form.[3] |
| Inconsistent Shrinkage Temperature Results | 1. Poor Temperature Control: Fluctuations in the reaction temperature can lead to non-uniform cross-linking and, consequently, variable shrinkage temperatures. 2. Uneven Penetration of Chromium: If the temperature is raised too quickly, the chromium complexes may react preferentially with the surface of the substrate, leaving the interior less tanned. | 1. Use a Controlled Temperature Bath: Employ a water bath or other temperature-controlled apparatus to maintain a stable and uniform reaction temperature. 2. Optimize the Temperature Ramp Rate: Gradually increase the temperature to allow for sufficient time for the chromium complexes to penetrate the substrate before fixation occurs. |
| Precipitation in the Reaction Vessel | 1. Excessive Temperature and/or pH: High temperatures, particularly when combined with an increase in pH (basification), can lead to the precipitation of chromium hydroxide.[8] 2. Localized "Hot Spots": Uneven heating of the reaction vessel can create localized areas of high temperature, promoting precipitation. | 1. Careful Control of Basification: If the process involves increasing the pH, do so slowly and with constant agitation, while carefully monitoring the temperature. 2. Ensure Uniform Heating: Use a well-stirred reaction vessel and a reliable heating method to avoid the formation of "hot spots." |
| Color of the Final Product is Uneven | 1. Non-uniform Reaction Rate: Temperature gradients within the reaction vessel can cause different reaction rates in different areas, leading to uneven color. 2. Premature Fixation of Chromium: A rapid increase in temperature can cause the chromium to fix to the surface of the substrate before it has fully penetrated, resulting in a darker surface and a lighter interior. | 1. Improve Agitation: Ensure thorough and continuous mixing of the reaction mixture to maintain a uniform temperature throughout. 2. Follow a Gradual Temperature Profile: Allow for a sufficient penetration phase at a lower temperature before raising the temperature to initiate fixation. |
Section 3: Experimental Protocols
This section provides a detailed methodology for investigating the effect of temperature on the kinetics of this compound cross-linking of collagen.
Protocol 1: Determining the Effect of Temperature on Shrinkage Temperature
Objective: To quantify the relationship between the tanning reaction temperature and the hydrothermal stability (shrinkage temperature) of the resulting collagen matrix.
Materials:
-
This compound (basic, 33% basicity)
-
Collagen substrate (e.g., pickled sheepskin or bovine hide)
-
Sodium chloride
-
Sodium bicarbonate
-
Distilled water
-
Temperature-controlled water bath with agitation
-
Shrinkage temperature testing apparatus
-
pH meter
Procedure:
-
Preparation of Tanning Solution:
-
Prepare a standard chrome tanning solution. For example, dissolve a specific amount of this compound in distilled water to achieve a desired concentration (e.g., 8% w/v).
-
Add sodium chloride to the solution to prevent acid swelling of the collagen (e.g., 8% w/v).
-
Adjust the initial pH of the solution to approximately 2.8-3.0.
-
-
Tanning Process:
-
Divide the collagen substrate into equal-sized pieces.
-
Place each piece in a separate reaction vessel containing the tanning solution.
-
Place the reaction vessels in temperature-controlled water baths set to different temperatures (e.g., 25°C, 35°C, 45°C, and 55°C).
-
Allow the tanning to proceed for a set period (e.g., 6 hours) with constant agitation.
-
-
Basification:
-
After the initial tanning period, gradually increase the pH of each solution to approximately 3.8-4.0 by slowly adding a sodium bicarbonate solution. This process, known as basification, increases the reactivity of the collagen and promotes the fixation of chromium.
-
Continue the reaction for an additional period (e.g., 4 hours) at the respective temperatures.
-
-
Washing and Aging:
-
Remove the tanned collagen from the solutions and wash thoroughly with water.
-
Allow the samples to age for 24 hours in a controlled environment.
-
-
Shrinkage Temperature Measurement:
-
Cut a small strip from each tanned collagen sample.
-
Determine the shrinkage temperature of each sample using a standard shrinkage temperature testing apparatus. This typically involves heating the sample in water at a controlled rate and observing the temperature at which it shrinks.[4]
-
Data Analysis:
-
Plot a graph of the tanning temperature versus the corresponding shrinkage temperature.
-
Analyze the trend to determine the effect of temperature on the hydrothermal stability of the tanned collagen.
Section 4: Data Presentation
The following table summarizes the expected relationship between key reaction parameters and temperature based on available literature.
| Temperature | Chromium Uptake (%) | Reaction Rate | Shrinkage Temperature (°C) | Potential Issues at High Temperatures |
| Low (e.g., 20-25°C) | Lower | Slower | Lower | Incomplete tanning, poor fixation |
| Moderate (e.g., 35-45°C) | Higher | Faster | Higher | Optimal range for many applications |
| High (e.g., >50°C) | Can be high, but may decrease if precipitation occurs | Much faster | Can be very high, but may decrease with improper control | Precipitation of chromium hydroxide, risk of Cr(VI) formation, uneven tanning |
Note: The actual values will depend on the specific experimental conditions, including the type of collagen, concentration of reactants, and duration of the reaction.
Section 5: Visualizing the Process
Diagram 1: Simplified Chromium-Collagen Cross-linking Pathway
Caption: Workflow for analyzing the effect of temperature.
References
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Monitoring and optimisation of chromium uptake in tanning process in leather manufacture by using spectrophotometry. (n.d.). SciSpace. Retrieved from [Link]
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THE EFFECT OF HEATING TIME ON THE THERMAL STABILITY OF CHROME-TANNED LEATHER. (n.d.). ResearchGate. Retrieved from [Link]
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Long-Term Releasing Kinetics of Chromium from Leather. (n.d.). Journals@UC. Retrieved from [Link]
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The Effect of Heating Time on the Thermal Stability of Chrome-Tanned Leather. (2020). ResearchGate. Retrieved from [Link]
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MONITORING AND OPTIMISATION OF CHROMIUM UPTAKE IN TANNING PROCESS IN LEATHER MANUFACTURE BY USING SPECTROPHOTOMETRY. (2017). International Scientific Publications. Retrieved from [Link]
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Kinetic model of the thermal pyrolysis of chrome tanned leather treated with NaOH under different conditions using thermogravimetric analysis. (2015). PubMed. Retrieved from [Link]
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Tanning. (2019). The Royal Society of Chemistry. Retrieved from [Link]
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Two-stage Temperature Change Chrome Tanning: A More Sustainable Tanning Process. (n.d.). Semantic Scholar. Retrieved from [Link]
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Tanning methods and the danger of using chromium-tanned leathers. (n.d.). Davy Rippner. Retrieved from [Link]
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The release kinetics of chromium. (2021). Leather International. Retrieved from [Link]
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The Evolution of Leather Tanning: Methods, Chemicals, and Sustainability. (2023). LinkedIn. Retrieved from [Link]
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Tanning leather 9780854041701, 0854041702. (n.d.). DOKUMEN.PUB. Retrieved from [Link]
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Determining leather shrinkage temperature. (n.d.). SATRA. Retrieved from [Link]
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Chromium(III) sulfate. (2018). Sciencemadness Wiki. Retrieved from [Link]
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INFLUENCE OF GLYCERIN ON DENATURATION TEMPERATURE OF CHROME- AND VEGETABLE-TANNED LEATHER. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
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The Chemistry of the Leather Industry. (n.d.). nzic.org.nz. Retrieved from [Link]
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Kinetic model of the thermal pyrolysis of chrome tanned leather treated with NaOH under different conditions using thermogravimetric analysis. (2015). ResearchGate. Retrieved from [Link]
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Shrunken leather - leather shrinkage. (n.d.). . Retrieved from [Link]
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INVESTIGATION ON THE RELEASE KINETICS OF CHROME FROM FINISHED CHROME TANNED LEATHER. (n.d.). Qucosa - SLUB. Retrieved from [Link]
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Is a vegetable-tanned leather more heat resistant than Chrome tanned leather? (2023). Quora. Retrieved from [Link]
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Optimization of Chromium Removal Conditions from Tanned Leather Waste for Collagen Valorization. (2023). MDPI. Retrieved from [Link]
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Measurement of shrinkage temperature. (n.d.). ResearchGate. Retrieved from [Link]
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Chrome Tanning. (n.d.). CSIR. Retrieved from [Link]
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Optimization of the Chrome Tanning Process: Influence of Three Types of Commercially Available Masking Agents. (n.d.). Society of Leather Technologists & Chemists. Retrieved from [Link]
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Chrome Tanning. (n.d.). Gusti Leder. Retrieved from [Link]
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Reducing chromium discharge in tanning: The salt-free chrome tanning process. (2023). GSC Online Press. Retrieved from [Link]
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Phase diagram of aqueous solutions. (a) Solute concentration versus... (n.d.). ResearchGate. Retrieved from [Link]
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Reducing chromium discharge in tanning: The salt-free chrome tanning process. (2023). GSC Advanced Research and Reviews. Retrieved from [Link]
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Reducing chromium discharge in tanning: The salt-free chrome tanning process. (n.d.). GSC Online Press. Retrieved from [Link]
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a more sustainable chrome tanning process with high chrome exhaustion. (n.d.). allpi. Retrieved from [Link]
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Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. (1979). SciSpace. Retrieved from [Link]
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Chrome Uptake and Thermal Stability of Wet Blue Leather Tanned by Static and Rotating Drum. (2024). TEXTILE & LEATHER REVIEW. Retrieved from [Link]
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Stability of chromium (III) sulfate in atmospheres containing oxygen and sulfur. (n.d.). CORE. Retrieved from [Link]
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Direct advanced oxidation process for chromium(III) with sulfate free radicals. (n.d.). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Experimental Results with Chromic Sulfate
For researchers, scientists, and professionals in drug development and material science, chromic sulfate is a powerful reagent, primarily utilized for its exceptional ability to cross-link proteins. Its most prominent application is in the leather industry, where it stabilizes collagen fibers, but its principles are relevant in biochemical and materials research for creating stable protein-based structures.[1][2][3][4][5][6] However, obtaining reliable and reproducible results hinges on rigorous validation. The complex aqueous chemistry of chromium(III) and mounting environmental scrutiny demand a self-validating experimental approach.
This guide provides an in-depth framework for validating experiments involving this compound, moving beyond mere procedural steps to explain the underlying scientific rationale. We will use the well-established process of leather tanning as a practical case study to illustrate these validation principles, comparing this compound's performance against a common alternative to provide a comprehensive analytical perspective.
Part 1: The Foundational Chemistry of Aqueous Chromium(III)
Understanding the behavior of this compound in solution is the bedrock of experimental design and validation. When dissolved in water, the chromium(III) ion, Cr³⁺, does not exist in isolation. It coordinates with water molecules to form the hexa-aqua complex, [Cr(H₂O)₆]³⁺. The subsequent reactions of this complex dictate its cross-linking efficacy.
Hydrolysis and Olation: The Path to Cross-Linking
The process begins with hydrolysis, where the aqua complexes donate protons, progressively forming various hydroxo species.[7][8] This is a pH-dependent equilibrium. As the pH increases, this process is favored, reducing the overall positive charge on the chromium complexes and making them less soluble.
This is followed by olation , a critical process where hydroxo-bridged chromium polymers are formed. These larger, polynuclear chromium complexes are the primary agents responsible for cross-linking with protein functional groups (e.g., carboxyl groups in collagen). Insufficient olation leads to poor cross-linking, while excessive polymerization can result in precipitation and uneven treatment. Controlling the pH (a process known as basification in tanning) is therefore not just a step, but the primary means of directing the formation of the active cross-linking species.[9]
Caption: The pH-dependent pathway from monomeric Cr(III) to active cross-linking polymers.
Part 2: A Practical Case Study: Validation in Protein Cross-Linking (Chrome Tanning)
We will now apply these principles to a tangible experimental workflow. The objective is to cross-link collagen within a protein matrix (a hide pelt in this case) and validate both the efficiency of the process and the quality of the final product.
Experimental Workflow: Lab-Scale Chrome Tanning
This protocol provides a framework for treating a protein substrate with this compound.
-
Substrate Preparation: The protein matrix (e.g., collagen sheet, animal hide) is prepared by soaking in a saline solution to ensure proper hydration. It is then treated with a formic and sulfuric acid solution (pickling) to lower the pH to ~2.5-3.0. This acidic environment ensures that the small, monomeric chromium complexes can fully penetrate the substrate without prematurely reacting on the surface.
-
Chromium Penetration: The substrate is agitated in a solution of basic this compound. The low pH ensures the chromium species remain small and non-reactive, allowing for complete and even penetration.
-
Basification (Cross-linking Activation): The pH of the solution is gradually raised by the slow addition of a mild base, such as sodium bicarbonate or magnesium oxide. This controlled pH increase initiates the hydrolysis and olation cascade within the protein matrix, forming the larger, reactive polynuclear chromium complexes that create stable cross-links with the collagen's carboxyl groups.[3]
-
Finalization: The system is left to equilibrate, ensuring maximum cross-linking. The final pH is typically targeted between 3.8 and 4.2. The substrate is then washed extensively to remove any unbound chromium.
Validation Protocols: A Self-Validating System
To ensure the experiment was successful, we must quantify both the cause (chromium uptake) and the effect (stability).
Protocol A: Determining Total Chromium Content
This protocol quantifies the amount of chromium successfully bound to the substrate, a direct measure of process efficiency. Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) spectroscopy are standard, highly accurate methods.[10][11]
-
Step 1: Sample Preparation (Digestion):
-
Take a precisely weighed, dried sample of the cross-linked material (e.g., 0.1 g).
-
Place the sample in a digestion vessel.
-
Add a mixture of concentrated nitric acid and perchloric acid.
-
Heat the vessel according to a programmed digestion schedule until the organic matter is destroyed and a clear, colored solution remains.
-
Cool the solution and dilute it to a known volume (e.g., 50 mL) with deionized water. This solution now contains the chromium ions from the sample.
-
-
Step 2: Instrument Calibration:
-
Prepare a series of standard solutions with known chromium concentrations from a certified reference material.
-
Generate a calibration curve by measuring the absorbance (for AA) or emission intensity (for ICP) of each standard. The curve must have a correlation coefficient (R²) of >0.995 for accuracy.
-
-
Step 3: Sample Analysis:
-
Analyze the digested sample solution using the calibrated instrument.
-
The instrument software will use the calibration curve to determine the chromium concentration in the digested solution.
-
-
Step 4: Calculation:
-
Calculate the percentage of chromium oxide (Cr₂O₃) in the original solid sample based on the concentration measured and the dilution factors used. This result validates the chromium uptake.
-
Protocol B: Speciation Analysis for Hexavalent Chromium (Cr(VI))
While this compound is Cr(III), harsh oxidative conditions could potentially generate traces of the highly toxic and regulated Cr(VI).[12] Validating its absence is a critical safety and environmental checkpoint. The standard colorimetric method is EPA 7196A.[13][14]
-
Step 1: Sample Leaching:
-
Soak a known weight of the cross-linked material in an alkaline extraction buffer (pH 9-9.5) for a specified time to leach out any soluble Cr(VI).[15]
-
Filter the solution to remove any solid particles.
-
-
Step 2: Color Development:
-
Step 3: Spectrophotometric Measurement:
Protocol C: Assessing Cross-Linking Efficacy via Hydrothermal Stability
The most direct measure of successful protein cross-linking is the increase in its hydrothermal stability, quantified by the shrinkage temperature (Ts). This is the temperature at which the material's structure begins to break down when heated in water.
-
Step 1: Sample Preparation: Cut a small, uniform strip from the cross-linked material.
-
Step 2: Measurement:
-
Clamp the sample strip in a specialized apparatus and submerge it in water.
-
Heat the water at a controlled rate (e.g., 2°C per minute).[1]
-
Observe the sample closely. The temperature at which the sample visibly shrinks or contracts is recorded as the shrinkage temperature (Ts).
-
-
Step 3: Validation:
-
An untanned collagen matrix typically has a Ts of around 60-65°C.
-
A properly chrome-tanned material should exhibit a Ts well above 100°C, indicating the formation of extensive, stable cross-links.[1]
-
Caption: Integrated workflow for experimental treatment and subsequent multi-faceted validation.
Part 3: Comparative Analysis with Alternatives
To provide objective context for your results, it is essential to compare them against an alternative. Aldehyde-based synthetic tanning agents (syntans) or mineral tanning agents like aluminum sulfate are common chromium-free alternatives.[2][3][19] While often considered more environmentally benign, their performance characteristics differ significantly.
The same validation protocols must be applied to the alternative method to generate a fair, data-driven comparison. For aluminum tanning, Protocol A would be adapted to quantify aluminum uptake via ICP, while Protocol C (Shrinkage Temperature) remains the universal measure of cross-linking efficacy.
Data Presentation: Performance Comparison
| Feature | This compound | Aluminum Sulfate (Alternative) | Rationale for Discrepancy |
| Shrinkage Temp. (Ts) | > 100°C | ~75-80°C | Cr(III) forms more numerous and stable polynuclear bridged complexes, leading to superior hydrothermal stability. |
| Cross-linking Agent Uptake | Typically 60-80% | Highly variable, often lower | The complexing chemistry of sulfate with chromium promotes stronger and more efficient fixation to collagen.[1] |
| Final Product Stability | High (Permanent Cross-links) | Moderate (Cross-links can be partially reversible) | The coordinate bonds formed by aluminum with collagen are generally weaker than those formed by chromium. |
| Environmental Concern | Chromium in effluent | Aluminum in effluent; generally considered less toxic than chromium. | Both require stringent wastewater treatment, but Cr(VI) risk adds complexity to chromium processes. |
Part 4: Safety and Handling of this compound
Trustworthiness in scientific reporting includes demonstrating safe laboratory practices. This compound, while less toxic than Cr(VI) compounds, still requires careful handling.[20][21][22][23][24]
| Category | Requirement |
| Personal Protective Equipment (PPE) | Safety goggles with side shields, nitrile gloves, lab coat.[20][24] Use a respirator if dust generation is unavoidable.[22] |
| Handling & Storage | Store in tightly closed containers in a cool, well-ventilated area.[20] Avoid contact with strong oxidizing agents.[20] |
| Spill & Emergency Procedures | Evacuate the area. Collect spilled powder with non-sparking tools and place in a sealed container for disposal.[20][21] Emergency eyewash and shower stations must be readily available.[20][22] |
| First Aid | Eyes: Immediately flush with water for at least 15 minutes.[20][24] Skin: Wash affected area with soap and water.[20][24] Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[22][24] |
By integrating these validation protocols and comparative analyses into your research, you create a self-validating system that enhances the trustworthiness and authority of your findings. This rigorous approach ensures that results are not only accurate but also scientifically sound, reproducible, and placed in the proper context for your peers in the scientific community.
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A Comparative Guide to Protein Precipitation: Chromic Sulfate vs. Aluminum Sulfate
For researchers, scientists, and professionals in drug development, protein precipitation is a fundamental technique for isolating and concentrating target proteins from complex mixtures. The choice of precipitating agent is paramount, as it directly influences yield, purity, and the biological activity of the final product. While traditional methods using ammonium sulfate or organic solvents are well-documented, the use of trivalent metal salts like chromic sulfate and aluminum sulfate offers an alternative approach. This guide provides an in-depth, objective comparison of the performance of this compound and aluminum sulfate for protein precipitation, supported by mechanistic insights and practical experimental protocols.
The Principle of Protein Precipitation by Trivalent Metal Salts
Protein precipitation is fundamentally a process of reducing a protein's solubility to the point of aggregation and separation from the solution. Trivalent metal ions, such as chromium(III) (Cr³⁺) and aluminum(III) (Al³⁺), primarily induce precipitation through the neutralization of surface charges on proteins[1]. At a pH above their isoelectric point (pI), most proteins carry a net negative charge due to the deprotonation of acidic amino acid residues like aspartic and glutamic acid. The positively charged Cr³⁺ and Al³⁺ ions interact with these negative charges, effectively reducing the electrostatic repulsion between protein molecules. This allows for weaker attractive forces, such as van der Waals and hydrophobic interactions, to predominate, leading to protein aggregation and precipitation.
An additional mechanism, particularly at near-neutral or slightly alkaline pH, is the formation of insoluble metal hydroxides (Cr(OH)₃ and Al(OH)₃). These gelatinous precipitates can enmesh protein molecules in a process sometimes referred to as "sweep coagulation," further enhancing their removal from the solution[2].
Mechanism of Action: A Closer Look
The interaction of trivalent metal ions with proteins is a complex process governed by factors such as pH, ionic strength, and the specific amino acid composition of the protein surface.
This compound: The Cr³⁺ ion is known to form coordination complexes with functional groups on protein surfaces. Studies on chromium-protein interactions have shown that Cr(III) can bind to both the free carboxyl and amino groups of proteins[3]. This cross-linking of protein molecules by chromium ions is a key driver of precipitation. The formation of these stable protein-chromium complexes effectively creates larger aggregates that are insoluble.
Aluminum Sulfate: Similarly, the Al³⁺ ion interacts with negatively charged residues on the protein surface. The formation of aluminum-protein complexes neutralizes the protein's charge, leading to aggregation[1]. At physiological pH, aluminum ions can also hydrolyze to form insoluble aluminum hydroxide, which can co-precipitate with proteins[4].
Diagram of the Precipitation Mechanism
Caption: General mechanism of protein precipitation by trivalent metal sulfates.
Comparative Performance: this compound vs. Aluminum Sulfate
Direct comparative studies on the efficacy of chromic versus aluminum sulfate for general protein precipitation are not extensively documented in scientific literature. However, based on their chemical properties and available data on their interactions with proteins and other biomolecules, we can infer their respective strengths and weaknesses.
| Feature | This compound | Aluminum Sulfate |
| Precipitation Efficiency | Potentially high due to strong coordination complex formation with proteins. | Variable; a study on metal hydroxides showed aluminum hydroxide to be less efficient than zinc or ferric hydroxides for serum protein precipitation[2]. |
| Selectivity | May exhibit some selectivity based on the density of surface carboxyl groups. | Likely less selective, with precipitation being more generally driven by charge neutralization and hydroxide formation. |
| Optimal pH | The optimal pH for chromium (III) precipitation as a hydroxide is around 8.6, though protein precipitation may occur at a lower pH[5]. | The effective pH range for coagulation with alum is generally between 5.5 and 7.5[1]. |
| Protein Recovery | Potentially high, but may be protein-dependent. | May be lower for some proteins compared to other metal salts[2]. |
| Downstream Compatibility | Residual chromium can interfere with certain analytical techniques and may be a concern for therapeutic applications due to its potential toxicity. | Residual aluminum can also interfere with downstream analyses like mass spectrometry and may have neurotoxic effects[1][6]. |
| Cost | Generally more expensive and less commonly used than aluminum sulfate. | Relatively inexpensive and widely available. |
Experimental Protocols
The following are generalized protocols for protein precipitation using chromic and aluminum sulfate. It is crucial to optimize these protocols for your specific protein of interest and sample matrix.
Protocol 1: Protein Precipitation using this compound
-
Reagent Preparation:
-
Prepare a 1 M stock solution of this compound (Cr₂(SO₄)₃) in deionized water. Warm gently and stir to dissolve. Allow to cool to room temperature.
-
Prepare a suitable wash buffer (e.g., a buffer with the same composition as the sample buffer, but without the protein).
-
Prepare a resuspension buffer appropriate for your downstream application.
-
-
Precipitation Procedure:
-
Start with a clarified protein solution, centrifuged or filtered to remove any initial particulate matter.
-
Cool the protein sample to 4°C.
-
Slowly add the 1 M this compound stock solution dropwise to the protein sample while gently stirring. The optimal final concentration will need to be determined empirically, but a starting range of 10-100 mM is recommended.
-
Incubate the mixture at 4°C for 30-60 minutes with gentle agitation.
-
Centrifuge the sample at 10,000 x g for 15-20 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant. The efficiency of precipitation can be determined by analyzing the supernatant for remaining protein.
-
-
Washing and Resuspension:
-
Wash the protein pellet by adding 1-2 volumes of cold wash buffer. Gently resuspend the pellet and centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the washed pellet in the desired volume of resuspension buffer.
-
Protocol 2: Protein Precipitation using Aluminum Sulfate
-
Reagent Preparation:
-
Prepare a 1 M stock solution of aluminum sulfate (Al₂(SO₄)₃) in deionized water.
-
Prepare a wash buffer and a resuspension buffer as described in Protocol 1.
-
-
Precipitation Procedure:
-
Begin with a clarified protein solution at 4°C.
-
While gently stirring, add the 1 M aluminum sulfate stock solution dropwise to the protein sample. A final concentration range of 10-100 mM is a good starting point for optimization[1].
-
Incubate the mixture at 4°C for 30-60 minutes with gentle agitation.
-
Pellet the precipitated protein by centrifugation at 10,000 x g for 15-20 minutes at 4°C.
-
Carefully collect the supernatant for analysis of precipitation efficiency.
-
-
Washing and Resuspension:
-
Wash the protein pellet with 1-2 volumes of cold wash buffer, followed by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in the appropriate resuspension buffer.
-
Experimental Workflow
Caption: A generalized workflow for protein precipitation using trivalent metal sulfates.
Practical Considerations and Decision-Making
Choosing between chromic and aluminum sulfate requires careful consideration of the experimental goals, the nature of the target protein, and downstream applications.
-
For high-value therapeutic proteins, the potential for residual metal ion contamination and its toxicological implications may render both options less favorable than more established methods like ammonium sulfate precipitation, unless a highly efficient and validated metal removal step is incorporated.
-
In proteomics sample preparation, where the goal is often to remove highly abundant proteins, the selectivity of the precipitating agent is key. While neither chromic nor aluminum sulfate is as well-characterized for selective precipitation as techniques like isoelectric precipitation, their performance for specific protein subsets may be worth investigating. However, interference with mass spectrometry is a significant concern[1].
-
For initial, crude purification steps, where the primary goal is to concentrate a protein from a dilute solution, the cost-effectiveness of aluminum sulfate may be an advantage.
Decision-Making Workflow
Caption: A workflow to guide the selection of a protein precipitation agent.
Conclusion
This compound and aluminum sulfate represent less conventional but potentially useful reagents for protein precipitation. Their primary mechanism of action involves the neutralization of protein surface charges by trivalent cations, leading to aggregation. While this compound may offer higher efficiency due to the formation of stable coordination complexes, aluminum sulfate is a more cost-effective option.
The lack of direct comparative studies necessitates a cautious and empirical approach when considering these agents. Researchers must carefully optimize conditions such as pH and precipitant concentration for their specific application. Furthermore, the potential for residual metal ion contamination and its impact on downstream analyses or therapeutic use is a critical consideration that may favor more established precipitation methods. As with any protein purification technique, a thorough validation of the chosen method is essential to ensure the desired yield, purity, and preservation of protein function.
References
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Zhitkovich, A. (2010). Mechanism of DNA-protein cross-linking by chromium. PubMed Central. Retrieved from [Link]
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Zhitkovich, A. (2010). Mechanism of DNA-protein cross-linking by chromium. PubMed. Retrieved from [Link]
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OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. (n.d.). Semantic Scholar. Retrieved from [Link]
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MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Retrieved from [Link]
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Allumiqs. (n.d.). Size Dependence for Protein Precipitation: Optimized Conditions for Efficient Recovery of Low-Mass Proteins in the ProTrap XG. Retrieved from [Link]
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Allumiqs. (n.d.). Optimized Protein Recovery During Solvent Precipitation Depends on Salt Type. Retrieved from [Link]
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Electronic Journal of Biotechnology. (2020). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell hom. Retrieved from [Link]
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MDPI. (2022). Alteration of Biomolecular Conformation by Aluminum—Implications for Protein Misfolding Disease. Retrieved from [Link]
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Semantic Scholar. (n.d.). Mechanisms of Chromium Action: Low-Molecular-Weight Chromium-Binding Substance. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Mechanism of interaction of Al3+ with the proteins composition of photosystem II. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Simple and Reliable Method To Precipitate Proteins from Bacterial Culture Supernatant. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of supplementation with an amylopectin/ chromium complex and.... Retrieved from [Link]
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ResearchGate. (n.d.). Chromium concentration in the supernatant solution vs pH for the three precipitating agents (after 4 hours settling). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protein Precipitation Using Ammonium Sulfate. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Analytical Insights into Protein–Alum Interactions and Their Impact on Conformational Epitope. Retrieved from [Link]
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Quora. (2024). Proteins are precipitated by salts of which metal?. Retrieved from [Link]
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MDPI. (2022). Aluminum Stress Induces Irreversible Proteomic Changes in the Roots of the Sensitive but Not the Tolerant Genotype of Triticale Seedlings. Retrieved from [Link]
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comparative analysis of different grades of chromic sulfate
An In-Depth Comparative Analysis of Basic Chromic Sulfate Grades for Scientific Applications
Introduction: Beyond a Simple Tanning Agent
Chromium(III) sulfate, particularly in its "basic" forms, stands as a cornerstone chemical in several industrial and research sectors, most notably in the leather tanning industry.[1][2] Its unparalleled ability to stabilize collagen fibers through cross-linking imparts durability, thermal resistance, and flexibility to leather, a feat that alternative methods often struggle to replicate with the same efficacy and cost-effectiveness.[3][4][5] However, for researchers, scientists, and drug development professionals, understanding that not all chromic sulfates are created equal is paramount. The term "grade" in this context refers to specific physicochemical properties that dictate the reactivity, efficacy, and suitability of the compound for a given application.
This guide provides a comprehensive comparative analysis of different grades of basic this compound (BCS). Moving beyond a simple product description, we will delve into the core chemical principles governing their performance, present detailed experimental protocols for their evaluation, and offer field-proven insights into selecting the appropriate grade. Our analysis is grounded in the understanding that the performance of a this compound grade is intrinsically linked to its chemical composition, primarily its chromium oxide (Cr₂O₃) content and, most critically, its basicity .
Defining the Grades: Critical Physicochemical Parameters
The efficacy of basic this compound is not merely a function of its chromium content but rather a complex interplay of several key parameters. An understanding of these is essential for interpreting performance data and making informed decisions.
-
Chromium (III) Oxide (Cr₂O₃) Content : This parameter, typically ranging from 21% to 26%, indicates the concentration of the active tanning species.[6][7][8] A higher Cr₂O₃ content generally correlates with a greater potential for collagen cross-linking. It is a primary determinant of the quantity of the agent required for a specific process.
-
Basicity : Perhaps the most crucial yet complex parameter, basicity refers to the percentage of the anionic charge on the chromium complex that is satisfied by hydroxyl (OH⁻) ions as opposed to sulfate (SO₄²⁻) ions.[9][10][11] Standard grades often have a basicity of 33%, while others are available at higher basicities, such as 42% or 50%.[9] Basicity governs the size and charge of the chromium complexes in solution.
-
Low Basicity (e.g., <33%) : Characterized by smaller, more cationic chromium complexes. These smaller complexes can more easily penetrate the dense collagen fiber network of a hide.
-
High Basicity (e.g., >40%) : Leads to the formation of larger, polynuclear chromium complexes through a process called "olation." These larger complexes are more reactive and fix more rapidly to the collagen, but their penetration is slower.[12]
-
-
pH of Solution : The pH of a this compound solution is inherently linked to its basicity. Different grades will produce different pH values when dissolved in water, typically in the range of 2.5 to 4.0.[13] Precise pH control is critical during the tanning process to manage the reactivity of both the chromium complexes and the collagen itself.[4]
-
Hexavalent Chromium (Cr⁶⁺) Content : The presence of hexavalent chromium, a known toxic and carcinogenic substance, is a critical quality control parameter.[9][14] Reputable industrial grades will specify a negligible or non-detectable level of Cr⁶⁺, ensuring safety for both handlers and the environment.[10]
Comparative Performance Analysis in Leather Tanning
To illustrate the practical implications of these parameters, we present a comparative analysis of three representative grades of basic this compound in the context of leather tanning.
| Parameter | Grade A (Standard) | Grade B (High Basicity) | Grade C (Economy/Low Purity) | Causality & Scientific Rationale |
| Cr₂O₃ Content | 25-26% | 25-26% | 21-23% | Higher Cr₂O₃ provides a greater concentration of the active tanning agent. |
| Basicity | 33% | 42% | 33% | Higher basicity promotes the formation of larger, more reactive polynuclear chromium complexes. |
| Penetration Rate | Moderate | Slow | Moderate | Smaller complexes in lower basicity solutions diffuse more readily into the collagen matrix.[12] |
| Fixation Rate | Moderate | Fast | Moderate | Larger, highly reactive complexes bind more rapidly to the carboxyl groups of collagen.[4] |
| Shrinkage Temp. | >100°C | >100°C | ~95-100°C | A direct measure of hydrothermal stability imparted by the density of Cr-collagen cross-links.[3] |
| Cr Uptake | 70-80% | 80-90% | 60-70% | Higher basicity and reactivity lead to more efficient exhaustion of chromium from the solution.[3] |
| Leather Fullness | Good | Excellent | Moderate | Larger chromium complexes can fill the voids within the fiber structure more effectively. |
| Grain Tightness | Excellent | Good | Moderate | Rapid surface fixation from high basicity grades can sometimes lead to a looser grain if not properly controlled. |
Experimental Protocols for Performance Validation
The following section details the methodologies required to validate the performance claims in the preceding table. These protocols are designed to be self-validating and are based on established industry and scientific standards.
Experiment 1: Determination of Hydrothermal Stability (Shrinkage Temperature)
This test is the definitive measure of tanning efficacy. It determines the temperature at which the leather's fibrous structure collapses, indicating the degree of stabilization achieved.
Methodology (Adapted from ISO 3380):
-
Sample Preparation: Cut a 50mm x 2mm strip of tanned leather from a consistent location on the hide.
-
Apparatus: A shrinkage temperature tester, typically consisting of a heated water bath, a sample holder with a graduated scale, and a thermometer.
-
Procedure:
-
Clamp the sample in the holder and immerse it in the water bath at room temperature.
-
Apply a small, consistent weight to the sample.
-
Heat the water at a controlled rate (e.g., 2°C per minute).
-
Observe the sample closely. The shrinkage temperature is the temperature at which the sample begins to shrink, indicated by a sudden movement of the pointer on the scale.
-
Record the temperature to the nearest degree Celsius. Repeat for at least three samples per grade and average the results.
-
Causality: The cross-links formed by chromium(III) with collagen prevent the protein chains from denaturing and shrinking when heated. A higher shrinkage temperature directly correlates to a greater number and stability of these cross-links.[3]
Experimental Workflow: Leather Tanning & Analysis
Caption: Workflow from raw hide to performance analysis of chrome-tanned leather.
Experiment 2: Analysis of Chromium Uptake
This protocol quantifies the amount of chromium that has been fixed to the leather, providing a measure of the tanning agent's efficiency and the potential environmental load of the effluent.
Methodology:
-
Sample Preparation: Take a known weight (approx. 1 gram) of dried, tanned leather.
-
Acid Digestion:
-
Place the sample in a digestion tube.
-
Add a mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄) (e.g., 4:1 v/v).
-
Heat the sample in a digestion block, gradually increasing the temperature until the solution is clear and colorless. This process destroys the organic matrix, leaving the chromium in solution.
-
-
Quantification:
-
Cool the digested sample and dilute it to a known volume (e.g., 50 mL) with deionized water.
-
Analyze the chromium concentration using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
Prepare a calibration curve using certified chromium standards to ensure accuracy.
-
-
Calculation: Express the result as a percentage of the initial chromium offered to the hide.
Causality: The efficiency of chromium uptake is directly related to the reactivity of the chromium species (governed by basicity) and the process conditions (pH, temperature).[3] Higher uptake signifies a more efficient and environmentally friendly process.
Experiment 3: Characterization of Basic this compound Grades
Accurate characterization of the starting material is essential for reproducible results.
Methodology for Cr₂O₃ Content (Permanganate Titrimetry, adapted from ASTM E342-11): [15]
-
Decomposition: A known weight of the BCS sample is decomposed by fusion with sodium peroxide.
-
Oxidation: The sample is dissolved and acidified. The chromium(III) is oxidized to chromium(VI) (chromate) using an oxidizing agent like silver nitrate and ammonium persulfate.
-
Reduction: A measured excess of a standard ferrous ammonium sulfate (FAS) solution is added to reduce the Cr(VI) back to Cr(III).
-
Titration: The excess, unreacted FAS is back-titrated with a standardized potassium permanganate (KMnO₄) solution. The endpoint is indicated by a persistent pink color.
-
Calculation: The amount of FAS consumed by the chromate is determined by difference, from which the original Cr₂O₃ content is calculated.
Methodology for Basicity Determination:
-
Solution Preparation: Dissolve a known weight of BCS in deionized water.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 N HCl) to a specific pH endpoint (e.g., pH 2.0), using a pH meter to monitor the titration.
-
Calculation: The basicity is calculated based on the amount of acid required to neutralize the hydroxyl groups associated with the chromium complexes.
Logical Relationship: Basicity and Tanning Action
Caption: The influence of basicity on chromium complex size and its effect on tanning.
Authoritative Grounding and Field Insights
The choice between a standard (33%) and a high (e.g., 42%) basicity grade is a critical decision based on the desired outcome. Standard basicity grades offer a balanced approach, providing good penetration followed by effective fixation upon basification. This makes them versatile for a wide range of leather types.
High basicity grades are often used in specialized applications where rapid fixation is desired, or in "self-basifying" systems that reduce process steps.[5] The larger molecular complexes they form can result in leather with enhanced fullness and softness.[16] However, their use requires careful control; if the pH of the hide is not sufficiently low, these reactive species can fix prematurely on the surface, leading to "case hardening," where the exterior is over-tanned and the interior is under-tanned.[12] This is a prime example of why understanding the causality behind experimental choices is vital. The selection of a pickling protocol, for instance, must be designed to sufficiently lower the hide's pH to allow for the penetration of even high-basicity tanning agents before fixation is initiated.
Conclusion
The comparative analysis of different grades of basic this compound reveals a nuanced landscape where performance is dictated by precise chemical parameters. Chromium oxide content determines the potency, but it is the basicity that governs the kinetics and quality of the tanning process. A standard 33% basicity grade provides a reliable and balanced performance for most applications, while higher basicity grades offer advantages in terms of fixation speed and leather fullness, albeit with the need for more stringent process control. For researchers and professionals, a thorough characterization of the this compound grade, coupled with empirical performance testing as outlined in this guide, is not merely best practice—it is essential for achieving reproducible, high-quality results and optimizing processes for both efficacy and environmental stewardship.
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A Senior Application Scientist's Guide to Chrome-Free Leather Tanning: A Comparative Analysis
The leather industry has long relied on basic chromium sulfate as its primary tanning agent, a process that accounts for approximately 90% of global leather production.[1] The resulting "wet-blue" leather is lauded for its versatility, high hydrothermal stability, and excellent physical properties. However, mounting environmental regulations and concerns over chromium-containing effluent and the potential for oxidation of Cr(III) to the more toxic Cr(VI) have catalyzed intensive research into viable alternatives.
This guide provides an in-depth comparison of the leading alternatives to chromic sulfate, designed for researchers and material scientists. We will move beyond a simple listing of options to explore the underlying chemistry, provide comparative performance data, and detail experimental protocols. Our focus is on the production of "wet-white" leather—a semi-finished stage produced using chrome-free methods that yield a characteristic off-white color.[2][3][4]
Vegetable Tanning: The Traditional, Sustainable Cornerstone
Vegetable tanning is the most ancient tanning method, utilizing natural polyphenolic compounds, or tannins, extracted from plant sources like bark, wood, leaves, and fruits.[5] This process is renowned for producing leather with unique aesthetic qualities, such as a beautiful patina that develops with age.[1][6]
Mechanism of Action: Vegetable tannins are broadly classified into two groups: hydrolysable (pyrogallol) and condensed (catechol) tannins.[7] Their tanning action relies on the formation of a multitude of hydrogen bonds between the phenolic groups of the tannins and the amine groups of the collagen fibers within the hide. This extensive cross-linking displaces water from the collagen structure, stabilizing it and rendering it resistant to microbial degradation.
Experimental Workflow: Traditional Pit Tanning
The vegetable tanning process is notably slower than chrome tanning, often taking weeks to months to complete.[1]
Caption: Workflow for traditional vegetable pit tanning.
Performance and Environmental Profile:
-
Advantages : Produces firm, full-bodied leather with excellent structural integrity, ideal for applications like belts and straps.[1] It is derived from renewable resources.[8]
-
Disadvantages : The process is time and water-intensive.[8] The leather generally exhibits lower tensile strength, thermal stability, and water resistance compared to chrome-tanned leather.[1][9] Effluent from vegetable tanning has a high biological oxygen demand (BOD) and chemical oxygen demand (COD), requiring significant wastewater treatment.[8]
Aldehyde Tanning: The Prevalent Chrome-Free Solution
Aldehyde tanning, most commonly utilizing glutaraldehyde, is a leading chrome-free method, particularly for automotive and children's footwear applications where chromium is often restricted.[5][8]
Mechanism of Action: Glutaraldehyde is a dialdehyde that forms covalent cross-links with the primary amine groups (e.g., from lysine residues) of the collagen protein. This reaction creates stable, irreversible bonds that significantly enhance the hydrothermal stability of the hide.
Performance and Environmental Profile:
-
Advantages : Produces exceptionally soft, supple, and lightweight leather with a pale cream color that is readily dyeable to pastel shades.[10] The leather is known for its resistance to perspiration.[11]
-
Disadvantages : Glutaraldehyde tanning alone typically results in a lower shrinkage temperature (around 87°C) compared to chrome tanning (>100°C).[12][13] This can necessitate different machinery or processes in downstream manufacturing, such as shoe production.[12] The process often requires a greater quantity of post-tanning chemicals to achieve desired properties, and the effluent requires specialized treatment before discharge.[8][10]
Advanced Organic & Mineral Alternatives
Research has expanded into a variety of other tanning agents, each with a distinct chemical profile and resulting leather characteristics.
Oxazolidines are heterocyclic compounds that function as masked aldehydes. Under hydrolytic conditions, the ring structure opens to form an N-hydroxymethyl compound, which then cross-links with collagen's amino groups.[14]
-
Performance : Used alone, oxazolidine tanning can achieve shrinkage temperatures of approximately 83°C.[15][16] Its true potential is realized in combination tannages. When used with vegetable tannins (e.g., quebracho or mimosa), it can produce leathers with shrinkage temperatures exceeding 100-110°C, rivaling that of chrome.[14][15]
Caption: Simplified mechanism of Oxazolidine tanning.
Phosphonium-based tanning is an eco-friendly alternative known for producing biodegradable leather.[17] The hydroxymethyl groups of the THPS molecule react with the amino groups of collagen, in a mechanism similar to aldehyde tanning.[18]
-
Performance : THPS produces white leathers with high tensile and tear strengths and inherent flame retardancy.[17] Studies indicate that THPS-tanned leathers retain a more oriented collagen fibril structure compared to chrome-tanned leathers.[19] Shrinkage temperatures are typically above 80°C.[18]
-
Aluminum (Al) : Aluminum salts (alum) are used in a process called "tawing."[3] This method produces a white, soft leather, but the aluminum salts are not permanently fixed and can be washed out with water, causing the leather to revert to rawhide.[20][21] The shrinkage temperature is typically around 83°C.[22]
-
Zirconium (Zr) : Zirconium salts create stable cross-links and produce white, strong leathers. Like chromium, zirconium treatment results in a less oriented fibril structure, suggesting a high degree of cross-linking that contributes to its strength.[19]
-
Zeolites : A recent innovation involves the use of zeolites, which are crystalline, microporous aluminosilicates. This method is promoted as being chrome-free, aldehyde-free, and heavy-metal-free, offering a more sustainable mineral tanning pathway.[5]
The Role of Synthetic Tannins (Syntans)
Syntans are a broad class of synthetic aromatic polymers, typically formed by the condensation of formaldehyde with compounds like phenols, naphthalenes, or sulfones.[23][24] While they can be used as primary tanning agents, they are most often employed in combination or retanning processes to modify and enhance leather properties.[25]
-
Functionality :
-
Replacement Syntans : Can be used to partially or fully replace vegetable tannins, producing softer and fuller leathers.[25]
-
Auxiliary Syntans : Act as dispersing agents for vegetable tannins and dyes, leading to more uniform penetration and color.[23] They can also be used to fill looser areas of the hide, such as the belly, to create a more uniform final product.[24]
-
Comparative Performance Data: Chrome vs. Alternatives
The following table summarizes key performance indicators based on published experimental data. Values can vary based on hide type, specific process parameters, and post-tanning treatments.
| Tanning Agent | Shrinkage Temp. (°C) | Tensile Strength | Tear Strength | Key Characteristics & Environmental Notes |
| Basic Chromium Sulfate (Control) | >100 [12] | High (e.g., 70.7 N/mm²)[1][26] | High | Versatile, stable, soft. Generates chrome-containing effluent. |
| Vegetable Tannins | 75 - 85 | Moderate to Low[9] | Moderate | Firm, develops patina. High effluent load (BOD/COD).[8] |
| Glutaraldehyde | 85 - 90[12][13] | High (comparable to chrome)[12][13] | High | Very soft, lightweight, perspiration resistant. Effluent requires special treatment.[8] |
| Aluminum Salts (Alum) | ~83[22] | Moderate | Moderate | White, soft. Not water-stable; salts can wash out.[20] |
| Zirconium Salts | 90 - 95 | High | High | White, tight grain, strong. |
| Oxazolidine / Veg. Combo | >100 (e.g., 102-114°C)[15] | High | High | High thermal stability, rivals chrome. A promising combination system. |
| Phosphonium (THPS) | >80[18] | High[17] | High | White, good strength, biodegradable, flame retardant.[17] |
Experimental Protocols
This protocol is a representative example for producing wet-white leather from bovine hides. Percentages are based on pelt weight.
-
Pre-Tanning : Start with delimed and bated pelts.
-
Pickling :
-
Drum the pelts in a float of 80% water and 8% NaCl for 10 minutes.
-
Add 0.8% formic acid and 0.4% sulfuric acid. Drum for 90 minutes.
-
Check pH of the cross-section, aiming for < 3.5.
-
-
Tanning :
-
Drain the pickle liquor. Add 50% fresh water and 8% NaCl.
-
Add 3.0% glutaraldehyde (50% solution).[12]
-
Drum for 4-6 hours.
-
Slowly basify by adding 1.0% sodium bicarbonate in three feeds over 90 minutes.
-
Drum for an additional 2 hours. Final pH should be approximately 4.0-4.5.
-
-
Post-Tanning Check :
-
Cut a sample from the thickest part of the hide.
-
Determine the shrinkage temperature using a shrinkage tester. A temperature of ≥85°C indicates successful tanning.[12]
-
The hides are now considered "wet-white" and can be piled for 24 hours before further processing (retanning, dyeing, fatliquoring).
-
Shrinkage temperature (Ts) is the primary indicator of the hydrothermal stability of leather and the effectiveness of the tanning process.
-
Sample Preparation : Cut a leather strip (50 mm x 2 mm) from a representative area of the tanned hide.
-
Apparatus : Use a standard shrinkage temperature apparatus, which consists of a heated water bath, a sample holder with a clip and a pointer, and a graduated scale.
-
Procedure :
-
Clamp the sample in the holder and immerse it in the water bath at room temperature.
-
Begin heating the water at a controlled rate of 2°C per minute.
-
Observe the pointer. The moment the sample visibly shrinks, causing the pointer to move, record the temperature. This is the shrinkage temperature.
-
-
Analysis : A higher Ts indicates a greater degree of cross-linking and stabilization of the collagen.
Conclusion for the Research Community
The pursuit of alternatives to this compound is a critical objective for the modernization and sustainability of the leather industry. While no single tanning agent currently replicates the exact cost-performance profile of chromium, significant advancements have been made.
-
Vegetable and aldehyde tanning remain commercially important but represent trade-offs in either processing time or final properties.
-
The most promising avenues of research lie in combination tanning systems , particularly those pairing vegetable tannins with organic cross-linkers like oxazolidine, which can achieve hydrothermal stability comparable to chrome.
-
Emerging agents like phosphonium salts and zeolites offer novel, environmentally conscious pathways that warrant further investigation and optimization.
The future of tanning will likely not be a single replacement for chrome, but rather a palette of specialized, often combined, chrome-free technologies tailored to the specific performance requirements of the final leather product.
References
A complete list of all sources cited within this guide.
- Silvateam. (n.d.). Synthetic tannins. Silvateam. [URL: https://www.silvateam.com/en/products-and-services/leather-tanning-solutions/synthetic-tannins.html]
- Leather Manufacturing. (n.d.). The Different Types of Tanning. Leather Manufacturing. [URL: https://leathermanufacturing.com/the-different-types-of-tanning/]
- LeelineBags. (2025, May 12). Chrome Tanned Leather vs Vegetable Tanned: Pros & Cons 2025. LeelineBags. [URL: https://leelinebags.
- Lexicon Intercueros. (n.d.). Wet White tanning. Lexicon Intercueros. [URL: https://intercueros.com/lexicon/tanning/wet-white-tanning/]
- Wikipedia. (n.d.). Tanning (leather). Wikipedia. [URL: https://en.wikipedia.
- Nera Tanning. (n.d.). Tanning Chemicals: the options - Vegetable Tanning vs. Chrome (Free). Nera Tanning. [URL: https://www.neratanning.com/news/tanning-chemicals-the-options/]
- Tournier, R. (n.d.). Tanning Chemicals' Influence in Leather Tensile and Tear Strength Review. Journals@UC. [URL: https://ojs.uc.cl/index.php/JALCA/article/view/3941]
- News. (n.d.). Three types of tanning alternatives to vegetable and chrome tanning. La Conceria. [URL: https://www.laconceria.
- Leather International. (2003, September 15). Phosphonium based tanning agent from Rhodia. Leather International. [URL: https://www.leathermag.com/news/fullstory.
- ResearchGate. (n.d.). Comparison of physical and mechanical properties of chrome and vegetable tanned leather. ResearchGate. [URL: https://www.researchgate.
- Tex Biosciences. (2024, September 9). Syntans and their Role in Leather Manufacturing. Tex Biosciences. [URL: https://www.texbiosciences.
- Buffalo Billfold Company. (n.d.). Alum Tanned Leather. Buffalo Billfold Company. [URL: https://buffalobillfoldcompany.
- Uddin, M. M., et al. (2020, August 20). Evaluating Suitability of Glutaraldehyde Tanning in Conformity with Physical Properties of Conventional Chrome-Tanned Leather. Journal of the American Leather Chemists Association. [URL: https://jalca.org/index.php/JALCA/article/view/180]
- Royal Smit & Zoon. (n.d.). What chemicals are used in tanning leather?. Royal Smit & Zoon. [URL: https://smitzoon.
- Mapel & C. (n.d.). Wet Blue & Wet White Leather. Mapel & C. [URL: https://www.mapel-c.
- Carl Friedrik. (n.d.). What is Vegetable Tanned Leather? Learn The Essentials. Carl Friedrik. [URL: https://www.carlfriedrik.
- Giardini Leather Edge Paints. (2025, January 22). What is the Wet White tanning process?. Giardini Leather Edge Paints. [URL: https://www.giardiniblog.
- Vinati Organics. (2024, December 27). Understanding the Chemistry of Leather Chemicals: From Tanning Agents to Syntan Additives. Vinati Organics. [URL: https://www.vinatiorganics.com/blog/understanding-the-chemistry-of-leather-chemicals-from-tanning-agents-to-syntan-additives/]
- Google Patents. (n.d.). US4740211A - Chromium-free tanning process. Google Patents. [URL: https://patents.google.
- Scribd. (n.d.). Eco-Friendly Leather Tanning. Scribd. [URL: https://www.scribd.
- Inpressco. (2019, June 7). Quebracho - Oxazolidine Combination Tanning for Leather Making. Inpressco. [URL: http://inpressco.
- FRITSCH Milling. (n.d.). Chemical analysis of leather. FRITSCH Milling. [URL: https://www.fritsch-international.
- Asen Leather. (n.d.). Production. Asen Leather. [URL: https://www.
- Journals@UC. (n.d.). Chemistry of syntans and their influence on leather Quality. Journals@UC. [URL: https://ojs.uc.cl/index.php/JALCA/article/view/3874]
- ResearchGate. (2022, December 16). Evaluating Suitability of Glutaraldehyde Tanning in Conformity with Physical Properties of Conventional Chrome-Tanned Leather. ResearchGate. [URL: https://www.researchgate.
- CSIR-Central Leather Research Institute. (n.d.). Leather Chemicals. CSIR-CLRI. [URL: https://clri.
- Journals@UC. (n.d.). Effect of Tanning Agents on Collagen Structure and Response to Strain in Leather. Journals@UC. [URL: https://ojs.uc.cl/index.php/JALCA/article/view/3850]
- Just Hides. (2022, June 3). The Difference Between Veg Tan, Chrome, and Chrome-Free Leather and Why You Should Know. Just Hides. [URL: https://justhides.
- Speciality Chemicals Magazine. (2008, May 28). Oxazolidines – the versatile leather tanning agents. Speciality Chemicals Magazine. [URL: https://www.specchemonline.
- American Leather Direct. (n.d.). The Tanning Process. American Leather Direct. [URL: https://www.
- Google Patents. (n.d.). US6540790B2 - Tanning leather. Google Patents. [URL: https://patents.google.
- Google Patents. (n.d.). EP0559867A1 - USE OF PHOSPHONIUM COMPOUNDS FOR THE PRODUCTION OF LEATHER. Google Patents. [URL: https://patents.google.
- VegLeatherHub. (n.d.). The Vegetable Tanning Process. VegLeatherHub. [URL: https://vegleatherhub.com/the-vegetable-tanning-process/]
- NANOLAB. (n.d.). Leather Product Analysis: Accredited Quality Tests. NANOLAB. [URL: https://nanolab.com.
- SciSpace. (n.d.). Phosphonium-aluminum combination tanning for goat garment leather. SciSpace. [URL: https://typeset.
- Google Patents. (n.d.). US2941859A - Tanning with glutaraldehyde. Google Patents. [URL: https://patents.google.
- Axess Wallets. (2025, October 21). Vegetable-Tanned vs Chrome-Tanned Leather Explained. Axess Wallets. [URL: https://axesswallets.
- Gionar. (2023, February 3). What is alum tanned leather? What does alum do to leather?. Gionar. [URL: https://gionar.
- WIPO Patentscope. (n.d.). WO/1993/006249 USE OF PHOSPHONIUM COMPOUNDS IN THE PRODUCTION OF LEATHER. WIPO. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO1993006249]
- Trendiesty Worldwide. (2024, April 15). Processing Steps of Vegetable Tanned Leather. Trendiesty Worldwide. [URL: https://trendiesty.
- Po.Te.Co. s.c.r.l. (n.d.). Improving the traditional vegetable tanning process. Po.Te.Co. [URL: https://www.poteco.it/wp-content/uploads/2018/06/miglioramento-del-processo-di-concia-al-vegetale-tradizionale.pdf]
- ResearchGate. (2023, November 13). Physical structure of leather tanned with aluminium as an alternative tanning agent. ResearchGate. [URL: https://www.researchgate.
- FILK Freiberg. (n.d.). Special analysis and method development for testing leather. FILK Freiberg. [URL: https://www.filkfreiberg.de/en/prueflabor/lederpruefung/spezialanalytik-methodenentwicklung]
- Polish Journal of Environmental Studies. (n.d.). Characterization of Leather Industry Wastes. Polish Journal of Environmental Studies. [URL: https://www.pjoes.
- ResearchGate. (2025, August 7). A Novel Oxazolidine Tanning Agent and its Use in Vegetable Combination Tanning. ResearchGate. [URL: https://www.researchgate.
- Google Patents. (n.d.). Leather tanning process using aluminium (III) and titanium (IV) complexes. Google Patents. [URL: https://patents.google.
- The Leather Craftsmen. (2022, September 11). The difference between Chrome-tanned and Vegetable tanned leather. The Leather Craftsmen. [URL: https://theleathercraftsmen.
- LeelineBags. (2025, April 2). 7 Essential Leather Testing Methods For Quality Assurance. LeelineBags. [URL: https://leelinebags.
- ResearchGate. (n.d.). A Novel Oxazolidine Tanning Agent and its Use in Vegetable Combination Tanning. ResearchGate. [URL: https://www.researchgate.
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A Senior Application Scientist's Guide to the Analytical Determination of Chromium in Chromic Sulfate Solutions
Authored for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chromium in chromic sulfate is a critical parameter in numerous industrial and research applications, from the quality control of tanning agents in the leather industry to the synthesis of chromium-based catalysts and pharmaceuticals.[1] this compound is predominantly composed of chromium in its trivalent state, Cr(III). However, depending on the manufacturing process and storage conditions, the presence of the highly toxic and regulated hexavalent form, Cr(VI), can be a significant concern.[1][2] Therefore, the choice of analytical method depends not only on the need to quantify the total chromium content but also on the potential requirement for speciation.
This guide provides an in-depth comparison of the principal analytical techniques for determining chromium content in this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for specific experimental steps, and the performance characteristics of each method, enabling you to select and implement the most appropriate technique for your application.
Method 1: Redox Titration - The Robust Workhorse for Assay & Purity
Redox titration is a classic, reliable, and cost-effective method for determining the total chromium content in concentrated samples like this compound solutions.[3] Its foundation lies in the stoichiometric oxidation-reduction reaction between the analyte (chromium) and a standardized titrant.
Principle of Analysis The most common approach involves a two-step process:
-
Oxidation: All Cr(III) in the sample is first oxidized to Cr(VI) (in the form of dichromate, Cr₂O₇²⁻) using a strong oxidizing agent like ammonium persulfate with a silver nitrate catalyst, or by boiling with potassium bromate.[4][5] This ensures the measurement of total chromium.
-
Titration: The resulting dichromate solution is then titrated with a standardized reducing agent, typically ferrous ammonium sulfate (FAS).[3][6] The hexavalent chromium is reduced back to its trivalent state.
The overall reaction during titration in an acidic medium is: Cr₂O₇²⁻ + 6 Fe²⁺ + 14 H⁺ → 2 Cr³⁺ + 6 Fe³⁺ + 7 H₂O[5]
The endpoint, where all Cr(VI) has been consumed, is detected either potentiometrically or with a redox indicator like sodium diphenylamine sulfonate, which changes color at the precise equivalence point.[6][7]
Experimental Protocol: Total Chromium by Persulfate Oxidation and FAS Titration
-
Sample Preparation:
-
Accurately pipette a known volume of the this compound solution (e.g., 10 mL) into a 500 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.
-
Transfer a 25 mL aliquot of this diluted solution into a 400 mL beaker. Add approximately 175 mL of deionized water.
-
-
Oxidation of Cr(III) to Cr(VI):
-
Carefully add 5 mL of concentrated sulfuric acid and 5 mL of concentrated phosphoric acid to the beaker.[7] The phosphoric acid complexes the Fe³⁺ ions produced during titration, preventing them from interfering with the indicator's color change.
-
Add a complexing agent, such as a 1.7 g/L silver nitrate solution, to catalyze the oxidation.[7]
-
Add an excess of an oxidizing agent like ammonium persulfate and gently boil the solution to ensure complete oxidation of Cr(III) to Cr(VI) and to destroy the excess persulfate.[5]
-
-
Titration:
-
Cool the solution to room temperature.
-
Add 5-6 drops of sodium diphenylamine sulfonate indicator solution.[6][7]
-
Titrate with a standardized 0.1 N ferrous ammonium sulfate (FAS) solution. The endpoint is marked by a sharp color change from violet to a clear green.[6]
-
Record the volume of FAS titrant dispensed.
-
-
Calculation:
-
The concentration of chromium is calculated based on the stoichiometry of the reaction and the known concentration of the FAS titrant.
-
Workflow for Redox Titration
Caption: Workflow for Total Chromium Determination by Redox Titration.
Method 2: UV-Visible Spectrophotometry - The Standard for Trace Cr(VI) Detection
UV-Visible (UV-Vis) spectrophotometry is an exceptionally sensitive method, particularly for the determination of hexavalent chromium.[8] It is the basis for several standard methods, including ISO 17075, used for detecting Cr(VI) in leather tanned with this compound.[1][2]
Principle of Analysis This colorimetric method relies on the reaction of Cr(VI) with 1,5-diphenylcarbazide (DPC) in an acidic solution.[9][10] The DPC is oxidized by Cr(VI), which in turn is reduced to Cr(III), forming a highly colored magenta chromium-diphenylcarbazone complex.[8][9] The intensity of this color, which is directly proportional to the Cr(VI) concentration, is measured by a spectrophotometer at its wavelength of maximum absorbance (λmax), approximately 540 nm.[10][11]
To measure total chromium, a preliminary oxidation step, identical to that used in redox titration, is required to convert all Cr(III) to Cr(VI) before the addition of DPC.[12]
Experimental Protocol: Cr(VI) Impurity Determination
-
Extraction:
-
Weigh a representative sample of the this compound.
-
Extract any soluble Cr(VI) using a phosphate buffer solution at a controlled pH of 7.5-8.0 for a specified period (e.g., 3 hours with stirring), as detailed in ISO 17075.[2] This pH is crucial to prevent the artificial oxidation of Cr(III) during the extraction process.
-
Filter the resulting solution to remove any solids.
-
-
Color Development:
-
Take a known volume (aliquot) of the filtered extract.
-
Acidify the solution, typically with sulfuric or phosphoric acid.[10]
-
Add a solution of 1,5-diphenylcarbazide in a solvent like acetone or methanol.[13]
-
Allow the color to develop for a set time (e.g., 15 minutes) to ensure the reaction is complete.[10]
-
-
Measurement:
-
Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer.[10] Use a reagent blank (containing all reagents except the chromium sample) to zero the instrument.
-
-
Quantification:
-
Prepare a series of standard solutions with known Cr(VI) concentrations and subject them to the same color development procedure.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.
-
Workflow for UV-Vis Spectrophotometry
Caption: Workflow for Cr(VI) Determination by UV-Vis Spectrophotometry.
Method 3: Atomic Absorption Spectroscopy - The High-Sensitivity Elemental Technique
Atomic Absorption Spectroscopy (AAS) is a highly sensitive instrumental method for determining the total concentration of an element in a sample. It is particularly well-suited for measuring low concentrations of chromium.[6] The technique can be performed using either a flame (Flame AAS) or a graphite furnace (GFAAS), with GFAAS offering significantly lower detection limits.[14]
Principle of Analysis AAS operates on the principle that atoms of an element will absorb light at specific, characteristic wavelengths when they are in a gaseous, ground state.
-
Atomization: A solution of the sample is introduced into a high-temperature environment (a flame or a graphite tube) to evaporate the solvent and dissociate the molecules, creating a cloud of free atoms.[14]
-
Absorption: A light beam from a hollow-cathode lamp, whose cathode is made of chromium, is passed through the atom cloud. This lamp emits light at the exact wavelengths that chromium atoms can absorb.
-
Detection: A detector measures the amount of light that passes through the atom cloud. The amount of light absorbed is proportional to the concentration of chromium atoms in the sample, according to the Beer-Lambert Law.
Experimental Protocol: Total Chromium by Flame AAS
-
Sample Digestion:
-
To eliminate matrix interferences and ensure all chromium is solubilized, a digestion step is typically required.
-
Accurately weigh a sample of this compound and transfer it to a digestion vessel.
-
Add a mixture of strong acids, such as nitric acid and perchloric acid.[15]
-
Heat the mixture according to a validated procedure until the organic matrix is destroyed and the solution is clear.[15]
-
Cool the digestate and quantitatively transfer it to a volumetric flask, diluting to a known volume with deionized water. The final concentration should be within the linear working range of the instrument.
-
-
Instrumental Analysis:
-
Prepare a series of calibration standards of known chromium concentration, matrix-matched to the samples if necessary.[16]
-
Set up the AAS instrument with a chromium hollow-cathode lamp and select the primary analytical wavelength of 357.9 nm.[17]
-
Optimize the instrument parameters (e.g., flame composition, burner height, lamp current).
-
Aspirate the blank, standards, and samples into the flame.
-
Record the absorbance readings for each solution.
-
-
Quantification:
-
Generate a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Calculate the chromium concentration in the sample digestate from the calibration curve and account for the initial sample weight and dilution factor to determine the final concentration.
-
Workflow for Atomic Absorption Spectroscopy
Sources
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A Senior Application Scientist's Guide to Comparing the Efficacy of Chromic Sulfate from Different Suppliers
For the discerning researcher, scientist, or drug development professional, the provenance and quality of chemical reagents are paramount. Chromic sulfate, a versatile compound with applications ranging from catalysis to the synthesis of novel materials, is a prime example where supplier-to-supplier variability can significantly impact experimental outcomes. This guide provides an in-depth, technical framework for the comparative evaluation of this compound from various suppliers, emphasizing scientific integrity and actionable, data-driven decision-making.
The Criticality of this compound Quality Attributes
The efficacy of this compound extends beyond its nominal purity. A comprehensive evaluation must consider a multi-faceted profile of its chemical and physical properties.
-
Purity and the Significance of the Impurity Profile: While a high percentage of this compound is a prerequisite, the nature and concentration of trace metal impurities are often of greater consequence.[1][2] Elements such as iron, copper, or zinc can act as catalyst poisons or introduce unwanted side reactions, compromising the integrity of your research. Modern analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are essential for quantifying these impurities at the parts-per-billion level, offering a significant advantage over older, less sensitive methods.[1][3]
-
Basicity: A Key Performance Indicator: Basicity refers to the extent to which the electrovalence of the chromium ion is satisfied by hydroxyl ions.[4][5] This property is a critical determinant of the material's reactivity and its performance in applications such as leather tanning and catalyst synthesis.[4][6] Standardized test methods, such as those outlined by ASTM, provide a reliable means for comparing the basicity of this compound from different suppliers.[4][5]
-
Physical Properties and Handling: Factors like particle size distribution, solubility, and crystal form can influence dissolution rates, reactivity, and ease of handling in a laboratory or manufacturing setting.
A Rigorous Experimental Workflow for Supplier Comparison
To objectively assess the performance of this compound from different suppliers, a systematic and well-controlled experimental workflow is indispensable. The following diagram illustrates a logical progression from initial characterization to application-specific performance testing.
Figure 1: A systematic workflow for the comparative evaluation of this compound suppliers.
Detailed Experimental Protocols
The following protocols provide a robust framework for executing the comparative evaluation. It is crucial to adapt these methods to the specific requirements of your research or application.
Physicochemical Characterization
Objective: To establish a baseline of the fundamental chemical and physical properties of the this compound from each supplier.
a) Trace Metal Impurity Analysis by ICP-MS
-
Rationale: ICP-MS is a highly sensitive analytical technique capable of detecting a wide range of elements at trace and ultra-trace concentrations.[3][7][8] This level of sensitivity is critical for identifying potential catalytic inhibitors or contaminants that could compromise the final product.
-
Protocol:
-
Accurately weigh approximately 0.1 g of this compound from each supplier into separate, acid-leached microwave digestion vessels.
-
Add 10 mL of trace-metal grade nitric acid to each vessel.
-
Digest the samples using a validated microwave digestion program.
-
Following digestion, allow the vessels to cool to room temperature.
-
Quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to volume with deionized water.
-
Analyze the diluted samples using a calibrated ICP-MS instrument against certified reference standards.
-
b) Determination of Basicity by Titration (Based on ASTM D3897-18)
-
Rationale: This method provides a standardized approach to quantifying the basicity of the this compound, a key parameter influencing its reactivity.[4][5]
-
Protocol:
-
Accurately weigh an appropriate amount of this compound from each supplier to yield a solution of known concentration.
-
Dissolve the sample in a known volume of deionized water.
-
Add a known excess of a standardized strong acid (e.g., 0.1 M HCl).
-
Gently boil the solution for a specified time to ensure complete reaction.
-
Allow the solution to cool to room temperature.
-
Back-titrate the excess acid with a standardized strong base (e.g., 0.1 M NaOH) to a potentiometric or colorimetric endpoint.
-
Calculate the basicity as a percentage based on the amount of acid consumed.
-
Application-Specific Performance Testing: A Catalytic Oxidation Example
Objective: To assess the performance of this compound from different suppliers in a relevant catalytic application.
-
Reaction: The oxidation of a secondary alcohol to a ketone.
-
Protocol:
-
In parallel, set up identical reaction vessels for each supplier's this compound.
-
To each vessel, add the secondary alcohol substrate, an appropriate solvent, and a precisely weighed amount of the this compound catalyst.
-
Initiate the reaction by adding a suitable oxidizing agent.
-
Maintain the reactions at a constant temperature and stirring rate.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots immediately.
-
Analyze the quenched aliquots by a suitable chromatographic method (e.g., GC-MS or HPLC) to determine the conversion of the starting material and the yield of the desired ketone product.
-
Data Presentation and Interpretation
The quantitative data generated from the experimental protocols should be summarized in a clear and concise format to facilitate comparison.
Table 1: Physicochemical Analysis of this compound from Different Suppliers
| Supplier | Chromic Oxide (Cr₂O₃) Content (%) | Basicity (%) | Iron (Fe) (ppm) | Copper (Cu) (ppm) | Zinc (Zn) (ppm) |
| Supplier A | 25.2 | 33.1 | 50 | 15 | 20 |
| Supplier B | 25.5 | 33.5 | < 5 | < 2 | < 5 |
| Supplier C | 24.9 | 34.0 | 75 | 30 | 45 |
Table 2: Performance in Catalytic Oxidation
| Supplier | Reaction Rate Constant (k) | Yield at 4 hours (%) | Product Purity (%) |
| Supplier A | 0.015 | 85 | 97 |
| Supplier B | 0.025 | 98 | > 99 |
| Supplier C | 0.010 | 72 | 95 |
Interpretation of Hypothetical Data:
In this illustrative example, Supplier B's this compound, with the lowest levels of trace metal impurities, demonstrates superior performance in the catalytic application, exhibiting the highest reaction rate and yielding the purest product. This highlights the direct correlation between the impurity profile and catalytic efficacy. While Supplier C has a slightly higher basicity, its performance is significantly hindered by the higher concentration of metallic impurities.
Conclusion: An Evidence-Based Approach to Supplier Selection
The selection of a this compound supplier should be a data-driven decision, not one based solely on cost or availability. By implementing a systematic and rigorous comparative evaluation as outlined in this guide, researchers and drug development professionals can mitigate experimental variability, enhance the reliability of their results, and ultimately, select a supplier whose product consistently meets the stringent demands of their work. This investment in quality control at the outset is a critical step in ensuring the integrity and success of the entire research and development pipeline.
References
- Benchchem. A Comparative Guide to Analytical Method Validation for Chromium (III) Speciation in this compound Solutions.
- Pacific BioLabs. ICP-MS Detection of Trace Elements and Heavy Metals.
- ASTM International. ASTM D3897-18 - Standard Test Method for Calculation of Basicity of Chrome Tanning Liquors.
- Mittal, M., Kumar, K., Anghore, D., & Rawal, R. K. (2017). ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. Current Drug Discovery Technologies, 14(2), 106-120.
- Frontiers in Chemistry. Progress in ICP-MS Analysis of Minerals and Heavy Metals in Traditional Medicine.
- AZoM. ICP-MS for Trace Metal Analysis.
- Benchchem. Application Notes and Protocols: The Role of this compound Pentadecahydrate in Environmental Remediation Studies.
- TMMedia. CHROMIUM (III) SULPHATE BASIC EXTRA PURE.
- Chemistry LibreTexts. 1.6: ICP-MS for Trace Metal Analysis.
- Merck Millipore. Sulfate in chromium plating baths.
- PubChem. This compound.
- ACS Publications. Determination of Sulfate with Chromium-51.
- Sigma-Aldrich. Chromium(III) sulfate 99.999 trace metals.
- McGean. Basic this compound Solution.
- ASTM International. Calculation of Basicity of Chrome Tanning Liquors.
- SpringerLink. Discovery, properties and applications of chromium and its compounds.
- Tradeindia. What is the use of chromium sulfate?.
- NOAA. This compound.
- Benchchem. Application Notes and Protocol for the Preparation of a Standard Solution of this compound.
- Wikipedia. Chromium(III) sulfate.
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- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Scientist's Guide to the Cross-Validation of Classical Carbohydrate Quantification Assays
This guide provides an in-depth comparison and cross-validation framework for a foundational biochemical method: the Anthrone-Sulfuric Acid assay for total carbohydrate quantification. In the context of modern drug development, particularly with the rise of biologics like monoclonal antibodies and glycoproteins, ensuring the accuracy and reliability of analytical methods is paramount. While newer methods offer greater specificity and sensitivity, classical assays are often embedded in legacy processes. This document serves as a practical guide for researchers, quality control analysts, and drug development professionals on how to rigorously compare this classical method against contemporary alternatives, ensuring data integrity and regulatory compliance.
Part 1: The Anthrone-Sulfuric Acid Assay: Principle and Legacy
The Anthrone-Sulfuric Acid assay is a long-established colorimetric method for determining the total concentration of carbohydrates in a sample.[1] Its persistence in some laboratories is due to its simplicity and low cost.
Mechanism of Action: The assay's chemistry is a robust, albeit aggressive, two-step process.[2][3]
-
Hydrolysis & Dehydration: Concentrated sulfuric acid first hydrolyzes glycosidic bonds in polysaccharides to yield monosaccharides.[2][4] The strong acid and heat then dehydrate these hexoses and pentoses into hydroxymethylfurfural and furfural, respectively.[4][5]
-
Condensation & Color Formation: These furfural derivatives react with the anthrone reagent in a condensation reaction to produce a characteristic blue-green colored complex.[2][3] The intensity of this color, measured spectrophotometrically around 620-630 nm, is directly proportional to the total carbohydrate concentration in the original sample.[2][3]
Advantages:
-
Simplicity: Requires basic laboratory equipment like a spectrophotometer and a heating block.
-
Cost-Effective: The reagents are inexpensive and readily available.
-
Comprehensive: It measures nearly all carbohydrate types, providing a "total sugar" value.[6]
Limitations:
-
Hazardous Reagents: The use of concentrated sulfuric acid is a significant safety concern, requiring stringent handling protocols in a fume hood.[2]
-
Lack of Specificity: The assay cannot distinguish between different monosaccharides (e.g., glucose vs. mannose), as the color yield can vary between sugar types.[2] Results are typically expressed as "glucose equivalents."
-
Corrosive Nature: The highly exothermic reaction can be destructive to both samples and equipment if not handled with extreme care.[2][5]
Part 2: The Imperative of Analytical Method Cross-Validation
In a regulated environment, analytical methods must be "fit for purpose." Cross-validation is the formal process of comparing results from two or more distinct analytical methods to demonstrate that they produce comparable, reliable data for a specific application. This is not merely a suggestion but a cornerstone of good scientific practice and regulatory expectation, as outlined in guidelines like the ICH Q2(R2).[7][8]
Why Cross-Validate?
-
Method Modernization: To replace a legacy method (like the Anthrone assay) with a more specific, safer, or higher-throughput alternative.
-
Data Bridging: When data from different studies, which may have used different analytical techniques, need to be compared or included in a single regulatory submission.[9]
-
Orthogonal Confirmation: Using a method with a different underlying principle (e.g., enzymatic vs. chemical) to provide stronger, more trustworthy characterization of a product.
A typical cross-validation workflow involves analyzing the same set of samples—including standards, quality controls (QCs), and representative test samples—with both the established method and the alternative method(s) and then statistically comparing the results.
Caption: Logical workflow for a typical cross-validation study.
Part 3: Selecting Scientifically Sound Alternative Methodologies
The choice of an alternative method should be driven by the specific scientific question. For carbohydrate analysis, two excellent comparators to the Anthrone assay are the Periodic Acid-Schiff (PAS) reaction and modern chromatographic techniques.
-
Periodic Acid-Schiff (PAS) Assay: This is another classic histochemical technique adapted for quantitative analysis. It is used to detect polysaccharides like glycogen and mucosubstances.[10][11]
-
Principle: Periodic acid oxidizes 1,2-glycols present in carbohydrates to create aldehydes. These aldehydes then react with Schiff reagent to produce a purple-magenta colored product, which can be quantified.[12][13][14]
-
Rationale for Selection: Provides a semi-quantitative, orthogonal chemical method. While still a bulk analysis technique, its mechanism is different from the Anthrone assay, making it a good confirmatory tool.
-
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC-MS): These are considered the gold-standard methods for detailed carbohydrate analysis.[15]
-
Principle: After acid hydrolysis to release monosaccharides, the individual sugars are separated chromatographically and detected. Derivatization is often required, especially for GC-MS.[15] This allows for precise identification and quantification of each monosaccharide component (fucose, mannose, galactose, etc.).
-
Rationale for Selection: Offers the highest degree of specificity and accuracy. It serves as the authoritative reference method against which the less specific assays can be judged. It can reveal compositional changes that bulk assays like Anthrone or PAS would miss entirely.
-
Part 4: Experimental Design & Protocols
A robust cross-validation study requires meticulous planning and execution. The following workflow outlines a parallel analysis of a glycoprotein sample.
Caption: High-level experimental workflow for parallel assay comparison.
Protocol 1: Anthrone-Sulfuric Acid Assay
This protocol is adapted from standard methodologies and must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).[2]
-
Reagent Preparation:
-
Anthrone Reagent (0.2% w/v): Carefully and slowly dissolve 200 mg of anthrone in 100 mL of ice-cold, concentrated (95-98%) sulfuric acid. Prepare this solution fresh before each use.[2]
-
Glucose Standard (100 µg/mL): Prepare a 1 mg/mL stock of D-glucose in deionized water. Dilute 1:10 to create a 100 µg/mL working standard.[2]
-
-
Standard Curve Preparation:
-
Set up a series of glass test tubes. Add 0, 20, 40, 60, 80, and 100 µL of the 100 µg/mL glucose standard.
-
Adjust the volume in each tube to 1.0 mL with deionized water. This creates standards of 0, 2, 4, 6, 8, and 10 µg of glucose.
-
-
Sample Preparation:
-
Dilute test samples to an expected carbohydrate concentration within the range of the standard curve. Place 1.0 mL of the diluted sample into a glass test tube.
-
-
Reaction & Measurement:
-
Place all tubes (standards and samples) in an ice bath to cool.
-
CAUTION: Slowly and carefully add 4.0 mL of the cold anthrone reagent to each tube. The addition is highly exothermic.[2]
-
Mix thoroughly by vortexing while keeping the tubes cold.
-
Cover the tubes and incubate in a boiling water bath for 10-15 minutes.[3]
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at 620 nm against the blank (0 µg glucose tube).[3]
-
-
Analysis:
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Calculate the carbohydrate concentration of the test samples from the linear regression of the standard curve.
-
Protocol 2: Periodic Acid-Schiff (PAS) Assay (Microplate Format)
This protocol is a quantitative adaptation of the histological PAS stain.[11][12]
-
Reagent Preparation:
-
Periodic Acid Solution (0.5%): Dissolve 0.5 g of periodic acid in 100 mL of deionized water.
-
Schiff's Reagent: Commercially available. Store protected from light.
-
Sodium Metabisulfite Solution (0.5%): Dissolve 0.5 g of sodium metabisulfite in 100 mL of deionized water.
-
-
Assay Procedure:
-
Pipette 50 µL of each sample and standard into the wells of a clear 96-well microplate.
-
Add 50 µL of the 0.5% periodic acid solution to each well for oxidation. Incubate for 15 minutes at room temperature.
-
Add 50 µL of Schiff's reagent to each well. Incubate for 15-30 minutes at room temperature until a pink/magenta color develops.[14]
-
Add 50 µL of sodium metabisulfite solution to stop the reaction.
-
Read the absorbance at 560 nm.
-
-
Analysis:
-
Similar to the Anthrone assay, create a standard curve using a suitable glycoprotein standard and determine the relative concentration in the test samples.
-
Part 5: Comparative Data Analysis
After executing the assays, the data must be compiled and analyzed to assess the correlation and bias between the methods. The following table presents representative data from a cross-validation study comparing the Anthrone assay to a reference HPLC method for quantifying total carbohydrate on a monoclonal antibody.
| Parameter | Anthrone-Sulfuric Acid Assay | HPLC (HPAE-PAD) | Notes |
| Principle | Chemical; Colorimetric | Chromatographic Separation | Anthrone is non-specific; HPLC resolves individual monosaccharides. |
| Linearity (r²) | > 0.99 (for glucose std) | > 0.999 (for each monosaccharide) | Both methods show excellent linearity within their respective ranges. |
| Limit of Quantitation (LOQ) | ~1-2 µg/mL (glucose equiv.) | ~0.1 µmol/L (~10-20 ng/mL) | HPLC is significantly more sensitive.[15] |
| Precision (%CV, n=6) | < 10% | < 5% | HPLC demonstrates superior precision due to automation and specificity. |
| Specificity | Low (reacts with all sugars) | High (separates and quantifies individual sugars) | This is the key differentiating factor.[15] |
| Safety | Significant Hazard (Conc. H₂SO₄) | Moderate (Solvents, TFA) | The Anthrone assay poses a much higher operational risk. |
| Throughput | Moderate (manual, batch processing) | High (with autosampler) | Modern HPLC systems are fully automated for high-throughput analysis. |
Interpreting the Results
In a hypothetical analysis of three different batches of a glycoprotein drug product:
| Sample | Total Carbohydrate by Anthrone (µg/mL) | Total Carbohydrate by HPLC (µg/mL) | % Difference |
| Batch 1 | 25.5 | 24.8 | +2.8% |
| Batch 2 | 26.1 | 25.2 | +3.6% |
| Batch 3 | 24.9 | 24.1 | +3.3% |
The data show a consistent positive bias where the Anthrone assay overestimates the total carbohydrate content compared to the more accurate HPLC method. This is a common finding, as different monosaccharides can yield slightly different amounts of color in the Anthrone reaction. A correlation plot would likely show a strong linear relationship (r² > 0.95), but the consistent bias indicates that the methods are not directly interchangeable without a correction factor.
Conclusion and Recommendations
The cross-validation process demonstrates that while the Anthrone-Sulfuric Acid assay can provide a general estimate of total carbohydrate content, it lacks the specificity, precision, and safety profile required for modern biopharmaceutical characterization and quality control.
-
For Development & Characterization: Methods like HPLC or GC-MS should be considered the gold standard. They provide critical information on monosaccharide composition, which is essential for understanding product consistency, stability, and biological function.[15]
-
For Legacy QC Methods: If the Anthrone assay must be maintained for a legacy product, a thorough cross-validation against a reference method (like HPLC) is mandatory. This study establishes a clear, data-driven understanding of the method's limitations and its relationship to the true value.
-
Recommendation: Laboratories should prioritize migrating from the hazardous and non-specific Anthrone-Sulfuric Acid assay to safer, more specific, and more precise modern analytical techniques. The data from a rigorous cross-validation study, as outlined in this guide, provides the necessary scientific and regulatory justification for this critical method lifecycle advancement.
References
- Total Carbohydrates Protocol. (n.d.). Raskin Lab, University of Illinois.
-
Laurentin, A., & Edwards, C. A. (2003). A microtiter modification of the anthrone-sulfuric acid colorimetric assay for glucose-based carbohydrates. Analytical Biochemistry, 315(1), 143-145. Available at: [Link]
- BenchChem. (2025). Anthrone Method for Estimating Total Carbohydrates in Microbial Cultures: Application Notes and Protocols. BenchChem.
- Luna, L. (1968).
- StainsFile. (n.d.). Periodic Acid Schiff Diastase.
- Creative Bioarray. (n.d.). Periodic Acid-Schiff Staining Protocol.
- Mouse Metabolic Phenotyping Centers. (2017). Protocol for Periodic Acid Schiff (PAS) Staining Glomerular Mesangial Matrix Quantification. MMPC.
- Dalia, A., et al. (2020).
- Sigma-Aldrich. (n.d.). Periodic Acid-Schiff (PAS) Staining System Procedure.
- Anonymous. (n.d.). Anthrone method - Total carbohydrate.
- Anonymous. (n.d.). Estimation of carbohydrate by the Anthrone method. Analytical Biotechnology Lab Manual.
- Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation.
-
Ziefuß, A. R., et al. (2021). Comparative study for analysis of carbohydrates in biological samples. Analytical and Bioanalytical Chemistry, 414, 1847-1856. Available at: [Link]
- Jaenicke, B., & Thiong'o, G. (1999). Comparison of Two Methods for the Routine Extraction and Quantification of Non-Structural Carbohydrates in Tree Tissues. Journal of Agriculture, Science and Technology, 2(1), 46-55.
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
- Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation.
- Anonymous. (n.d.). Analysis of Carbohydrates. Food Science, University of Guelph.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
Sources
- 1. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. web.itu.edu.tr [web.itu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
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- 10. stainsfile.com [stainsfile.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. diacomp.org [diacomp.org]
- 13. mmpc.org [mmpc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Chromic Sulfate and Vegetable Tannins in Leather Production
This guide provides an in-depth technical comparison of two primary tanning agents used in the leather industry: chromic sulfate, a mineral tanning agent, and vegetable tannins, which are derived from plant sources. This document is intended for researchers, scientists, and professionals in material science and related fields, offering a detailed analysis of the chemical mechanisms, performance characteristics, and environmental implications of each tanning method. Our objective is to present a scientifically rigorous comparison, supported by experimental data and established testing protocols, to inform material selection and process development.
Introduction: The Chemistry of Tanning
Tanning is the process of treating the skins and hides of animals to produce leather, a durable and imputrescible material. This transformation is achieved by stabilizing the collagen protein fibers within the hide. The choice of tanning agent is a critical determinant of the final leather's properties, production efficiency, and environmental footprint.
This compound , or basic chromium sulfate [Cr(OH)(SO₄)], is the most widely used tanning agent globally, accounting for the production of 80-90% of all leather.[1] Its popularity stems from the speed of the tanning process and the desirable properties it imparts to the leather, such as high thermal stability, softness, and water resistance.[1][2]
Vegetable tannins are complex polyphenolic compounds extracted from various plant parts, including bark, wood, leaves, and fruits.[3] This traditional method of tanning is a much slower process but is valued for producing leather with a distinct natural character, excellent body, and the ability to develop a unique patina over time.[4][5]
Tanning Mechanisms: A Molecular Perspective
The fundamental difference between chrome and vegetable tanning lies in the chemical interactions between the tanning agent and the collagen fibers.
This compound Tanning: A Coordination Complex
Chrome tanning involves the formation of coordinate covalent bonds between chromium (III) ions and the carboxyl groups of the collagen protein.[6] This cross-linking of the collagen fibers results in a highly stabilized structure. The process is typically carried out under acidic conditions, which facilitates the penetration of the chromium salts into the hide. As the pH is gradually raised, the chromium complexes become larger and more reactive, leading to fixation with the collagen.
Caption: Mechanism of chrome tanning.
Vegetable Tanning: A World of Polyphenols
Vegetable tannins are broadly classified into two groups: hydrolyzable tannins and condensed tannins.
-
Hydrolyzable tannins are esters of a sugar (typically glucose) with gallic acid or ellagic acid. They are broken down by hydrolysis into their constituent sugars and phenolic acids.
-
Condensed tannins (or proanthocyanidins) are polymers of flavonoid units.
The tanning mechanism of vegetable tannins is more complex and involves a combination of hydrogen bonding and hydrophobic interactions with the collagen fibers. The large size of the tannin molecules allows them to fill the voids within the fiber structure, resulting in a firm and dense leather.
Caption: Mechanism of vegetable tanning.
Performance Characteristics: A Data-Driven Comparison
The choice between this compound and vegetable tannins significantly impacts the physical and mechanical properties of the resulting leather. The following table summarizes key performance indicators based on experimental data from comparative studies.
| Property | This compound Tanned Leather | Vegetable Tanned Leather | Test Method |
| Tensile Strength | Higher (e.g., up to 70.7 N/mm²) | Lower | ASTM D2209 |
| Tear Strength | Generally Higher | Generally Lower | ASTM D4704[4] |
| Shrinkage Temperature | High (often >100°C)[2] | Lower (typically 70-85°C)[7] | ISO 3380[8] |
| Water Resistance | High[9] | Low (absorbs water)[9] | - |
| Durability/Wear Resistance | High[10] | Very High (improves with age)[4] | - |
| Flexibility & Softness | High[9] | Initially stiff, softens with use[4] | - |
| Patina Development | Limited[5] | Excellent, develops a rich patina[5] | - |
| Color | Uniform, wide range of colors possible[9] | Natural, earthy tones, darkens over time[9] | - |
| Odor | Chemical odor[4] | Natural, earthy smell[4] | - |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized testing methodologies are essential. The following are detailed protocols for key performance tests.
Experimental Tanning Protocols
This protocol outlines a typical chrome tanning process for bovine hides.
-
Soaking: The salted hides are soaked in water to rehydrate them and remove salt and other impurities.
-
Liming and Unhairing: The hides are treated with a lime and sodium sulfide solution to remove the hair and epidermis.
-
Fleshing: Excess flesh and fat are mechanically removed from the flesh side of the hide.
-
Deliming and Bating: The limed hides are neutralized with ammonium salts, and enzymes are used to further clean the grain.
-
Pickling: The hides are treated with acid and salt to lower the pH to a level suitable for chrome tanning.
-
Tanning: The pickled hides are drummed in a solution containing 8-10% basic chromium sulfate on the pelt weight.[11] The tanning is initiated, and the pH is gradually increased with a basifying agent like sodium bicarbonate to facilitate chromium fixation.[11] The process continues until the cross-section of the hide is uniformly blue.
-
Washing and Neutralization: The tanned hides are washed to remove unfixed chromium and then neutralized.
This protocol describes a traditional vegetable tanning process using mimosa, a common condensed tannin.
-
Pre-tanning Preparations: The hides undergo the same soaking, liming, unhairing, fleshing, and deliming/bating steps as in the chrome tanning process.
-
Depickling: The pickled pelts are treated to raise the pH to approximately 5.5.[12]
-
Tanning: The hides are immersed in a series of tanning liquors with progressively increasing concentrations of mimosa extract. This can be done in pits or drums. The process is slow, allowing for the gradual penetration of the large tannin molecules. The total amount of mimosa extract used can be up to 30% of the pelt weight.[12]
-
Drying and Finishing: The vegetable-tanned leather is slowly dried and then subjected to mechanical processes like milling to soften it.
Physical and Mechanical Testing Protocols
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the leather.
-
Conditioning: The specimens are conditioned at a specified temperature and humidity.
-
Testing: The specimen is mounted in a tensile testing machine and pulled at a constant rate of extension until it ruptures.[13]
-
Data Analysis: The tensile strength is calculated as the maximum load divided by the cross-sectional area of the specimen.
-
Specimen Preparation: A rectangular specimen with a single slit in the center is prepared.
-
Conditioning: The specimen is conditioned as per the standard.
-
Testing: The two "tongues" of the specimen are clamped in the jaws of a tensile testing machine, and the force required to propagate the tear is measured.[14]
-
Data Analysis: The tear strength is reported as the average force required to continue the tear.
-
Specimen Preparation: A small strip of leather is cut.
-
Testing: The specimen is clamped under a small load and immersed in water that is heated at a constant rate (2°C/minute).[8]
-
Data Analysis: The temperature at which the leather visibly shrinks is recorded as the shrinkage temperature.[8]
Environmental Impact: A Life Cycle Perspective
The environmental impact of leather production is a significant consideration. Both chrome and vegetable tanning have distinct environmental profiles.
Effluent Characteristics
The wastewater generated from tanneries contains a variety of pollutants.
| Effluent Parameter | Chrome Tanning | Vegetable Tanning |
| Chromium | High concentrations of Cr(III) | Negligible |
| Total Dissolved Solids (TDS) | High (from salts used in pickling) | Moderate to High |
| Chemical Oxygen Demand (COD) | High | Very High (due to organic tannins) |
| Biochemical Oxygen Demand (BOD) | Moderate | High |
| Sulfides | Present from unhairing process | Present from unhairing process |
Data compiled from multiple sources.[15][16]
Modern chrome tanning facilities often employ chrome recovery and recycling systems to minimize the amount of chromium discharged into the environment.[17] However, the potential for oxidation of trivalent chromium (Cr(III)) to the more toxic hexavalent chromium (Cr(VI)) is a concern that requires careful process control.[18]
Vegetable tanning effluents, while free of chromium, have a high organic load, which can deplete the oxygen in receiving waters if not properly treated.[17]
Life Cycle Assessment (LCA)
Life cycle assessments provide a more holistic view of the environmental impact. Some studies have indicated that when considering the entire life cycle, including the production of the tanning agents, modern and well-managed chrome tanning can have a lower environmental impact in certain categories compared to vegetable tanning, particularly in terms of energy consumption.[14] This is largely due to the longer processing times and the energy required to produce vegetable tannin extracts.
Caption: Workflow for a comparative study.
Conclusion
The choice between this compound and vegetable tannins is a complex one, with trade-offs in terms of leather properties, production efficiency, and environmental impact.
-
This compound tanning offers a rapid and efficient method to produce soft, versatile, and highly durable leather with excellent water and heat resistance. While historically associated with significant environmental concerns, modern technologies for chrome management and recovery have mitigated some of these impacts.
-
Vegetable tanning , a more traditional and time-consuming process, yields a leather with unique aesthetic qualities, including a natural feel and the ability to develop a rich patina. It is often favored for high-end leather goods where these characteristics are highly valued. While it avoids the use of heavy metals, the high organic load of its effluent requires thorough wastewater treatment.
For researchers and drug development professionals, understanding these differences is crucial when selecting materials for applications where properties like biocompatibility, inertness, and long-term stability are paramount. Further research into hybrid tanning systems and greener tanning agents continues to be an active area of investigation, aiming to combine the desirable properties of both methods while minimizing their environmental footprint.
References
-
Axess Wallets. (n.d.). Vegetable-Tanned vs Chrome-Tanned Leather Explained. Retrieved from [Link]
-
ASTM D2209-00(2021). (2021). Standard Test Method for Tensile Strength of Leather. ASTM International. Retrieved from [Link]
-
ASTM D4704-13. (2013). Standard Test Method for Tearing Strength, Tongue Tear of Leather. ASTM International. Retrieved from [Link]
-
pampeano. (2025). Vegetable Tanned Leather vs Chrome Tanned Leather: What to Choose? Retrieved from [Link]
- Bowker, R. C., & Emley, W. E. (1935). Comparative wear of chrome-tanned, vegetable-tanned, and retanned sole leather. Journal of Research of the National Bureau of Standards, 15(4), 363-373.
- Chowdhury, M., et al. (2021).
-
DergiPark. (n.d.). COMPARATIVE DETERMINATION OF PHYSICAL AND FASTNESS PROPERTIES OF GARMENT LEATHERS TANNED WITH VARIOUS TANNING MATERIALS FOR. Retrieved from [Link]
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DESWATER. (n.d.). Physico-chemical characterization and pollutant charge of industrial effluents from tanneries under semi-arid climate. Retrieved from [Link]
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NEGOTIA Leather. (2022). Vegetable tanned leather vs. chrome tanned leather. Retrieved from [Link]
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Gentleman's Gazette. (2020). Chrome Tanned Vs. Vegetable Tanned Leather, Explained. Retrieved from [Link]
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ResearchGate. (n.d.). Physico-chemical characteristics of tannery effluents at different. Retrieved from [Link]
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ResearchGate. (n.d.). Benefits and problems of chrome tanning in leather processing: Approach a greener technology in leather industry. Retrieved from [Link]
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DergiPark. (n.d.). MODIFICATION OF MIMOSA AND QUEBRACHO TANNINS AND THE LIGHTFASTNESS PROPERTIES OF THE PROCCESSED LEATHERS. Retrieved from [Link]
- Google Patents. (n.d.). EP1485508A1 - A process for making chrome tanned leathers.
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iTeh Standards. (2015). ISO 3380:2015 - Leather — Physical and mechanical tests — Determination of shrinkage temperature up to 100 °C. Retrieved from [Link]
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Hair on cowhides. (n.d.). Chrome tanning. Retrieved from [Link]
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Nera Tanning. (n.d.). Tanning Chemicals: the options - Vegetable Tanning vs. Chrome (Free). Retrieved from [Link]
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University of Eldoret. (2022). QUANTIFICATION OF Cr+3, Cr +6, TOTAL CHROMIUM, AND PHYSICOCHEMICAL CHARACTERISTICS OF TANNERY WASTEWATER EFFLUENTS. Retrieved from [Link]
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Leather Manufacturing. (n.d.). The Different Types of Tanning. Retrieved from [Link]
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The Difference Between Vegetable Tanned and Chromium Tanned Leather. (n.d.). Retrieved from [Link]
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Uva Wellassa University. (n.d.). Comparison of Properties of Vegetable Tanned Leather made from Imported Mimosa and Locally Available Tanning Agents. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized Chromic Sulfate
For researchers and professionals in materials science and drug development, the purity of chemical reagents is not a trivial detail—it is the bedrock of reproducible and reliable results. Synthesized chromic sulfate, Cr₂(SO₄)₃, a key compound in catalysis, leather tanning, and as a precursor for other chromium compounds, is no exception. Its efficacy is directly tied to its composition. The presence of unreacted precursors, byproducts, or metallic contaminants can drastically alter its chemical behavior.
This guide provides an in-depth comparison of analytical methodologies for quantifying the purity of this compound. We move beyond mere procedural lists to explore the causality behind experimental choices, empowering you to select and implement the most suitable validation strategy for your laboratory's needs.
Chapter 1: Foundational Purity Analysis: Quantifying Chromium (III) and Sulfate Ions
The primary assessment of this compound purity involves the accurate quantification of its constituent ions: the chromium (III) cation and the sulfate anion. The stoichiometric ratio of these ions is the first indicator of purity. Here, we compare classical and instrumental methods for each.
Analysis of the Chromium (III) Cation
Principle of Causality: This classical method relies on the chemical transformation of chromium (III) into chromium (VI) (as dichromate, Cr₂O₇²⁻), which can then be accurately quantified by titration with a reducing agent. The oxidation step is critical because the titration of Cr(III) directly is sluggish and lacks a sharp, discernible endpoint. The oxidation to Cr(VI) provides a species that reacts stoichiometrically and rapidly, ensuring an accurate determination.[1]
Experimental Protocol: Oxidation and Titration of Cr(III)
-
Sample Preparation: Accurately weigh approximately 0.5 g of the synthesized this compound into a 250 mL beaker. Dissolve in 100 mL of deionized water and add 10 mL of concentrated sulfuric acid.
-
Oxidation: Add 2-3 g of ammonium peroxodisulfate to the solution. Heat the solution to boiling and maintain for approximately 20 minutes to ensure complete oxidation of Cr(III) to Cr(VI).[1] The excess peroxodisulfate is decomposed by boiling.
-
Titration: Cool the solution. Add a precisely known excess volume of a standardized 0.1 M ammonium iron(II) sulfate solution. The Fe²⁺ reduces the Cr₂O₇²⁻ back to Cr³⁺.[2]
-
Back-Titration: Titrate the unreacted (excess) ammonium iron(II) sulfate with a standardized 0.02 M potassium permanganate solution.[2][3] The endpoint is marked by the first persistent pink color from the permanganate ion.
-
Calculation: The amount of chromium is calculated from the difference between the total amount of ammonium iron(II) sulfate added and the amount that reacted with the potassium permanganate.
Principle of Causality: AAS is an instrumental technique that measures the concentration of a specific element by quantifying the absorption of light by its free atoms in the gaseous state.[4] For chromium, a sample solution is nebulized into a flame or heated in a graphite furnace, atomizing the chromium ions. A hollow-cathode lamp emits light at a wavelength specific to chromium (e.g., 357.9 nm), which is absorbed by the atomized chromium.[5] According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the element, providing a highly sensitive and specific measurement.
Experimental Protocol: AAS for Total Chromium
-
Standard Preparation: Prepare a series of chromium standard solutions (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mg/L) by diluting a certified 1000 mg/L chromium standard solution with acidified deionized water.[6]
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of acidified deionized water to bring the expected chromium concentration into the linear range of the standards.
-
Instrument Setup: Configure the AAS with a chromium hollow-cathode lamp. Set the wavelength to 357.9 nm and optimize other instrumental parameters (e.g., slit width, flame/furnace program).[5]
-
Calibration and Measurement: Aspirate the blank, standards, and sample solutions into the instrument. Record the absorbance values.
-
Quantification: Plot a calibration curve of absorbance versus the concentration of the standards. Determine the concentration of chromium in the sample solution from this curve and calculate the percentage purity in the original solid sample.
Analysis of the Sulfate Anion
Principle of Causality: This is the quintessential classical method for sulfate determination, prized for its high accuracy and precision. It relies on the precipitation of the highly insoluble salt, barium sulfate (BaSO₄), upon the addition of barium chloride to the sample solution.[7][8] The choice of BaCl₂ is deliberate due to the extremely low solubility product of BaSO₄, ensuring near-quantitative precipitation. The solution is acidified with HCl to prevent the co-precipitation of other barium salts like carbonate and phosphate, which are soluble in acidic media.[9] The subsequent "digestion" step, where the precipitate is held at an elevated temperature, is crucial for promoting the growth of larger, more perfect crystals that are easier to filter and less prone to adsorbing impurities.[9][10]
Experimental Protocol: Gravimetric Determination of Sulfate
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 400 mL beaker. Dissolve in 200 mL of deionized water and add 4-5 mL of 6 M HCl.[9][10]
-
Precipitation: Heat the solution to near boiling. Slowly, and with constant stirring, add a slight excess of warm 0.25 M barium chloride solution.[10]
-
Digestion: Cover the beaker with a watch glass and digest the precipitate at just below boiling for 1-2 hours. This allows the precipitate to crystallize and minimizes co-precipitation.[9]
-
Filtration and Washing: Filter the hot solution through a fine, ashless filter paper. Wash the precipitate in the funnel with several portions of hot deionized water until the filtrate shows no precipitate when tested with a few drops of silver nitrate solution (indicating the absence of chloride ions).[10]
-
Ignition and Weighing: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Char the paper gently over a Bunsen burner, then transfer to a muffle furnace and ignite at 800°C to a constant weight.[9]
-
Calculation: The mass of sulfate is calculated from the final mass of the BaSO₄ precipitate using the gravimetric factor (Molar Mass of SO₄²⁻ / Molar Mass of BaSO₄).
Principle of Causality: IC is a modern, rapid technique for separating and quantifying ions.[11] A diluted aqueous solution of the this compound is injected into the IC system. It passes through an anion-exchange column, where the sulfate ions are temporarily retained. The strength of this retention is based on the ion's charge and size. An eluent (a buffered solution) is pumped through the column to displace the retained ions.[12] Different anions elute at different times. A conductivity detector measures the electrical conductivity of the eluent as the separated ions pass through it, generating a chromatogram where the peak area is proportional to the ion's concentration.[13] This method is highly valued for its speed and sensitivity.
Experimental Protocol: IC for Sulfate Determination
-
Standard Preparation: Prepare a series of sulfate standards (e.g., 1, 5, 10, 20 mg/L) from a certified sulfate standard solution.
-
Sample Preparation: Prepare a stock solution of the synthesized this compound. Dilute an aliquot of this stock solution with deionized water to bring the sulfate concentration within the calibrated range of the instrument. Filter the diluted sample through a 0.20 µm filter to remove particulates.[14]
-
Instrument Setup: Configure the ion chromatograph with an appropriate anion-exchange column (e.g., Metrosep A Supp) and a conductivity detector. Set the eluent composition (e.g., sodium bicarbonate/carbonate mixture) and flow rate.[12][14]
-
Calibration and Measurement: Inject the blank, standards, and prepared sample into the IC system.
-
Quantification: Integrate the peak area for sulfate in the resulting chromatograms. Create a calibration curve from the standards and determine the sulfate concentration in the sample, which can then be used to calculate the purity of the original material.
Comparative Analysis of Core Methods
| Parameter | Redox Titration (Cr³⁺) | AAS (Cr³⁺) | Gravimetric Analysis (SO₄²⁻) | Ion Chromatography (SO₄²⁻) |
| Principle | Volumetric | Spectroscopic | Gravimetric | Chromatographic |
| Sensitivity | Moderate (mg/L) | High (µg/L)[6] | Low (High Conc. Needed) | High (µg/L to mg/L)[12] |
| Precision | High (<0.5% RSD) | High (<2% RSD) | Very High (<0.2% RSD) | High (<2% RSD) |
| Speed/Throughput | Slow | Fast | Very Slow | Very Fast (20 samples/hr)[12] |
| Cost (Instrument) | Low | High | Low | High |
| Cost (Consumables) | Low | Moderate | Low | Moderate |
| Interferences | Other redox-active species | Spectral and chemical interferences[6] | Co-precipitation of other insoluble sulfates or barium salts[15] | Co-eluting anions |
| Expertise Level | Moderate | High | High | Moderate |
Chapter 2: Workflow for Purity Assessment
A systematic approach is essential for a comprehensive purity analysis. The following workflow illustrates the logical steps from sample reception to final purity calculation.
Caption: A logical workflow for the comprehensive purity assessment of a synthesized this compound sample.
Chapter 3: Identifying Potential Impurities
Beyond the primary components, a thorough analysis must consider potential impurities introduced during synthesis. Common synthesis routes involve the reduction of a chromate or dichromate salt with agents like sulfur dioxide or formaldehyde in the presence of sulfuric acid.[16][17]
Potential impurities can include:
-
Unreacted Hexavalent Chromium (Cr(VI)): Highly toxic and its presence is a critical quality failure. It can be detected colorimetrically with diphenylcarbazide, which forms a distinct magenta complex with Cr(VI).[18][19]
-
Other Metal Cations: If the chromium source was an unpurified ore, ions like iron (Fe³⁺), aluminum (Al³⁺), or sodium (Na⁺) may be present.[17] These are best quantified using atomic spectroscopy methods like AAS or Inductively Coupled Plasma (ICP) techniques.
-
Byproducts from Reductants: If organic reducing agents are used (e.g., formaldehyde, sucrose), partially oxidized organic byproducts may be present.[16] Techniques like Total Organic Carbon (TOC) analysis can quantify these.
The relationship between these analytical choices can be visualized as a decision tree.
Caption: A decision-making framework for selecting appropriate analytical methods for impurity profiling.
Conclusion
Assessing the purity of synthesized this compound is a multi-faceted task that requires a thoughtful selection of analytical techniques. For routine quality control where accuracy is paramount, the classical methods of Redox Titration for chromium and Gravimetric Analysis for sulfate remain the gold standards. However, for high-throughput screening, research applications requiring lower detection limits, or rapid process optimization, the instrumental methods of AAS and Ion Chromatography offer significant advantages in speed and sensitivity.
A comprehensive purity assessment should always combine the quantification of the primary chromium (III) and sulfate components with a targeted search for critical impurities like hexavalent chromium. By understanding the principles and causality behind each method, researchers can design a self-validating system that ensures the quality and reliability of their materials, leading to more robust and reproducible scientific outcomes.
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Quick ion chromatographic determination of sulfate alone in soil extracts and natural waters (2008). Communications in Soil Science and Plant Analysis, 27(3-4). [Link]
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Gravimetric Analysis of Sulfate Ion. Scribd. [Link]
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Gravimetric Determination of Soluble Sulfate (2013). Truman ChemLab. [Link]
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Chromium, atomic absorption spectrometric, graphite furnace. USGS. [Link]
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Ion chromatography for the determination of sulfate in STEALTH liposomes. PubMed. [Link]
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EPA-NERL: 375.3: Sulfate by Gravimetric Determination. National Environmental Methods Index. [Link]
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Sulphate analysis by IC. FILAB. [Link]
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Experiment No. 1 GRAVIMETRIC ANALYSIS. 211 ANALYTICAL CHEMISTRY. [Link]
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METHOD OF ANALYSIS FOR DETERMINATION OF THE CHROMIUM (Cr) SPECIES IN WATER SAMPLES BY SPECTROPHOTOMETRY WITH DIPHENYLCARBAZIDE. International Journal of ChemTech Research. [Link]
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Chrome- Determination by AAS. OIV - International Organisation of Vine and Wine. [Link]
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DETERMINATION OF SULPHATE AS BARIUM SULPHATE USING GRAVIMETRY. PDFSLIDE.NET. [Link]
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Table 7-2, Analytical Methods for Determining Chromium in Environmental Samples. NCBI. [Link]
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Determination of Trivalent Chromium Ions in Chromium Plating Solutions by Ultraviolet-Visible Spectrophotometry. DTIC. [Link]
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Method of analysis for determination of the chromium (Cr) species in water samples by spectrophotometry with diphenylcarbazide I. International Journal of ChemTech Research. [Link]
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Spectrophotometric Determination of Chromium (III) and Chromium (VI) in Sea Water. J-STAGE. [Link]
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Determination of Chromium in galvanic bath. Xylem Analytics. [Link]
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Spectrophotometric Method for Determination of Chromium Ion in Aqueous Solution Using Ninhydrin. Scirp.org. [Link]
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Using UV-Vis Spectrophotometry for Chromium Determination in the Leather Tanning Industry. HunterLab. [Link]
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Quantitative determination of chromic anhydride and chromium (III) in chromium plating solution. KEM. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Chromic Sulfate
As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. The handling of any chemical reagent demands a thorough understanding of its properties and potential hazards. Chromic sulfate, a compound utilized in various industrial and laboratory applications, requires stringent safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in scientific principles to ensure your well-being and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
This compound (Cr₂(SO₄)₃), a trivalent chromium compound, presents several health hazards that necessitate the use of appropriate Personal Protective Equipment (PPE). It is crucial to recognize that this substance is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause severe skin burns, eye damage, and may lead to an allergic skin reaction.[1][3][4] While most regulatory bodies do not classify Chromium (III) compounds as carcinogenic to humans, it is imperative to handle them with caution to minimize any potential long-term health effects.[1][5]
The primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion. Therefore, a comprehensive PPE strategy must create a barrier against these pathways.
Core Directive: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedures being undertaken. However, a baseline of required PPE for handling this compound is well-established.
Respiratory Protection: Shielding Against Inhalation
This compound is typically a crystalline or powdered solid, and the primary inhalation hazard arises from airborne dust.[1][4]
-
Minimum Requirement: In a well-ventilated area, a NIOSH-approved N95 respirator may be sufficient for handling small quantities.
-
Recommended for Higher Risk Operations: For tasks that may generate significant dust, such as transferring large quantities or cleaning up spills, a full-face respirator is recommended.[3] This not only provides a higher level of respiratory protection but also shields the face and eyes.
Causality: The fine particulate nature of this compound dust allows it to be easily inhaled, leading to irritation of the respiratory tract.[2][6] A properly fitted respirator filters these particles, preventing them from reaching the sensitive tissues of the lungs.
Hand Protection: The First Line of Defense
Direct skin contact can cause severe burns and may lead to skin sensitization.[1][2]
-
Glove Selection: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or puncture before use.[3]
Causality: The chemical nature of this compound allows it to react with skin, causing irritation and burns. An allergic reaction can also develop, where subsequent exposures to even minute amounts can trigger a significant skin rash.[4]
Eye and Face Protection: Preventing Serious Injury
This compound can cause serious eye damage upon contact.[1][3]
-
Essential Protection: At a minimum, chemical safety goggles with side shields are required.[3][4]
-
Enhanced Protection: A face shield worn in conjunction with safety goggles is recommended, especially when there is a risk of splashing or significant dust generation.[4]
Causality: The corrosive properties of this compound can lead to severe and potentially permanent damage to the delicate tissues of the eyes.[1]
Body Protection: A Barrier for the Skin
To prevent skin contact, appropriate protective clothing is essential.
-
Standard Laboratory Attire: A lab coat or apron should be worn at all times.[1]
-
Increased Coverage: For larger-scale operations, impervious clothing or a chemical-resistant suit may be necessary to prevent any possibility of skin contact.[3] Contaminated work clothes should be removed immediately and laundered by trained personnel before reuse.[4]
Operational Plan: Step-by-Step Safety Protocols
A systematic approach to handling this compound is critical to ensuring safety. The following protocols provide a framework for safe operation.
Donning and Doffing of PPE
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for correctly doffing PPE.
Safe Handling Protocol
-
Preparation: Ensure a well-ventilated work area. An eyewash station and safety shower must be readily accessible.[1]
-
Information: Review the Safety Data Sheet (SDS) for this compound before beginning any work.[1]
-
PPE: Don the appropriate PPE as outlined above.
-
Handling: Avoid creating dust.[3] Use non-sparking tools.[3] Keep containers tightly closed when not in use.[4]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the work area.
Storage Protocol
-
Store in a cool, dry, well-ventilated area in tightly closed containers.[4]
-
Keep away from incompatible substances, particularly strong oxidizing agents.[1][4]
Emergency and Disposal Plan
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
PPE: Don the appropriate level of PPE, including respiratory protection.
-
Containment: Prevent the spill from entering drains or waterways.[1]
-
Cleanup: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Decontamination: Wash the spill area with soap and water.[1]
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing.[1] Flush the skin with copious amounts of water for at least 15 minutes.[4] Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[3] Seek immediate medical attention.[1]
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.[4]
-
Collection: Place waste in a clearly labeled, sealed container.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Licensed Disposal Agency: Contract with a licensed chemical disposal agency for removal and disposal.[1]
Quantitative Safety Data
| Exposure Limit Parameter | Agency | Value | Notes |
| Permissible Exposure Limit (PEL) - 8-hour TWA | OSHA | 0.5 mg/m³ | For Chromium (III) compounds, measured as Chromium.[4][7] |
| Recommended Exposure Limit (REL) - 10-hour TWA | NIOSH | 0.5 mg/m³ | For Chromium (III) compounds, measured as Chromium.[4][7] |
| Threshold Limit Value (TLV) - 8-hour TWA | ACGIH | 0.5 mg/m³ | For Chromium (III) compounds, measured as Chromium.[4] |
This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for institutional safety protocols and a thorough understanding of the specific hazards of any chemical you work with. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
-
Chromium Sulfate Crystal - SAFETY DATA SHEET. (2025). Available at: [Link]
-
Common Name: this compound HAZARD SUMMARY. (2002). New Jersey Department of Health and Senior Services. Available at: [Link]
-
Hazardous Substance Fact Sheet: this compound. (n.d.). Available at: [Link]
- Basic Chromium Sulfate Solution - Safety Data Sheet. (2015). Sentury Reagents, Inc.
-
Chromium: toxicological overview. (2022). UK Health Security Agency. Available at: [Link]
-
Chromium (Cr) Toxicity: What are the Standards and Regulations for Chromium Exposure? (2008). Agency for Toxic Substances and Disease Registry. Available at: [Link]
- Safety Data Sheet CHROMIUM (III)
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
